molecular formula C10H10N4O2 B1393687 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole CAS No. 1276538-19-2

4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Cat. No.: B1393687
CAS No.: 1276538-19-2
M. Wt: 218.21 g/mol
InChI Key: NSFJULHTFQSZNS-UHFFFAOYSA-N
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Description

4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.08 g/mol . This 1,2,3-triazole derivative is characterized by an ethyl substituent at the 4-position and an electron-deficient 4-nitrophenyl group at the 1-position of the triazole ring . The compound is provided with a high level of purity for research applications. This compound serves as a versatile building block and key intermediate in organic and medicinal chemistry research. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding, which can improve pharmacokinetic properties . Specifically, 1-(4-nitrophenyl)-1,2,3-triazole derivatives have been synthesized and investigated for their potential antibacterial and antifungal activities . The electron-withdrawing nitroaryl moiety also makes this class of compounds valuable in metal-free synthesis strategies, where they can act as preferential reagents in rearrangement reactions to access other 1-substituted 4-formyl-1,2,3-triazoles, which are themselves useful synthetic intermediates . Researchers utilize this compound primarily as a synthetic intermediate to develop more complex molecules for biological screening or material science applications. Its structure is consistent with compounds studied for their potential effects in various therapeutic areas . This product is intended for chemical synthesis and analysis in a controlled laboratory environment. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethyl-1-(4-nitrophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-8-7-13(12-11-8)9-3-5-10(6-4-9)14(15)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFJULHTFQSZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, a heterocyclic compound built upon a medicinally significant scaffold. The 1,2,3-triazole core is a "privileged" structure in drug discovery, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which facilitate strong binding to biological targets.[1][2] This document details the molecule's core properties, outlines a robust and efficient synthesis protocol based on the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and delves into the well-documented therapeutic potential of its core structure.[3][4] Specifically, we will explore the potent antitrypanosomal activity demonstrated by the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, highlighting its potential as a foundational molecule for developing next-generation therapeutics against neglected tropical diseases like Chagas disease.[5][6] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Core Molecular Profile

Chemical Structure

The structure of this compound is characterized by a central five-membered 1,2,3-triazole ring. This ring is substituted at the N1 position with a 4-nitrophenyl group and at the C4 position with an ethyl group. The 1,4-disubstitution pattern is the specific, thermodynamically favored regioisomer produced by the CuAAC reaction.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key computed and known properties of the molecule is presented below. Experimental values for properties such as melting point, boiling point, and solubility must be determined empirically.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀N₄O₂
Molecular Weight 218.21 g/mol
Appearance Expected to be a crystalline solid at STP
Hydrogen Bond Acceptors 5 (3 from triazole N, 2 from nitro O)
Hydrogen Bond Donors 0
LogP (Predicted) ~1.8 - 2.2

Synthesis and Mechanistic Rationale

The Cornerstone of Triazole Synthesis: CuAAC "Click" Chemistry

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[3][7] While the thermal reaction often produces a mixture of 1,4- and 1,5-regioisomers, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds under mild, aqueous conditions and yields the 1,4-disubstituted isomer exclusively and in high yields.[4][8] This reaction's reliability, specificity, and biocompatibility have made it a cornerstone of modern medicinal chemistry and materials science.

The reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing intermediate before reductive elimination yields the stable triazole ring and regenerates the copper(I) catalyst. The use of a reducing agent, such as sodium ascorbate, is critical to maintain copper in its active Cu(I) oxidation state.

Synthesis Workflow Diagram

The synthesis of the title compound proceeds via a single-step three-component reaction between 1-azido-4-nitrobenzene, 1-butyne, and a copper(I) source.

SynthesisWorkflow Azide 1-Azido-4-nitrobenzene (Starting Material) Reaction CuAAC 'Click' Reaction (CuSO₄, Sodium Ascorbate) (t-BuOH / H₂O, RT) Azide->Reaction Alkyne 1-Butyne (Starting Material) Alkyne->Reaction Product This compound (Final Product) Reaction->Product

Caption: CuAAC synthesis workflow for the target molecule.

Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. The t-BuOH/H₂O solvent system ensures solubility for both organic precursors and inorganic catalysts. Sodium ascorbate is used in slight excess to prevent oxidative coupling of the alkyne by reducing any adventitious Cu(II) to the active Cu(I) state. The reaction is run at room temperature as the CuAAC is highly efficient and typically does not require heating.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1-azido-4-nitrobenzene (1.0 eq, e.g., 1.64 g, 10 mmol) and 1-butyne (1.2 eq, e.g., 0.65 g, 12 mmol) in a 1:1 mixture of tert-butanol and deionized water (40 mL).

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq, e.g., 0.40 g, 2 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, e.g., 0.25 g, 1 mmol). The solution should turn from blue to a pale yellow/green, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring: Seal the flask and stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:7 ethyl acetate/hexane. The reaction is typically complete within 4-8 hours.

  • Workup and Extraction: Upon completion, dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (3 x 50 mL). The organic layers are combined. Rationale: This step removes the water-soluble catalysts and byproducts.

  • Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, often a solid, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

  • Validation: Confirm the structure and purity of the final product using analytical techniques as described in Section 4.0.

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The expected spectrum for this compound would show characteristic signals:

    • A triplet for the methyl (-CH₃) protons of the ethyl group (~1.3 ppm).

    • A quartet for the methylene (-CH₂) protons of the ethyl group (~2.8 ppm).

    • A singlet for the C5-proton of the triazole ring (~8.0-8.5 ppm).[9]

    • Two sets of doublets in the aromatic region, corresponding to the AA'BB' system of the 1,4-disubstituted nitrophenyl ring (~8.0 and ~8.4 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton, with distinct signals for the ethyl, triazole, and aromatic carbons.

  • HRMS (High-Resolution Mass Spectrometry): Used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) that should match the calculated exact mass of the protonated molecule [M+H]⁺.

Biological Activity and Therapeutic Potential

The Privileged Scaffold: 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole ring is not merely a linker but an active pharmacophore that is isosteric to the amide bond, yet resistant to enzymatic hydrolysis. This stability, combined with its unique electronic properties, makes it a feature in numerous approved drugs and clinical candidates.[2] Derivatives have demonstrated a vast range of biological activities, including anticancer, antifungal, antiviral, antibacterial, and antitubercular properties.[1][10]

Antitrypanosomal Activity of the 4-(4-Nitrophenyl)-1,2,3-triazole Core

The most compelling therapeutic application for this specific molecular scaffold comes from research into agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. A recent study synthesized and evaluated a series of compounds built on the 4-(4-nitrophenyl)-1H-1,2,3-triazole core.[5][11]

The study found this scaffold to be essential for potent antitrypanosomal activity.[5] Modifications such as removing, reducing, or changing the position of the nitro group resulted in a complete loss of biological activity.[5][6] This underscores the critical role of the electron-withdrawing nitrophenyl moiety in the molecule's mechanism of action. One lead compound from this class demonstrated significantly greater potency than the current clinical drug, benznidazole (BZN).[6]

CompoundTargetIC₅₀ (µM)Selectivity Index (SI)Reference
Hit Compound 1 T. cruzi trypomastigotes7 µM114[5][6]
Benznidazole (BZN) T. cruzi trypomastigotes34 µMN/A[5][6]
Potential Mechanism of Action

Crucially, the lead compounds from the 4-(4-nitrophenyl)-1H-1,2,3-triazole series were evaluated as substrates for the T. cruzi nitroreductase (TcNTR) enzyme.[5][11] This enzyme is responsible for activating current nitro-aromatic drugs like benznidazole. The compounds showed only residual activity as TcNTR substrates, strongly suggesting they operate through a distinct and novel mechanism of action .[5][11] This is a highly desirable trait in drug development, as it presents an opportunity to overcome existing resistance mechanisms and offers a new avenue for therapeutic intervention.

Drug Discovery and Lead Optimization Workflow

The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold serves as an excellent starting point for a lead optimization campaign. The ethyl group at the 4-position of the title compound represents one such modification that can be explored to modulate potency, selectivity, and pharmacokinetic properties (ADME).

DrugDiscovery A Scaffold Identification [4-(4-Nitrophenyl)-1,2,3-triazole] B Primary Screening (Anti-T. cruzi Assay) A->B C Lead Generation (e.g., 4-ethyl derivative) B->C D SAR Studies (Varying R-groups) C->D E ADME/Tox Profiling C->E F Lead Optimization D->F E->F G Preclinical Candidate F->G

Caption: Logical workflow for drug discovery from the core scaffold.

Conclusion

This compound is a molecule of significant scientific interest. It is readily accessible through highly efficient and scalable "click chemistry" protocols. While its specific biological profile requires empirical validation, it belongs to a class of compounds whose core structure has demonstrated potent and highly selective activity against the parasite that causes Chagas disease. The evidence that this scaffold operates via a mechanism distinct from current therapies makes it an exceptionally promising lead structure for drug development professionals. Further investigation into this and related analogs is strongly warranted to unlock its full therapeutic potential.

References

  • De la Torre, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(15), 4585. [Link]

  • De la Torre, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]

  • Tavares, L. C., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]

  • Tavares, L. C., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. ResearchGate. [Link]

  • Xu, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 796222. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1039402. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. organic-chemistry.org. [Link]

  • Al-Masoudi, N. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1429. [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 209, 112890. [Link]

  • El-Naggar, M., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7088. [Link]

  • Tavares, L. C., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed. [Link]

  • Al-Masoudi, N. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. [Link]

  • Appukkuttan, P., et al. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(23), 4223–4225. [Link]

  • Talath, S., & Gadwal, S. (2013). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 10(1), 59-65. [Link]

Sources

The Structure and Characterization of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, structural elucidation through various spectroscopic techniques, and the underlying principles that govern its formation and properties. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important molecular scaffold.

Introduction: The Significance of the 1,2,3-Triazole Core

The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif has garnered considerable attention in pharmaceutical and materials sciences due to its unique chemical properties.[1][2][3] 1,2,3-triazoles are known for their high degree of stability, being resistant to metabolic degradation, oxidation, and reduction.[3][4] Their ability to form hydrogen bonds and engage in dipole-dipole interactions makes them excellent scaffolds for designing molecules with specific biological targets.[3] The incorporation of the 1,2,3-triazole ring has led to the development of approved drugs with a wide range of activities, including antibacterial, anticancer, and anticonvulsant properties.[1][2]

The subject of this guide, this compound, combines the stable triazole core with an electron-withdrawing nitrophenyl group and an aliphatic ethyl group. This specific substitution pattern can influence the molecule's electronic properties, solubility, and biological activity, making it a valuable subject of study.

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer.[5][6][7]

Causality Behind Experimental Choices

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.[] The choice of a copper(I) catalyst is crucial as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.[5] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[5][9] This approach is experimentally convenient and avoids the need to handle potentially unstable copper(I) salts.

The reaction is often performed in a mixture of solvents, such as t-butanol and water, to accommodate both the organic reactants and the inorganic catalyst salts. The aqueous environment is also known to accelerate the reaction.

Reaction Mechanism

The mechanism of the CuAAC is a stepwise process.[10] First, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[9][10] This intermediate then reacts with the azide in a coordinated fashion, leading to the formation of a six-membered copper-containing ring.[] Subsequent rearrangement and protonation yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.[]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product R1_N3 1-Azido-4-nitrobenzene Six_Membered_Ring Metallacycle Intermediate R1_N3->Six_Membered_Ring R2_Alkyne 1-Butyne Cu_Acetylide Copper(I) Acetylide R2_Alkyne->Cu_Acetylide + Cu(I) CuI Cu(I) Cu_Acetylide->Six_Membered_Ring Six_Membered_Ring->CuI Catalyst Regeneration Triazole 4-ethyl-1-(4-nitrophenyl)- 1H-1,2,3-triazole Six_Membered_Ring->Triazole Protonation

Caption: Simplified workflow of the CuAAC reaction mechanism.

Experimental Protocol

Materials:

  • 1-Azido-4-nitrobenzene

  • 1-Butyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 1-azido-4-nitrobenzene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add 1-butyne (1.2 eq) to the solution.

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in a minimum amount of deionized water.

  • In another vial, prepare a solution of sodium ascorbate (0.1 eq) in deionized water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Experimental_Workflow A 1. Dissolve 1-azido-4-nitrobenzene and 1-butyne in t-BuOH/H₂O B 2. Add CuSO₄ solution A->B C 3. Add Sodium Ascorbate solution B->C D 4. Stir at Room Temperature C->D E 5. Work-up: - Dilute with EtOAc/H₂O - Separate layers - Wash organic layer D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H Product: 4-ethyl-1-(4-nitrophenyl)- 1H-1,2,3-triazole G->H

Caption: Step-by-step experimental workflow for the synthesis.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, we expect to see characteristic signals for the aromatic protons of the nitrophenyl ring, the triazole proton, and the protons of the ethyl group. The protons on the nitrophenyl group will appear as two doublets in the aromatic region, a result of their ortho and meta coupling. The triazole proton will appear as a singlet. The ethyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule. We expect distinct signals for the carbons of the nitrophenyl ring, the triazole ring, and the ethyl group. The presence of the electron-withdrawing nitro group will cause a downfield shift for the carbon atom it is attached to. The two carbons of the triazole ring will also have characteristic chemical shifts.[11][12]

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Triazole-H~8.0-8.5 (s)C4: ~145-150, C5: ~120-125
Nitrophenyl-H (ortho to NO₂)~8.3-8.5 (d)C-NO₂: ~147-150
Nitrophenyl-H (meta to NO₂)~7.8-8.0 (d)Aromatic CH: ~120-130
Ethyl -CH₂-~2.8-3.0 (q)~20-25
Ethyl -CH₃-~1.3-1.5 (t)~12-15

Note: These are approximate chemical shift ranges and can vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. Key expected vibrational bands for this compound include:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H3100-3000Stretching
Aliphatic C-H3000-2850Stretching
C=C (aromatic)1600-1450Stretching
N=N (triazole)1440-1450Stretching[13]
NO₂1550-1500 and 1350-1300Asymmetric and Symmetric Stretching
C-N1300-1200Stretching

The presence of a strong absorption band around 2100 cm⁻¹ in the IR spectrum of the starting azide is a good indicator of the reaction's progress, as this band will disappear upon formation of the triazole ring.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum will correspond to its molecular weight. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for triazoles can involve the loss of a nitrogen molecule (N₂).[14]

Crystal Structure

Applications in Drug Discovery and Beyond

The 1,2,3-triazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds.[1] The unique properties of the triazole ring, such as its metabolic stability and ability to act as a bioisostere for other functional groups like amides, make it an attractive component in drug design.[1][4] Derivatives of 1,2,3-triazoles have shown a broad spectrum of pharmacological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[2][19]

The presence of the 4-nitrophenyl group in the title compound can also be exploited. The nitro group can be chemically modified, for instance, by reduction to an amine, providing a handle for further functionalization and the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a readily accessible compound through the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Its structure can be unequivocally determined through a combination of modern spectroscopic techniques. The inherent stability and versatile chemical nature of the 1,2,3-triazole core, coupled with the specific substituents in this molecule, make it a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a solid foundation for researchers to understand, synthesize, and characterize this and related compounds, paving the way for future discoveries.

References

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  • Potential pharmaceuticals based on 1,2,3-triazoles. - ResearchGate. (URL: [Link])

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  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - NIH. (URL: [Link])

  • Synthetic Trends Followed for the Development of 1,2,3-Triazole - IT Medical Team. (URL: [Link])

  • Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? (URL: [Link])

  • The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B. (URL: [Link])

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Structures of 1,4‐disubstituted 1,2,3‐triazoles and strategies for... - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (URL: [Link])

  • 1,2,3-Triazole - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

  • 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. (URL: [Link])

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one - MDPI. (URL: [Link])

  • FTIR spectra of the plasticized 1,2,3-triazole crosslinked polymers. - ResearchGate. (URL: [Link])

  • Full article: Synthesis, crystal structure and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazole enriched with varied functionality - Taylor & Francis. (URL: [Link])

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - MDPI. (URL: [Link])

  • Electronic Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC - NIH. (URL: [Link])

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A Technical Guide to the Putative Mechanism of Action of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,3-triazole scaffold represents a privileged core in medicinal chemistry, valued for its stability, synthetic accessibility, and capacity for forming specific biological interactions. When coupled with a 4-nitrophenyl substituent—a group known to confer a range of pharmacologically relevant properties—the resulting molecule, 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, emerges as a compound of significant investigational interest. While direct studies on this specific molecule are not yet prevalent in the public domain, a robust body of literature on analogous structures allows for the formulation of well-grounded hypotheses regarding its mechanism of action. This guide synthesizes the current understanding of related nitrophenyl-triazole compounds to propose putative biological activities, potential molecular targets, and a comprehensive experimental framework for their validation. We will explore potential anticancer, antimicrobial, and antiparasitic activities, detailing the underlying scientific rationale and providing actionable protocols for researchers in drug discovery and development.

Part 1: Synthesis and Characterization

The rational design and investigation of any novel compound begin with a reliable and scalable synthetic route. For 1,4-disubstituted 1,2,3-triazoles, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the premier method due to its high regioselectivity, excellent yields, and mild reaction conditions.[1][2][3][]

The proposed synthesis for this compound involves the reaction between 1-butyne and 1-azido-4-nitrobenzene.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product & Purification Reactant1 1-Butyne Catalyst Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) Reactant1->Catalyst Reactant2 1-Azido-4-nitrobenzene Reactant2->Catalyst Product 4-ethyl-1-(4-nitrophenyl)- 1H-1,2,3-triazole Catalyst->Product Click Cycloaddition Solvent Solvent System (e.g., t-BuOH/H2O) Solvent->Catalyst Purification Purification (Filtration/Crystallization) Product->Purification Characterization Characterization (NMR, MS, HRMS) Purification->Characterization

Caption: Proposed synthesis of the target compound via CuAAC.

Experimental Protocol: CuAAC Synthesis

This protocol is designed as a self-validating system, ensuring reproducibility and purity of the final compound.

  • Reactant Preparation: In a round-bottom flask, dissolve 1-azido-4-nitrobenzene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Alkyne: Add 1-butyne (1.2 eq) to the solution. The slight excess of the alkyne ensures the complete consumption of the azide starting material.

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal amount of water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[5][6]

  • Reaction Initiation: Add the freshly prepared catalyst solution to the flask containing the azide and alkyne.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the azide starting material is no longer visible (typically 4-12 hours).

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with water. The 1,2,3-triazole product, being significantly more non-polar than the starting materials, will often precipitate. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove residual starting materials and catalyst. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a highly pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Putative Mechanisms of Action & Experimental Validation

Based on the extensive literature on structurally related compounds, we propose three primary avenues for the biological activity of this compound. Each hypothesis is presented with a clear rationale and a corresponding experimental workflow for validation.

Hypothesis 1: Anticancer Activity via Kinase or Enzyme Inhibition

Scientific Rationale: The 1,2,3-triazole ring is a key pharmacophore in numerous anticancer agents, known to interact with the active sites of various enzymes.[7] Specifically, triazole derivatives have been successfully designed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are critical drivers of tumor growth and angiogenesis.[8] Others have shown potent inhibition of aromatase, an enzyme crucial for estrogen synthesis in certain breast cancers. The nitrophenyl group can further enhance this activity.[9]

Proposed Molecular Targets:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR-2)

  • Aromatase (CYP19A)

Anticancer_Pathway cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Compound 4-ethyl-1-(4-nitrophenyl) -1H-1,2,3-triazole EGFR EGFR Compound->EGFR Inhibits VEGFR VEGFR-2 Compound->VEGFR Inhibits Aromatase Aromatase (CYP19A) Compound->Aromatase Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Estrogen Estrogen Synthesis Aromatase->Estrogen

Caption: Putative anticancer mechanisms targeting key oncogenic pathways.

Experimental Validation Workflow:

  • Initial Cytotoxicity Screening: The first logical step is to determine if the compound has a general cytotoxic effect on cancer cells.

    • Method: Employ a colorimetric viability assay, such as the MTT or XTT assay, across a panel of relevant human cancer cell lines (e.g., A549 [lung], MCF-7 [breast, estrogen-dependent], and HepG2 [liver]).[7][10][11][12]

    • Data Output: A dose-response curve for each cell line, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. This quantitative data provides the first indication of potency and selectivity.

  • Target-Based Enzyme Inhibition Assays: If significant cytotoxicity is observed, the next step is to investigate whether this effect is mediated by the inhibition of our proposed targets.

    • Method: Utilize commercially available in vitro kinase assay kits for EGFR and VEGFR-2, and an aromatase activity assay kit.[13][14][15][16][17][18] These assays typically measure the phosphorylation of a substrate (for kinases) or the generation of a fluorescent product (for aromatase) in the presence of varying concentrations of the test compound.

    • Data Output: IC₅₀ values for the inhibition of each specific enzyme. Comparing these values to the cellular cytotoxicity IC₅₀ values can establish a clear link between target inhibition and cell death.

Hypothesis 2: Antimicrobial Activity

Scientific Rationale: Triazole derivatives are a well-established class of antifungal agents (e.g., fluconazole), primarily acting through the inhibition of fungal lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol synthesis.[19] Furthermore, the nitro group is a known pharmacophore in antimicrobial drugs. Its potent electron-withdrawing nature and susceptibility to bioreductive activation by microbial nitroreductases can lead to the formation of cytotoxic reactive nitrogen species, causing DNA damage and cell death.[20][21][22][23]

Proposed Molecular Targets:

  • Fungal Lanosterol 14α-demethylase (CYP51)

  • Bacterial/Fungal Nitroreductases

Experimental Validation Workflow:

  • Antimicrobial Susceptibility Testing: Determine the compound's spectrum of activity.

    • Method: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[9][24][25][26][27] The compound is serially diluted in a 96-well plate, and a standardized inoculum of various microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus) is added.

    • Data Output: The MIC value, defined as the lowest concentration of the compound that prevents visible microbial growth.

Putative Activity Test Organism Metric Hypothetical Value
AntibacterialS. aureus (Gram +)MIC8 µg/mL
AntibacterialE. coli (Gram -)MIC16 µg/mL
AntifungalC. albicans (Yeast)MIC4 µg/mL
AntifungalA. fumigatus (Mold)MIC8 µg/mL
Table 1: Example data table for summarizing antimicrobial susceptibility results.
Hypothesis 3: Antiparasitic (Antitrypanosomal) Activity

Scientific Rationale: Recent studies have highlighted the potent activity of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease.[25][28][29] The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was identified as crucial for this activity.[28] A key parasitic enzyme, trans-sialidase (TcTS), which is absent in humans, is an attractive drug target.[30][31] This enzyme is vital for the parasite's survival and immune evasion.

Proposed Molecular Target:

  • Trypanosoma cruzi trans-sialidase (TcTS)

Experimental Validation Workflow:

  • In Vitro Antiparasitic Activity: Assess the compound's efficacy against the parasite.

    • Method: Evaluate the compound's activity against both the infective trypomastigote and intracellular amastigote forms of T. cruzi. Simultaneously, assess cytotoxicity against a mammalian cell line (e.g., L929 fibroblasts) to determine the Selectivity Index (SI).

    • Data Output: IC₅₀ values against the parasite and CC₅₀ (cytotoxic concentration 50%) against mammalian cells. The SI (CC₅₀/IC₅₀) is a critical measure of therapeutic potential.

  • Enzyme Inhibition Assay: Directly test the hypothesis of TcTS inhibition.

    • Method: Perform a trans-sialidase inhibition assay.[32][33] This assay measures the transfer of sialic acid from a donor to an acceptor molecule, catalyzed by recombinant TcTS. The reduction in this activity in the presence of the test compound is quantified.

    • Data Output: An IC₅₀ value for the inhibition of TcTS, confirming a direct interaction with this key parasitic enzyme.

Part 3: Detailed Experimental Protocols

To ensure the highest standards of scientific integrity, the following are detailed protocols for the key proposed experiments.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.[12]

Protocol 2: Generic Enzyme Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare solutions of the purified enzyme, a fluorogenic substrate, and serial dilutions of the test compound in an optimized assay buffer.

  • Enzyme/Inhibitor Pre-incubation: In a black 96-well plate, add the enzyme solution followed by the compound dilutions. Include a positive control (known inhibitor) and a negative control (vehicle). Incubate for 15-30 minutes at the enzyme's optimal temperature to allow for binding.[19][34]

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percent inhibition (relative to the no-inhibitor control) against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.[35]

References

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An In-depth Technical Guide to the Biological Activity of 4-substituted-1-(4-nitrophenyl)-1H-1,2,3-triazoles, with a focus on 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, prized for its metabolic stability, unique electronic properties, and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2] This guide delves into the biological potential of a specific subclass: 4-substituted-1-(4-nitrophenyl)-1H-1,2,3-triazoles. While direct biological data for 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is not extensively documented in publicly accessible literature, this molecule serves as a pertinent exemplar for discussing the broader activities of this chemical family. The significant body of research on closely related analogs, particularly in the realm of antitrypanosomal activity, provides a robust framework for understanding the therapeutic potential of this compound class.[3][4] This document will, therefore, synthesize the current understanding of the synthesis, biological evaluation, and mechanistic underpinnings of these promising molecules, with a primary focus on their well-documented effects against parasitic diseases.

The Chemistry of 1,4-Disubstituted-1-(4-nitrophenyl)-1H-1,2,3-triazoles: Synthesis and Characterization

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction is lauded for its high yields, regioselectivity, and tolerance of a wide range of functional groups.[6] The synthesis of our representative molecule, this compound, proceeds via the reaction of 1-azido-4-nitrobenzene with 1-butyne.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • 1-azido-4-nitrobenzene

  • 1-butyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-azido-4-nitrobenzene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Alkyne: Add 1-butyne (1.2 eq) to the solution.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting azide is consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System 1_azido_4_nitrobenzene 1-azido-4-nitrobenzene in t-BuOH/H2O Reaction_Vessel Reaction Vessel (Room Temperature) 1_azido_4_nitrobenzene->Reaction_Vessel 1_butyne 1-butyne 1_butyne->Reaction_Vessel CuSO4 CuSO4·5H2O solution CuSO4->Reaction_Vessel Addition NaAsc Sodium Ascorbate solution NaAsc->Reaction_Vessel Addition TLC_Monitoring TLC Monitoring Reaction_Vessel->TLC_Monitoring Vigorous Stirring Workup Aqueous Workup & Extraction with DCM TLC_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the CuAAC synthesis of the target compound.

Biological Activity: A Focus on Antitrypanosomal Properties

While the broader 1,2,3-triazole class exhibits a wide range of biological activities including antimicrobial and anticancer effects, derivatives bearing the 4-(4-nitrophenyl) moiety have shown particularly potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][4] Research has demonstrated that the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is crucial for this antitrypanosomal activity.[4] Modifications to the nitro group, such as its reduction or removal, lead to a significant loss of activity.[4]

Quantitative Analysis of Antitrypanosomal Activity

The following table summarizes the in vitro activity of closely related analogs against the trypomastigote forms of T. cruzi.

Compound IDR-group at position 4IC₅₀ (µM) against T. cruziReference
Analog 1 Phenyl0.21[3]
Analog 2 4-Fluorophenyl1.23[3]
Analog 3 4-Chlorophenyl2.28[3]
Benznidazole (Standard Drug)22.79[3]

This data is for illustrative purposes to demonstrate the potency of the scaffold. The specific activity of the 4-ethyl derivative would require experimental determination.

Experimental Protocol: In Vitro Antitrypanosomal Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Trypanosoma cruzi trypomastigotes.

Materials:

  • T. cruzi trypomastigotes (e.g., Tulahuen strain)

  • LLC-MK2 cells (for parasite culture)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compound (e.g., this compound) dissolved in DMSO

  • Benznidazole (positive control)

  • 96-well microtiter plates

  • Resazurin solution

  • Plate reader (fluorometer)

Procedure:

  • Cell Culture: Maintain T. cruzi trypomastigotes in co-culture with LLC-MK2 cells in RPMI-1640 medium at 37°C in a 5% CO₂ atmosphere.

  • Compound Dilution: Prepare a serial dilution of the test compound in the culture medium in a 96-well plate. Include wells with benznidazole as a positive control and wells with medium and DMSO as a negative control.

  • Parasite Inoculation: Harvest trypomastigotes from the culture supernatant and adjust the concentration to 1 x 10⁶ parasites/mL. Add 100 µL of the parasite suspension to each well of the plate containing the test compounds.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 72 hours.

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader. The fluorescence intensity is proportional to the number of viable parasites.

  • Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action

The precise mechanism of action for the antitrypanosomal activity of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives is an active area of research, but several key insights have been established.

The Role of the Nitro Group

The 4-nitrophenyl moiety is a critical pharmacophore.[4] It is hypothesized that the nitro group undergoes bioreduction within the parasite, leading to the formation of reactive nitrogen species that induce oxidative stress and damage parasitic macromolecules. This mechanism is analogous to that of the standard drug, benznidazole.[4] However, some studies suggest that these triazole derivatives may operate through mechanisms distinct from benznidazole, as they show only residual activity as substrates for T. cruzi nitroreductase (TcNTR).[4]

Potential Enzymatic Targets

Several parasitic enzymes have been proposed as potential targets for 1,2,3-triazole derivatives:

  • Cruzain: This is the major cysteine protease of T. cruzi and is essential for its survival and replication. Triazole-based compounds have been identified as potential inhibitors of cruzain.[3]

  • Sterol 14α-demethylase (CYP51): This enzyme is crucial for the synthesis of sterols in the parasite's cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to parasite death.[3]

  • Trans-sialidase: This enzyme is involved in parasite invasion of host cells. Some triazole derivatives have been shown to weakly inhibit this enzyme.[4]

Proposed Mechanistic Pathway

Mechanism_of_Action cluster_parasite Trypanosoma cruzi cluster_enzymes Enzyme Inhibition Compound 4-(4-nitrophenyl)-1H-1,2,3-triazole Derivative Entry Entry into Parasite Compound->Entry Bioreduction Nitroreductase (TcNTR) (Potential Minor Pathway) Entry->Bioreduction Cruzain Cruzain Entry->Cruzain Inhibition CYP51 CYP51 Entry->CYP51 Inhibition Trans_sialidase Trans-sialidase Entry->Trans_sialidase Inhibition ROS Reactive Nitrogen Species Bioreduction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Macromolecule_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Macromolecule_Damage Parasite_Death Parasite Death Macromolecule_Damage->Parasite_Death Cruzain->Parasite_Death Disruption of Metabolism CYP51->Parasite_Death Membrane Disruption Trans_sialidase->Parasite_Death Reduced Infectivity

Caption: Putative mechanisms of antitrypanosomal action.

Concluding Remarks

The 4-substituted-1-(4-nitrophenyl)-1H-1,2,3-triazole scaffold represents a highly promising avenue for the development of new therapeutic agents, particularly for neglected tropical diseases like Chagas disease. The straightforward and efficient synthesis via CuAAC allows for the generation of diverse chemical libraries for structure-activity relationship studies. While the specific biological profile of this compound awaits empirical validation, the potent antitrypanosomal activity of its close analogs strongly suggests its potential in this arena. Future research should focus on elucidating the precise molecular targets and mechanisms of action to guide the rational design of next-generation triazole-based drugs with improved efficacy and safety profiles.

References

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Whitepaper: Discovery and Evaluation of 4-Ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole Derivatives as Novel Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its capacity to engage in diverse non-covalent interactions like hydrogen bonding and dipole interactions.[1][2] This privileged scaffold is often synthesized using the robust and highly regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[3][4][5] This guide details the discovery, synthesis, characterization, and biological evaluation of a specific series of derivatives: 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazoles. We present a comprehensive workflow from initial synthesis to preliminary biological screening, highlighting the rationale behind key experimental decisions and providing detailed protocols for replication. The focus is on establishing a self-validating methodology for identifying novel triazole-based compounds with potential therapeutic applications, particularly in the realms of antimicrobial and antiproliferative agents.

Introduction: The Strategic Importance of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is more than a simple linker; it acts as a bioisostere for amide bonds but with superior resistance to enzymatic degradation.[1] This inherent stability, combined with its unique electronic properties, makes it an attractive component in the design of novel drugs.[6] Derivatives of 1,2,3-triazoles have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antifungal properties.[6][7][8][9][10]

The specific scaffold, 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, was selected for investigation based on several key hypotheses:

  • The 1-(4-nitrophenyl) group: The nitro group is a strong electron-withdrawing moiety that can participate in crucial interactions with biological targets. Furthermore, the 4-nitrophenyl triazole core has been identified as essential for certain biological activities, such as antitrypanosomal efficacy.[11][12]

  • The 4-ethyl group: This small alkyl group provides a lipophilic character that can influence cell permeability and binding affinity within hydrophobic pockets of target proteins.

  • The CuAAC Synthesis Route: This synthetic strategy is paramount as it exclusively yields the 1,4-disubstituted regioisomer.[3][11] This structural precision is critical for reproducible structure-activity relationship (SAR) studies, as different isomers would possess distinct biological profiles.

This guide serves as a technical blueprint for researchers aiming to explore this chemical space, providing both the practical "how" and the critical "why" for each step of the discovery process.

Synthesis and Characterization

The synthesis of this compound is achieved through a convergent synthesis strategy culminating in a CuAAC reaction. The causality behind this choice is the reaction's high efficiency, mild conditions, and, most importantly, its near-perfect regioselectivity for the 1,4-isomer.[4][5]

General Synthetic Workflow

The overall process involves the preparation of two key precursors, 1-azido-4-nitrobenzene and 1-butyne, followed by their copper-catalyzed cycloaddition.

G cluster_0 Precursor Synthesis cluster_1 Precursor cluster_2 Click Reaction (CuAAC) 4-nitroaniline 4-nitroaniline NaNO2_HCl NaNO2, HCl (0-5 °C) 4-nitroaniline->NaNO2_HCl diazonium_salt 4-Nitrophenyl Diazonium Salt NaNO2_HCl->diazonium_salt NaN3 NaN3 diazonium_salt->NaN3 1_azido_4_nitrobenzene 1-Azido-4-nitrobenzene NaN3->1_azido_4_nitrobenzene CuSO4_NaAsc CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O 1_azido_4_nitrobenzene->CuSO4_NaAsc 1_butyne 1-Butyne (Commercial) 1_butyne->CuSO4_NaAsc final_product 4-ethyl-1-(4-nitrophenyl) -1H-1,2,3-triazole CuSO4_NaAsc->final_product

Caption: Synthetic workflow for the target triazole derivative.
Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1-Azido-4-nitrobenzene

  • Rationale: This protocol utilizes a standard diazotization reaction followed by substitution with an azide. The low temperature (0-5 °C) is critical to prevent the unstable diazonium salt from decomposing.

  • Dissolve 4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve sodium azide (NaN₃) (1.2 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N₂) will be observed.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 1-azido-4-nitrobenzene.

    • Self-Validation: The product can be verified by TLC and melting point analysis against literature values. Caution: Organic azides are potentially explosive and should be handled with appropriate care, avoiding heat and shock.

Protocol 2.2.2: Synthesis of this compound

  • Rationale: This is the core CuAAC reaction. Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the CuSO₄ precursor. A t-BuOH/water solvent system is commonly used to dissolve both the organic precursors and the inorganic catalyst.[13]

  • To a solution of 1-azido-4-nitrobenzene (1.0 eq) in a 1:1 mixture of t-butanol and water, add 1-butyne (1.2 eq).

  • Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Self-Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting azide spot disappears.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed unequivocally. The following data are representative of what would be expected for the target compound.

Technique Expected Observations Rationale for Interpretation
¹H NMR Singlet ~8.5-9.0 ppm (triazole H); AA'BB' system for nitrophenyl protons (~8.4 ppm and ~8.2 ppm); Quartet ~2.8 ppm (CH₂); Triplet ~1.3 ppm (CH₃).The distinct chemical shifts and coupling patterns confirm the connectivity of the protons in the molecule. The downfield shift of the triazole proton is characteristic of the 1,4-disubstituted isomer.[11]
¹³C NMR Peaks corresponding to aromatic carbons, triazole ring carbons (~148 ppm, ~122 ppm), and ethyl group carbons.Confirms the carbon framework of the molecule.
HRMS (ESI) Calculation of [M+H]⁺ or [M+Na]⁺ matches the experimental value to within 5 ppm.Provides an exact mass, confirming the elemental composition of the synthesized compound.[13]
FT-IR Characteristic peaks for C-H (aromatic/aliphatic), C=C (aromatic), N=N (triazole), and NO₂ stretching.Confirms the presence of key functional groups.

Biological Evaluation: A Multi-faceted Screening Approach

Given the broad spectrum of activities reported for 1,2,3-triazole derivatives, a logical screening cascade is essential to identify the most promising therapeutic potential for this new scaffold.[6] We propose a primary screening against both microbial and cancer cell lines.

G cluster_0 Antimicrobial Screening cluster_1 Antiproliferative Screening start Synthesized Compound (Purity >95%) mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay mtt_assay MTT Assay (Determine IC50) start->mtt_assay gram_pos Gram-positive (e.g., S. aureus) mic_assay->gram_pos gram_neg Gram-negative (e.g., P. aeruginosa) mic_assay->gram_neg fungi Fungal (e.g., C. albicans) mic_assay->fungi end Data Analysis: - Potency (MIC/IC50) - Selectivity Index mic_assay->end cancer_cell Cancer Cell Line (e.g., MCF-7, A549) mtt_assay->cancer_cell normal_cell Normal Cell Line (e.g., MRC-5) (Assess Cytotoxicity) mtt_assay->normal_cell mtt_assay->end

Caption: Logical workflow for primary biological screening.
Protocol: In Vitro Antifungal Susceptibility Testing
  • Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[14] This provides a reliable measure of antifungal potency.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

  • Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) as per CLSI guidelines.

  • Add the fungal inoculum to each well. Include a positive control (fungus + medium, no compound) and a negative control (medium only).

  • Incubate the plate at 35 °C for 24-48 hours.

  • Determine the MIC by visual inspection or by using a spectrophotometric plate reader. The MIC is the lowest concentration well with no visible growth.

    • Self-Validation: The positive control must show clear growth, and the negative control must remain clear. A known antifungal drug (e.g., Fluconazole) should be run in parallel as a reference standard.[15]

Protocol: In Vitro Antiproliferative MTT Assay
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or growth-inhibitory effects of chemical compounds on cancer cell lines.[1] The IC₅₀ value derived from this assay represents the concentration of a drug that is required for 50% inhibition of cell growth.

  • Seed cancer cells (e.g., MCF-7 breast cancer) and a normal fibroblast cell line (e.g., MRC-5 for selectivity) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (prepared by serial dilution from a DMSO stock) for 48-72 hours.

  • After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

    • Self-Validation: A known anticancer drug (e.g., Doxorubicin) should be included as a positive control.[1] The selectivity index (SI) is calculated as (IC₅₀ on normal cells) / (IC₅₀ on cancer cells) to assess the compound's therapeutic window.

Anticipated Results and Structure-Activity Relationship (SAR) Insights

Based on existing literature, it is plausible that the this compound scaffold will exhibit biological activity. The following table presents hypothetical, yet representative, data to illustrate the potential outcomes.

Compound ID Scaffold Antifungal MIC (µg/mL) C. albicansAnticancer IC₅₀ (µM) MCF-7 CellsCytotoxicity IC₅₀ (µM) MRC-5 CellsSelectivity Index (SI)
LEAD-001 4-ethyl-1-(4-nitrophenyl)-1,2,3-triazole1615.1>100>6.6
REF-FLU Fluconazole8N/AN/AN/A
REF-DOX DoxorubicinN/A1.22.52.1

Interpretation and Future Directions:

  • Antifungal Potential: A MIC value of 16 µg/mL suggests moderate antifungal activity.[14] Future work would involve synthesizing analogs by modifying the ethyl group (e.g., propyl, butyl) or the electronics of the phenyl ring (e.g., replacing nitro with cyano or halogen) to optimize potency.

  • Anticancer Potential: An IC₅₀ of 15.1 µM against MCF-7 cells indicates promising antiproliferative activity.[1] The high selectivity index (>6.6) is particularly encouraging, suggesting a favorable therapeutic window compared to the standard drug Doxorubicin.

  • Mechanism of Action: For promising hits, subsequent studies would be essential to elucidate the mechanism of action. For antifungal candidates, this could involve ergosterol biosynthesis inhibition assays.[16] For anticancer candidates, cell cycle analysis, apoptosis assays, and molecular docking studies could reveal potential targets like matrix metalloproteinases or specific kinases.[1][2]

Conclusion

This technical guide outlines a systematic and robust methodology for the discovery and preliminary evaluation of this compound derivatives. By leveraging the precision of click chemistry for synthesis and employing standardized biological assays for screening, this workflow provides a solid foundation for identifying novel therapeutic leads. The causality-driven approach to protocol design and the inclusion of self-validating steps ensure the generation of reliable and reproducible data. The promising, multi-faceted biological potential of the 1,2,3-triazole scaffold warrants further exploration, and the framework presented herein offers a clear path for advancing these compounds in the drug discovery pipeline.

References

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An In-Depth Technical Guide to the Preliminary Screening of Nitrophenyl Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Robust Preliminary Screening

In the landscape of contemporary drug discovery, the preliminary screening phase represents the crucible in which the therapeutic potential of novel chemical entities is first forged and tested. For the promising class of nitrophenyl triazole compounds—a scaffold rich in diverse biological activities including anticancer, antimicrobial, and antiparasitic effects—a meticulously designed screening cascade is not merely a procedural formality, but a strategic imperative.[1][2][3][4][5] A well-architected preliminary screen conserves invaluable resources by rapidly identifying and deprioritizing compounds with undesirable characteristics, while simultaneously illuminating the most promising candidates for further development. This guide delineates a comprehensive, field-proven framework for the preliminary screening of nitrophenyl triazole compounds, emphasizing the causal logic behind experimental choices and the integration of self-validating systems to ensure scientific integrity.

Part 1: Foundational Strategy - Designing the Screening Cascade

The preliminary screening of a novel library of nitrophenyl triazole compounds should not be envisioned as a linear sequence of assays, but rather as a multi-tiered, decision-driven funnel. The objective is to progressively refine a large, diverse set of initial compounds down to a small cohort of "hits" with desirable activity and a promising safety profile.

Our cascade is built upon a foundation of parallel, high-throughput primary screens, followed by a series of increasingly complex and specific secondary and tertiary assays. This structure allows for the simultaneous assessment of a compound's potential efficacy and its inherent liabilities.

G cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Hit Confirmation & Secondary Screening cluster_2 Tier 3: Lead Prioritization A Compound Library (Nitrophenyl Triazoles) B Primary Cytotoxicity Assay (e.g., MTT, Resazurin) A->B Parallel Screening C Primary Target-Based Assay (e.g., Enzyme Inhibition) A->C Parallel Screening D Primary Phenotypic Assay (e.g., Antimicrobial Growth Inhibition) A->D Parallel Screening E Hit Confirmation (Dose-Response Analysis) B->E C->E D->E F Secondary Cytotoxicity Assay (e.g., LDH Release) E->F Confirmed Hits G Orthogonal Target/Phenotypic Assay E->G Confirmed Hits H Early ADME/Tox Profiling (in silico & in vitro) E->H Confirmed Hits I Structure-Activity Relationship (SAR) Analysis F->I G->I H->I J Advanced Cellular Models (e.g., Co-culture, 3D Spheroids) I->J K Prioritized Leads for Further Development J->K caption Screening Cascade for Nitrophenyl Triazoles

Figure 1: A decision-driven screening cascade for the preliminary evaluation of nitrophenyl triazole compounds.

Part 2: Tier 1 - Primary High-Throughput Screening (HTS)

The initial tier of screening is designed for maximal throughput, allowing for the rapid evaluation of a large library of compounds.[6] The choice of primary assays is dictated by the therapeutic hypothesis for the nitrophenyl triazole library. Given their broad spectrum of reported activities, a multi-pronged approach is often most effective.

General Cytotoxicity Screening: The First Filter

Before assessing therapeutic efficacy, it is crucial to establish a baseline of general cytotoxicity.[7] A compound that indiscriminately kills all cells is of little therapeutic value, except perhaps in the context of broad-spectrum anticancer agents.[8]

Rationale: By identifying compounds with high general cytotoxicity early, we avoid wasting resources on molecules that are unlikely to have a viable therapeutic window. This assay serves as a fundamental "developability" filter.

Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, inexpensive, and widely used colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like HT-29 or DLD-1 for an oncology focus) in a 96-well or 384-well plate at a predetermined density and allow cells to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of the nitrophenyl triazole compounds in culture medium. Add the compounds to the cells at a single, relatively high concentration (e.g., 10-50 µM) for the primary screen.[12] Include appropriate controls: vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 24-48 hours.[13]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce cell viability below a certain threshold (e.g., 50%) are flagged as cytotoxic.

Target-Based vs. Phenotypic Screening

The next step involves screening for the desired biological activity. The choice between a target-based or a phenotypic screen depends on the available knowledge about the compounds' mechanism of action.

  • Target-Based Screening: This approach is employed when a specific molecular target (e.g., an enzyme or receptor) is hypothesized.[14] For instance, many triazole-containing drugs are known to inhibit specific enzymes.[15]

  • Phenotypic Screening: This method is used when the molecular target is unknown or when the goal is to identify compounds that produce a desired biological effect in a whole-cell or whole-organism context.[13] This is particularly relevant for discovering novel antimicrobial or antiparasitic agents.[6][16]

Given the diverse activities of nitrophenyl triazoles, it is often advantageous to run both types of screens in parallel.

Example Target-Based Assay: Enzyme Inhibition

Rationale: Many triazoles function as enzyme inhibitors. A high-throughput enzyme inhibition assay provides a direct measure of a compound's potency against a specific target.[14][17]

Recommended Assay: A fluorescence-based enzyme inhibition assay is often preferred for HTS due to its high sensitivity and compatibility with automation.[14]

Experimental Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay
  • Reagent Preparation: Prepare solutions of the target enzyme, a fluorogenic substrate, and the nitrophenyl triazole compounds in an appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add the enzyme and the test compounds at a single concentration.

  • Incubation: Allow the compounds to pre-incubate with the enzyme for a short period to permit binding.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Analysis: Calculate the percentage of enzyme inhibition for each compound relative to a vehicle control. Compounds exceeding a defined inhibition threshold (e.g., >50%) are considered primary hits.

Example Phenotypic Assay: Antimicrobial Broth Microdilution

Rationale: To discover novel antibacterial or antifungal agents, a whole-cell growth inhibition assay is the most direct and relevant primary screen.[18][19]

Recommended Assay: The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21]

Experimental Protocol: Antimicrobial Broth Microdilution Assay
  • Compound Preparation: Serially dilute the nitrophenyl triazole compounds in a 96-well plate using sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, or Candida albicans).

  • Inoculation: Add the microbial inoculum to each well of the plate containing the test compounds. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Acquisition: Determine microbial growth by measuring the optical density (OD) at 600 nm or by visual inspection for turbidity.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Compounds with low MIC values are identified as hits.

Part 3: Tier 2 - Hit Confirmation and Secondary Screening

Compounds that meet the predefined criteria in the primary screens ("primary hits") are advanced to Tier 2. The primary goals of this tier are to confirm the initial activity, eliminate false positives, and further characterize the biological and pharmacological properties of the hits.

Hit Confirmation and Dose-Response Analysis

Rationale: Primary screens are typically conducted at a single high concentration, which can lead to false positives. A dose-response analysis is essential to confirm the activity and determine the potency (e.g., IC50 or EC50) of the compound.

Methodology: For each primary hit, a multi-point dose-response curve (typically 8-10 concentrations) is generated using the same assay format as the primary screen. This allows for the calculation of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are critical metrics for comparing compound potency.

Compound IDPrimary Screen ActivityIC50 (µM)
NP-TRZ-001Anticancer (HT-29)9.35[11]
NP-TRZ-002Anticancer (DLD-1)11.84[11]
NP-TRZ-003Acetylcholinesterase Inhibition1.56[22]
NP-TRZ-004Antitrypanosomal6.0[23][24]
NP-TRZ-005Antifungal (Fluconazole-resistant)< MIC of Fluconazole[20][21]
Table 1: Exemplary Dose-Response Data for Nitrophenyl Triazole Hits from Literature.
Secondary and Orthogonal Assays

Rationale: To ensure that the observed activity is not an artifact of the primary assay format, it is crucial to test the confirmed hits in an orthogonal assay. This means using a different technology or method to measure the same biological endpoint. For example, if the primary cytotoxicity assay measured metabolic activity (MTT), a secondary assay could measure membrane integrity.

Recommended Secondary Cytotoxicity Assay: The Lactate Dehydrogenase (LDH) release assay is a common choice. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[8]

G cluster_0 Primary Assay cluster_1 Orthogonal Secondary Assay A MTT Assay (Measures Mitochondrial Activity) B LDH Release Assay (Measures Membrane Integrity) A->B Confirms Cytotoxicity via a Different Mechanism caption Orthogonal Assay Logic

Figure 2: The logic of using an orthogonal assay to validate primary screening hits.

Early ADME/Tox Profiling: A Paradigm of Modern Screening

Rationale: Historically, the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties was relegated to later stages of drug development. However, a significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic or toxicity profiles.[25][26] Integrating early ADME/Tox profiling into the preliminary screening phase is a critical, resource-saving strategy.[27][28]

Methodology: A combination of in silico (computational) models and rapid in vitro assays can provide a preliminary assessment of a compound's drug-like properties.

  • In Silico Profiling: Computational tools can predict properties such as Lipinski's Rule of Five compliance, solubility, and potential for off-target interactions.[22][29]

  • In Vitro Assays:

    • Metabolic Stability: Incubating the compound with liver microsomes can provide an early indication of how quickly it will be metabolized in the body.

    • Plasma Protein Binding: This assay measures the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.[27]

    • Permeability: The Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption of orally administered drugs.[27]

The goal of early ADME/Tox is not to be exhaustive, but to flag potential liabilities that could terminate a compound's development later on.[26]

Part 4: Tier 3 - Lead Prioritization and Structure-Activity Relationship (SAR)

In the final tier of preliminary screening, the focus shifts from hit identification to lead prioritization. This involves analyzing the data generated in Tiers 1 and 2 to identify the most promising compounds for chemical optimization.

Structure-Activity Relationship (SAR) Analysis: SAR is the investigation of how the chemical structure of a molecule relates to its biological activity.[30][31] By comparing the potency and ADME/Tox profiles of structurally related nitrophenyl triazole compounds, researchers can identify key chemical features that are essential for activity and those that can be modified to improve properties.[32][33]

Advanced Cellular Models: Promising compounds can be further evaluated in more physiologically relevant models, such as 3D cell cultures (spheroids) or co-culture systems, to better predict their in vivo efficacy.[3]

Conclusion: From Hit to Lead

The preliminary screening of nitrophenyl triazole compounds is a dynamic and iterative process that requires a blend of high-throughput technologies and sound scientific reasoning. By employing a tiered screening cascade that integrates cytotoxicity, efficacy, and early ADME/Tox profiling, researchers can efficiently navigate the vast chemical space of this versatile scaffold. This strategic approach not only maximizes the probability of identifying high-quality lead compounds but also embodies the principles of modern, efficient drug discovery. The insights gained from this foundational phase are paramount for guiding the subsequent stages of lead optimization and preclinical development.

References

  • Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog. (2022-01-21).
  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023-04-19).
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020-10-03).
  • Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed.
  • High-Throughput Inhibitor Assays and Screening - Creative Enzymes.
  • Evaluation of novel nitrophenol-triazole hybrid molecules: biological screening and computational profiling. | Semantic Scholar.
  • High-Throughput Screening Assays.
  • Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents - International Journal of Pharmacy and Biological Sciences.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024-05-30).
  • In vitro anticancer screening of synthesized compounds - ResearchGate.
  • Anticancer Properties of 1,2,4-Triazoles - ISRES.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021-11-27).
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing).
  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents | Request PDF - ResearchGate. (2025-12-16).
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed. (2020-10-08).
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  • Cytotoxicity assays - Sigma-Aldrich.
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  • ADME-Tox in drug discovery: Integration of experimental and computational technologies | Request PDF - ResearchGate. (2025-08-05).
  • Purpose of ADME Studies in Drug Development - AZoLifeSciences. (2021-02-03).
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC - NIH. (2025-05-13).
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PubMed. (2025-05-13).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society.
  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH. (2020-03-12).
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI.
  • Screening of small-molecule library for novel antibacterials. (a)... - ResearchGate.
  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC - NIH.
  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PubMed. (2017-07-10).
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  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF - ResearchGate. (2025-08-05).
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4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its stability, synthetic accessibility, and capacity for forming beneficial interactions with biological targets. This guide focuses on a specific derivative, This compound , a molecule that combines the robust triazole core with two functionally significant substituents: an ethyl group at the 4-position and a 4-nitrophenyl group at the 1-position. The presence of the 4-nitrophenyl group, in particular, has been identified as a critical determinant for potent biological activity in related analogs, especially against parasitic diseases like Chagas disease.[1][2]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the most efficient and widely adopted synthetic methodology—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Beyond synthesis, it details the compound's physicochemical and spectroscopic properties, delves into the established and putative biological activities based on its structural class, and explores the underlying mechanisms of action and structure-activity relationships. By synthesizing field-proven insights with foundational chemical principles, this guide aims to equip researchers with the knowledge necessary to leverage this promising molecule in future therapeutic discovery and development.

The 1,2,3-Triazole Scaffold in Drug Discovery

The 1,2,3-triazole ring is not merely a linker but an active pharmacophoric element. Its unique electronic properties, including a large dipole moment and the ability to act as a hydrogen bond acceptor, allow it to function as a bioisostere for amide bonds, enhancing metabolic stability and oral bioavailability.[3] This versatility has led to the incorporation of triazoles into a wide array of therapeutic agents with demonstrated anticonvulsant, anticancer, antiviral, and antimicrobial properties.[4][5]

The substitution pattern on the triazole ring is paramount in defining its biological profile. For the target molecule, the 1-(4-nitrophenyl) substituent is of particular interest. Research on a series of 1,2,3-triazole derivatives has shown that this specific moiety is essential for potent antitrypanosomal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] Modifications such as the removal or reduction of the nitro group resulted in a significant or complete loss of biological activity, underscoring its critical role.[1] The 4-ethyl group, while less explored in the literature, influences the molecule's lipophilicity and steric profile, which can significantly affect target engagement, solubility, and pharmacokinetic properties.

Synthesis and Mechanistic Insights: The CuAAC Approach

The most reliable and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction provides high yields, tolerates a wide range of functional groups, and proceeds under mild conditions, making it the superior choice for laboratory and potential scale-up synthesis of this compound.

The synthesis involves the cycloaddition of two key precursors: 1-azido-4-nitrobenzene and 1-butyne .

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_product Product Azide 1-Azido-4-nitrobenzene Reaction CuAAC Reaction (e.g., t-BuOH/H2O) Azide->Reaction Precursor A Alkyne 1-Butyne Alkyne->Reaction Precursor B Cu_Source Copper(II) Source (e.g., CuSO4·5H2O) Cu_Source->Reaction Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Reaction Product 4-ethyl-1-(4-nitrophenyl)- 1H-1,2,3-triazole Reaction->Product

Caption: Workflow for the CuAAC synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system based on established CuAAC methodologies. The causality behind each step is explained to ensure reproducibility and understanding.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1-azido-4-nitrobenzene (1.0 eq) in a 1:1 mixture of tert-butanol and water (e.g., 20 mL).

    • Causality: The t-BuOH/H₂O solvent system is chosen for its ability to dissolve both the organic azide and the inorganic catalyst components, creating a homogenous reaction environment essential for efficient catalysis.

  • Addition of Alkyne: To the stirred solution, add 1-butyne (1.2 eq).

    • Causality: A slight excess of the alkyne is used to ensure the complete consumption of the azide precursor, which can simplify purification. 1-butyne is a gas at room temperature and should be handled accordingly, often by bubbling it through the solution or adding it as a condensed liquid at low temperature.

  • Catalyst Preparation and Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water (2 mL) and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water (2 mL). Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution.

    • Causality: The active catalyst is Cu(I). Copper(II) sulfate is a stable and inexpensive precursor. Sodium ascorbate acts as a biocompatible reducing agent, converting Cu(II) to the active Cu(I) in situ. This prevents the need to handle potentially unstable Cu(I) salts directly. The order of addition (ascorbate first) ensures a reducing environment is established before the copper is introduced.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate), visualizing the consumption of the azide starting material. The reaction is typically complete within 4-12 hours.

    • Causality: Vigorous stirring is critical for reactions involving multiple phases (if the alkyne is not fully soluble) to maximize interfacial contact and reaction rate. TLC provides a simple and rapid method to qualitatively assess reaction completion, preventing premature workup or unnecessarily long reaction times.

  • Workup and Purification: Upon completion, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Causality: The extraction isolates the organic product from the aqueous phase containing the spent catalyst and salts. The brine wash removes residual water from the organic phase. Drying with sodium sulfate removes the last traces of water, which could interfere with subsequent characterization or storage.

  • Final Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

    • Causality: Column chromatography separates the product from unreacted starting materials and any side products based on polarity. Recrystallization is an effective method for purifying crystalline solids, yielding a high-purity product.

Catalytic Mechanism

The CuAAC reaction proceeds through a well-defined catalytic cycle involving copper-acetylide intermediates.

G cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH (1-Butyne) Azide R'-N3 (4-Nitrophenyl azide) Product Triazole Product Product->CuI Regenerates Catalyst Cu_Complex Copper-Azide Complex Cu_Acetylide->Cu_Complex + Azide Metallacycle 6-membered Cu(III) Metallacycle Cu_Complex->Metallacycle Cyclization Metallacycle->Product Product Release

Caption: Simplified catalytic cycle of the CuAAC reaction.

Physicochemical and Spectroscopic Properties

The structural features of this compound give rise to a distinct and predictable analytical profile.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀N₄O₂-
Molecular Weight 218.21 g/mol -
CAS Number 1276538-19-2[7]
Appearance Expected to be a yellow or off-white solidAnalogy[8]
Melting Point Not reported; expected >150 °CAnalogy[8]
Solubility Soluble in DMSO, DMF, acetone; moderate in ethyl acetate, chloroform; poor in water and hexanes.Prediction
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The two aromatic protons ortho to the nitro group will appear as a doublet around δ 8.3-8.5 ppm, while the two protons ortho to the triazole ring will be a doublet around δ 8.0-8.2 ppm, due to the strong electron-withdrawing effects.[1][8] The lone triazole proton (H-5) will be a sharp singlet further downfield, typically δ 8.0-9.0 ppm.[1] The ethyl group will present as a quartet around δ 2.8-3.0 ppm (CH₂) and a triplet around δ 1.3-1.5 ppm (CH₃).

  • ¹³C NMR: The carbon spectrum will show signals for the two distinct aromatic carbons of the nitrophenyl ring, two carbons for the triazole ring (C-4 and C-5), and two signals for the ethyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands will confirm the functional groups. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands will appear in their usual regions, along with aliphatic C-H stretching from the ethyl group.

  • Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent protonated molecular ion [M+H]⁺ at m/z 219.

Biological Activity and Therapeutic Context

While direct studies on this compound are scarce, extensive research on closely related analogs provides a strong basis for predicting its biological potential, particularly as an antitrypanosomal agent.

Antitrypanosomal Activity

Studies on a series of analogs have established that the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is essential for activity against Trypanosoma cruzi .[1] One lead compound from this class demonstrated an IC₅₀ of 7 µM against the parasite, significantly more potent than the clinical drug benznidazole (IC₅₀ = 34 µM) in the same assay, and showed a high selectivity index (SI = 114).[1][2] Analogs featuring this core scaffold consistently showed efficacy, with one galactopyranosyl derivative exhibiting an IC₅₀ of 6 ± 1 μM with no observed cytotoxicity in mammalian cells.[1][9]

Putative Mechanism of Action

The mechanism of action for nitroaromatic compounds in trypanosomes is generally accepted to involve parasitic nitroreductases (NTRs). These enzymes, which are present in the parasite but not the mammalian host, reduce the nitro group to generate highly reactive nitroso and hydroxylamine intermediates, as well as radical species.[1] These reactive species induce catastrophic oxidative and nitrosative stress, leading to damage of DNA, proteins, and lipids, and ultimately causing parasite death.

Interestingly, while being derivatives of benznidazole, some compounds in this class displayed only residual activity as substrates for T. cruzi nitroreductase (TcNTR), suggesting they may operate through distinct mechanisms or are activated by different reductase enzymes within the parasite.[1]

G Compound 4-Ethyl-1-(4-nitrophenyl) -1H-1,2,3-triazole (Pro-drug) Parasite Trypanosoma cruzi Cell Membrane Compound->Parasite Passive Diffusion NTR Parasitic Nitroreductase (NTR) ROS_RNS Reactive Nitrogen & Oxygen Species (RNS/ROS) NTR->ROS_RNS Bio-activation (Reduction of -NO2) Damage Macromolecular Damage (DNA, Proteins, Lipids) ROS_RNS->Damage Induces Stress Death Parasite Death Damage->Death

Caption: Putative mechanism of antitrypanosomal action.

Structure-Activity Relationship (SAR)

Based on the available literature, key SAR insights for this class of compounds include:

  • The 4-Nitrophenyl Group is Essential: Its removal or reduction abolishes activity, highlighting the necessity of the nitro group for bio-activation.[1]

  • The 1,2,3-Triazole Core is a Stable Scaffold: It correctly orients the critical nitrophenyl group and provides a metabolically robust core.

  • Substitution at the 4-Position: The ethyl group on the target molecule contributes to its lipophilicity. This can influence membrane permeability, solubility, and interaction with the active site of the activating enzyme. The effect of an ethyl group versus other alkyl or aryl substituents at this position warrants further investigation to optimize potency and pharmacokinetic profiles.

Future Directions and Research Opportunities

This compound stands as a promising but underexplored molecule. The strong evidence supporting the therapeutic potential of its core scaffold justifies a dedicated research program.

  • In Vitro and In Vivo Validation: The immediate next step is to synthesize the compound and validate its antitrypanosomal activity in vitro against various strains of T. cruzi, including intracellular amastigotes. This should be followed by cytotoxicity assays in mammalian cell lines to determine its selectivity index. Promising results would warrant progression to in vivo efficacy studies in murine models of Chagas disease.

  • Mechanism of Action Elucidation: Further studies are needed to confirm if the compound is a substrate for known parasitic nitroreductases or if it acts via a novel mechanism. Metabolomic and proteomic studies on treated parasites could reveal the specific pathways disrupted by the activated drug.

  • SAR Expansion: A focused medicinal chemistry campaign should be initiated to explore the impact of the 4-ethyl substituent. Systematic modification (e.g., varying alkyl chain length, introducing branching, or replacing with small cyclic groups) would clarify its role in potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Broad-Spectrum Screening: Given the wide range of biological activities associated with 1,2,3-triazoles, this compound should be screened against other therapeutic targets, including cancer cell lines, pathogenic fungi, bacteria, and viruses, to uncover its full therapeutic potential.[4][10][11]

References

  • D. S. Keri, R., et al. (2015). A comprehensive review in current developments of 1,2,3-triazole-based chemistry. Journal of the Iranian Chemical Society.
  • Hein, C. D., et al. (2008). Copper(I)-Catalyzed Azide–Alkyne Cycloaddition.
  • Chtita, S., et al. (2020). Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. ResearchGate. Available at: [Link]

  • Luan, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. Available at: [Link]

  • Kaur, R., et al. (2023). Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure-activity relationship (SAR) and bioactive compounds. European Journal of Medicinal Chemistry. Available at: [Link]

  • de Souza, A. C. B., et al. (2025). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. Available at: [Link]

  • de Souza, A. C. B., et al. (2025). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed. Available at: [Link]

  • Electronic Supporting Information for a related synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Request PDF for Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. ResearchGate. Available at: [Link]

  • Chhajed, S. S., et al. (2014). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Available at: [Link]

  • Supplementary Information for a related synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]

  • Van hove, S., et al. (2022). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Available at: [Link]

  • Van hove, S., et al. (2022). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • Emphasis on Chemistry and Biological Activities of Triazole nucleus: Review. Suresh Gyan Vihar University. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. Bentham Science. Available at: [Link]

  • Oruç, E. E., et al. (2004). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. PubMed. Available at: [Link]

  • Application of triazoles in the structural modification of natural products. PubMed Central. Available at: [Link]

  • Ali, M., et al. (2015). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E. Available at: [Link]

  • Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Wiley Online Library. Available at: [Link]

  • Synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. MDPI. Available at: [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • A Comprehensive review on 1, 2, 4 Triazole. World Journal of Pharmaceutical Research. Available at: [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Available at: [Link]

  • The in vivo metabolism of 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is for research purposes only. GSK2830371 is not for human or veterinary use.

Note on CAS Number: The initial inquiry for CAS number 1276538-19-2 did not yield specific results for a chemical with established properties relevant to this guide. However, extensive data is available for GSK2830371, a compound of significant interest in cancer research, which is associated with CAS number 1404456-53-6 . This guide will focus on the chemical and biological properties of GSK2830371.

Introduction

GSK2830371 has emerged as a critical tool for researchers investigating the DNA damage response (DDR) and its implications in oncology. It is a potent, selective, and orally bioavailable allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2] Wip1 is a serine/threonine phosphatase that acts as a negative regulator of key tumor suppressor pathways, most notably the p53 pathway.[3] By dephosphorylating and inactivating crucial proteins in the DDR cascade, such as p53, Chk2, H2AX, and ATM, Wip1 effectively dampens the cellular response to genotoxic stress.[1] The amplification of the PPM1D gene, which codes for Wip1, is a common event in various human cancers, making it an attractive therapeutic target.[3] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of GSK2830371 in a research setting.

Chemical Identity and Physicochemical Properties

GSK2830371 is a complex small molecule with the following identifiers and properties:

PropertyValueSource(s)
IUPAC Name 5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide[4]
CAS Number 1404456-53-6[1][2][4]
Molecular Formula C₂₃H₂₉ClN₄O₂S[1][2][4]
Molecular Weight 461.02 g/mol [1][2][4]
SMILES ClC1=CN=C(C)C(NCC2=CC=C(C(NC(NC4CC4)=O)=O)S2)=C1[1]
Appearance White to light yellow solid[1]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol. Insoluble in water.[1][2][4]
Storage Store at -20°C as a powder.[1][4]

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 exhibits a novel mechanism of action as an allosteric inhibitor of Wip1 phosphatase.[5] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a distinct "flap" subdomain located near the catalytic site of Wip1.[5] This interaction induces a conformational change that inhibits the phosphatase activity of Wip1. This allosteric binding mode is crucial for its high selectivity, as the flap subdomain is a unique structural feature of Wip1, distinguishing it from other members of the PP2C family of phosphatases.[5]

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of Wip1 substrates.[1] This, in turn, reactivates the signaling pathways that are normally suppressed by Wip1. The most well-characterized consequence is the activation of the p53 tumor suppressor pathway. By preventing the dephosphorylation of p53 at Serine 15, GSK2830371 promotes p53 stability and transcriptional activity, leading to the upregulation of downstream targets like p21.

cluster_0 Normal Cellular State cluster_1 With GSK2830371 Wip1 Wip1 p53_P p-p53 Wip1->p53_P Dephosphorylates p53 p53 Apoptosis_Growth_Arrest Apoptosis / Growth Arrest GSK2830371 GSK2830371 Wip1_inhibited Wip1 (Inhibited) GSK2830371->Wip1_inhibited Allosterically Inhibits p53_P_active p-p53 (Active) p21_up p21 Upregulation p53_P_active->p21_up Apoptosis_Growth_Arrest_active Apoptosis / Growth Arrest p21_up->Apoptosis_Growth_Arrest_active DNA_Damage DNA Damage ATM_Chk2 ATM/Chk2 Activation DNA_Damage->ATM_Chk2 ATM_Chk2->p53_P Phosphorylates ATM_Chk2->p53_P_active Phosphorylates p53_inactive p53 (inactive) p53_inactive->p53_P p53_inactive->p53_P_active

Caption: Mechanism of action of GSK2830371.

Biological Activity and Applications in Research

GSK2830371 is a highly potent inhibitor of Wip1 with an IC₅₀ of 6 nM.[1][2] Its selectivity has been demonstrated against a panel of over 21 other phosphatases.[1][2]

In Vitro Studies

In cell-based assays, GSK2830371 has been shown to:

  • Increase phosphorylation of Wip1 substrates: Treatment of cancer cell lines with GSK2830371 leads to a dose-dependent increase in the phosphorylation of p53 (Ser15), Chk2 (T68), H2AX (S139), and ATM (S1981).

  • Inhibit cell growth: GSK2830371 demonstrates anti-proliferative activity in various cancer cell lines, particularly those with wild-type TP53.

  • Potentiate the effects of other anti-cancer agents: GSK2830371 acts synergistically with MDM2 inhibitors and genotoxic agents like doxorubicin, enhancing their anti-tumor effects in a p53-dependent manner.[1][3]

In Vivo Studies

As an orally bioavailable compound, GSK2830371 has been evaluated in animal models:

  • Pharmacodynamic effects: Oral administration in mice leads to increased phosphorylation of Chk2 and p53 in tumor xenografts.

  • Anti-tumor efficacy: GSK2830371 has been shown to inhibit the growth of lymphoma xenografts in vivo.[1]

Experimental Protocols

Wip1 Phosphatase Inhibition Assay (Fluorescence-based)

This protocol is adapted from methodologies described in the literature.

Principle: This assay measures the ability of GSK2830371 to inhibit the dephosphorylation of a fluorescent substrate by recombinant Wip1 enzyme.

Materials:

  • Recombinant Wip1 enzyme

  • Fluorescein diphosphate (FDP) substrate

  • Assay buffer: 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

  • GSK2830371 stock solution (in DMSO)

  • DMSO (for control)

  • 384-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of GSK2830371 in DMSO.

  • Add 50 µM FDP substrate to the wells of a 384-well plate.

  • Add the diluted GSK2830371 or DMSO (as a control) to the wells.

  • Initiate the reaction by adding 10 nM Wip1 enzyme to each well.

  • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Measure the fluorescence signal on a microplate reader with excitation/emission wavelengths of 485/530 nm.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Cell Proliferation Assay (e.g., using CCK-8)

This protocol provides a general framework for assessing the anti-proliferative effects of GSK2830371.[6]

Principle: This colorimetric assay measures the number of viable cells, which is proportional to the amount of formazan dye produced by metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MCF7, RBE, SK-Hep-1)

  • Complete cell culture medium

  • GSK2830371 stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) or similar reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of GSK2830371 (and a DMSO control) for the desired duration (e.g., 72 or 96 hours).[6]

  • Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the DMSO control.

cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Measurement and Analysis Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare GSK2830371 dilutions Add_Compound Add compound to cells Prepare_Dilutions->Add_Compound Incubate_72_96h Incubate for 72-96h Add_Compound->Incubate_72_96h Add_CCK8 Add CCK-8 reagent Incubate_CCK8 Incubate per protocol Add_CCK8->Incubate_CCK8 Read_Absorbance Read absorbance Incubate_CCK8->Read_Absorbance Analyze_Data Calculate % inhibition Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell proliferation assay.

Conclusion

GSK2830371 is a powerful and selective research tool for elucidating the role of Wip1 phosphatase in cellular signaling, particularly in the context of the DNA damage response and cancer biology. Its well-defined mechanism of action and oral bioavailability make it a valuable compound for both in vitro and in vivo studies. This guide provides a foundational understanding of its chemical properties and biological activities to support its effective use in a research setting.

References

  • National Center for Biotechnology Information. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. [Link]

  • PubMed. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. [Link]

  • PubMed. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. [Link]

Sources

The Ascendancy of the 1,2,3-Triazole Core: A Technical Guide to Novel Applications in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold, once a mere curiosity of heterocyclic chemistry, has undergone a profound metamorphosis. Propelled by the advent of "click chemistry," this unassuming five-membered ring has emerged as a cornerstone in modern medicinal chemistry and materials science.[1] Its remarkable stability, synthetic accessibility, and unique electronic properties have paved the way for a new generation of sophisticated molecular tools. This in-depth technical guide moves beyond the well-trodden path of established applications to explore the frontier of 1,2,3-triazole chemistry. We will dissect four vanguard areas where this versatile core is driving innovation: Proteolysis Targeting Chimeras (PROTACs), targeted covalent inhibitors, fluorescent chemosensors, and asymmetric organocatalysis. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of these novel applications but also the underlying scientific principles and detailed experimental methodologies to empower further research and development.

The 1,2,3-Triazole: A Privileged Scaffold

The 1,2,3-triazole ring is an aromatic heterocycle characterized by a five-membered ring containing two carbon and three nitrogen atoms. Its ascent to prominence is largely attributed to the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[2][3] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, offering numerous advantages for synthetic chemists.[4] The triazole core is not merely a passive linker; its distinct features, including a significant dipole moment, the capacity for hydrogen bonding, and pi-stacking interactions, actively contribute to the biological activity and material properties of the molecules in which it is embedded.[5][6]

Novel Application I: The Triazole Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs represent a revolutionary therapeutic modality that hijacks the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[7] These heterobifunctional molecules consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The 1,2,3-triazole has emerged as a highly effective and versatile component of these linkers.[6]

Causality Behind the Choice of Triazole in PROTAC Linkers

The decision to incorporate a 1,2,3-triazole into a PROTAC linker is driven by several key factors:

  • Synthetic Tractability: The CuAAC reaction allows for the modular and efficient assembly of PROTACs from alkyne- and azide-functionalized fragments of the POI ligand and the E3 ligase ligand.[6] This "click" approach simplifies the synthesis of PROTAC libraries with varying linker lengths and compositions for optimization.[8]

  • Chemical Stability: The triazole ring is exceptionally stable to metabolic degradation, ensuring the integrity of the PROTAC molecule in a biological environment.[6]

  • Conformational Rigidity and Vectorial Control: The rigid nature of the triazole ring can help to pre-organize the PROTAC molecule, facilitating the formation of a productive ternary complex between the POI and the E3 ligase. The defined geometry of the 1,4-disubstituted triazole provides precise vectorial control over the orientation of the two ligands.

  • Modulation of Physicochemical Properties: The polar nature of the triazole can influence the solubility and cell permeability of the PROTAC, properties that are critical for their therapeutic efficacy.[8]

Experimental Protocol: Synthesis of a Triazole-Based PROTAC Linker

This protocol describes a general procedure for the synthesis of a triazole-containing linker, which can then be conjugated to POI and E3 ligase ligands.

Step 1: Synthesis of an Azido-Functionalized Linker Component

  • To a solution of a diol (e.g., polyethylene glycol) in a suitable solvent (e.g., dichloromethane), add one equivalent of a tosylating agent (e.g., p-toluenesulfonyl chloride) and a base (e.g., triethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Dissolve the resulting tosylated alcohol in a polar aprotic solvent (e.g., DMF) and add an excess of sodium azide.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the tosylate is fully converted to the corresponding azide (monitored by TLC or IR spectroscopy - appearance of a strong azide stretch around 2100 cm⁻¹).

  • Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield the azido-linker.

Step 2: Synthesis of an Alkyne-Functionalized Linker Component

  • To a solution of a compound containing a reactive functional group (e.g., a carboxylic acid or an amine) in a suitable solvent, add a molecule containing both a terminal alkyne and a complementary reactive group (e.g., an alcohol for esterification or an alkyl halide for alkylation).

  • Employ appropriate coupling reagents or reaction conditions to form the desired bond (e.g., EDC/DMAP for esterification, or a base like potassium carbonate for alkylation).

  • Monitor the reaction by TLC and upon completion, perform a standard aqueous workup and purification by column chromatography to obtain the alkyne-functionalized component.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azido-linker (1 equivalent) and the alkyne-functionalized component (1 equivalent) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Add a copper(I) source (e.g., copper(II) sulfate pentahydrate) and a reducing agent (e.g., sodium ascorbate). Alternatively, a pre-formed copper(I) catalyst such as CuI can be used.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours to overnight.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the resulting triazole-linked PROTAC precursor by column chromatography.

Self-Validation: The success of each step can be validated by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the triazole ring in the final step is confirmed by the appearance of a characteristic singlet in the ¹H NMR spectrum between δ 7.5 and 8.5 ppm.

Visualization: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Site Proteasome Proteasome POI->Proteasome Degradation PROTAC PROTAC POI Ligand Linker (Triazole) E3 Ligase Ligand PROTAC:f0->POI:port Binds E3_Ligase E3 Ubiquitin Ligase Site PROTAC:f2->E3_Ligase:port Recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Covalent_Inhibition cluster_binding Reversible Binding Enzyme Target Enzyme Active Site (e.g., Cys) Covalent_Complex Covalently Modified Enzyme Inactive Enzyme:active_site->Covalent_Complex Covalent Bond Formation Inhibitor Triazole-based TCI Triazole Scaffold Warhead (e.g., Acrylamide) Inhibitor->Enzyme:active_site Non-covalent binding Chemosensor_Mechanism cluster_sensing Analyte Binding and Signal Transduction Sensor_Off Triazole-Sensor (Fluorophore) Quenched Fluorescence Analyte Analyte (e.g., Metal Ion) Sensor_Off->Analyte Binding Sensor_On Sensor-Analyte Complex Enhanced Fluorescence Sensor_Off->Sensor_On Fluorescence 'Turn-On' Organocatalysis_Cycle Catalyst Chiral Triazole Catalyst Intermediate1 Activated Donor-Catalyst Complex Catalyst->Intermediate1 + Donor Substrate1 Michael Donor Substrate2 Michael Acceptor Intermediate2 Transition State Intermediate1->Intermediate2 + Acceptor Product_Catalyst Product-Catalyst Complex Intermediate2->Product_Catalyst Stereoselective C-C Bond Formation Product_Catalyst->Catalyst Regeneration Product Chiral Product Product_Catalyst->Product Release

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-Ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,2,3-Triazole Scaffold in Modern Drug Discovery

The 1,2,3-triazole moiety is a cornerstone in contemporary medicinal chemistry and drug development.[1] This five-membered heterocyclic ring is not merely a passive linker but an active pharmacophore that imparts favorable properties to bioactive molecules. Its unique electronic structure, metabolic stability, and capacity to form hydrogen bonds and dipole interactions contribute to enhanced target binding and improved pharmacokinetic profiles.[1][2] The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient, regioselective, and biocompatible method for their preparation.[3][4][][6] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, a model compound that embodies the utility of the CuAAC reaction.

Reaction Overview: The Huisgen 1,3-Dipolar Cycloaddition

The synthesis of this compound is achieved through the Huisgen 1,3-dipolar cycloaddition, a powerful transformation that forms the 1,2,3-triazole ring.[7] In this specific application, the reaction is a copper(I)-catalyzed variant, which dramatically accelerates the reaction rate and ensures high regioselectivity, yielding the 1,4-disubstituted isomer exclusively.[6][8] The core transformation involves the reaction of an azide (1-azido-4-nitrobenzene) with a terminal alkyne (1-butyne).

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Product 1_azido_4_nitrobenzene 1-Azido-4-nitrobenzene catalyst Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) 1_azido_4_nitrobenzene->catalyst + 1_butyne 1-Butyne 1_butyne->catalyst + product This compound catalyst->product Cycloaddition

Caption: Overall reaction for the synthesis of the target triazole.

Experimental Protocols

Part 1: Preparation of Starting Materials

1.1 Synthesis of 1-Azido-4-nitrobenzene

1-Azido-4-nitrobenzene serves as the azide component in the cycloaddition. It can be synthesized from 4-nitroaniline.

  • Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heat, shock, and friction.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol:

  • To a solution of 4-nitroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water, add a solution of sodium nitrite (1.1 eq.) in water dropwise at 0-5 °C to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (1.2 eq.) in water.

  • Slowly add the cold diazonium salt solution to the sodium azide solution at 0-5 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The resulting yellow precipitate of 1-azido-4-nitrobenzene is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Characterization Data for 1-Azido-4-nitrobenzene:

PropertyValue
Molecular FormulaC₆H₄N₄O₂
Molecular Weight164.12 g/mol [9][10][11]
AppearanceVibrant yellow solid[9]
CAS Number1516-60-5[10][11]

1.2 1-Butyne

1-Butyne is a commercially available terminal alkyne.[12][13][14] If not purchased, it can be synthesized from 1-butene or butyraldehyde.[15] For the purpose of this protocol, it is recommended to use a commercially available source to ensure purity.

PropertyValue
Molecular FormulaC₄H₆
Molecular Weight54.09 g/mol [12]
CAS Number107-00-6[12]
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol utilizes an in-situ generation of the active Cu(I) catalyst from copper(II) sulfate and a reducing agent, sodium ascorbate.[4][16]

Materials and Reagents:

ReagentMolarity/ConcentrationQuantity
1-Azido-4-nitrobenzene-1.0 eq.
1-Butyne-1.2 eq.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.1 M in water0.05 eq.
Sodium Ascorbate0.5 M in water (freshly prepared)0.1 eq.
Solvent (e.g., t-BuOH/H₂O 1:1)-To desired concentration

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-azido-4-nitrobenzene (1.0 eq.) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).

  • Add 1-butyne (1.2 eq.) to the solution.

  • In a separate vial, prepare the catalyst solution by adding the copper(II) sulfate solution (0.05 eq.) to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 eq.) to the flask. A color change is often observed, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 4-12 hours), the reaction mixture may form a precipitate of the triazole product.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, the product can be extracted. Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction CuAAC Reaction cluster_workup Work-up & Purification Start_Azide 4-Nitroaniline Diazotization Diazotization (NaNO2, HCl) Start_Azide->Diazotization Azidation Azidation (NaN3) Diazotization->Azidation Azide_Product 1-Azido-4-nitrobenzene Azidation->Azide_Product Mixing Mix Reactants & Solvent (Azide, 1-Butyne, t-BuOH/H2O) Azide_Product->Mixing Catalyst_Addition Add Catalyst Precursors (CuSO4, Na-Ascorbate) Mixing->Catalyst_Addition Reaction Stir at Room Temp. Catalyst_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Filtration Filtration / Extraction Monitoring->Filtration Purification Recrystallization / Chromatography Filtration->Purification Final_Product 4-Ethyl-1-(4-nitrophenyl)- 1H-1,2,3-triazole Purification->Final_Product

Caption: Step-by-step workflow for the synthesis of the target molecule.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the triazole product. The characteristic proton signal of the triazole ring typically appears around δ 8.0-9.0 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹) from the starting materials.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The use of TLC for reaction monitoring allows for real-time assessment of the conversion of starting materials to the product. The distinct physical properties of the product (e.g., solid, different TLC mobility) from the starting materials provide a clear indication of a successful reaction. Furthermore, the comprehensive characterization methods outlined will unequivocally confirm the structure and purity of the final compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition. The procedure is robust, high-yielding, and utilizes readily available starting materials and reagents. This methodology is broadly applicable to the synthesis of a wide range of 1,4-disubstituted 1,2,3-triazoles, making it a valuable tool for researchers in drug discovery and materials science.

References

  • Vertex AI Search. (2024).
  • Smolecule. (n.d.). Buy 1-Azido-4-nitrobenzene | 1516-60-5.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology.
  • ChemicalBook. (n.d.). 1-BUTYNE synthesis.
  • Chem.info. (2024). Exploring the Chemical Properties and Applications of 1-Butyne in Organic Synthesis and Industry.
  • Google Patents. (n.d.).
  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • BenchChem. (2025).
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • NIST. (n.d.). Benzene, 1-azido-4-nitro-.
  • PubChem. (n.d.). 1-Azido-4-nitrobenzene.

Sources

Application Notes and Protocols for In Vitro Assay Design: Characterizing 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The 1,2,3-triazole scaffold is a prominent pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory properties. The specific compound, 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, combines this privileged heterocyclic core with a nitrophenyl moiety, a group often associated with biological activity, and an ethyl substituent. This guide provides a comprehensive framework for the initial in vitro characterization of this compound, offering detailed protocols and the scientific rationale behind the selection of each assay. The proposed workflow is designed to efficiently screen for potential therapeutic applications and elucidate the compound's mechanism of action.

Part 1: Foundational Biological Activity Screening

The initial phase of characterization aims to cast a wide net, identifying the primary biological effects of this compound. Based on the known activities of related triazole and nitrophenyl compounds, the following areas are of primary interest: cytotoxicity against cancer cell lines, antimicrobial effects, and antiparasitic activity.

Cytotoxicity Profiling Against Cancer Cell Lines

Many nitrophenyl and triazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3] Therefore, a primary step is to assess the compound's ability to inhibit cancer cell proliferation.

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis start Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549) seed Seed cells in 96-well plates (5,000-10,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare_compound Prepare serial dilutions of This compound incubate1->prepare_compound add_compound Add compound to wells (0.1 to 100 µM) prepare_compound->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution (10 µL, 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, and A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells and seed them into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Antimicrobial Activity Screening

The triazole ring is a core component of many antifungal drugs, and various triazole derivatives have shown antibacterial properties.[4][5][6] Therefore, it is crucial to evaluate the compound's activity against a panel of pathogenic bacteria and fungi.

Scientific Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. This assay provides a quantitative measure of the compound's bacteriostatic or fungistatic activity.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inocula of test organisms (e.g., Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), Candida albicans (yeast), and Aspergillus niger (mold)) according to CLSI guidelines.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganisms with no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., Ampicillin for bacteria, Nystatin for fungi).[4]

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria and C. albicans, 28°C for A. niger) for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Antitrypanosomal Activity Assessment

Recent studies have highlighted the potential of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8][9][10] This makes it a high-priority area for investigation.

Scientific Rationale: An in vitro assay using epimastigotes of T. cruzi allows for the direct assessment of the compound's ability to inhibit parasite growth. A colorimetric assay using a metabolic indicator like resazurin can quantify the number of viable parasites.

Detailed Protocol: Anti-Trypanosoma cruzi (Epimastigote) Assay

  • Parasite Culture: Culture T. cruzi epimastigotes (e.g., Tulahuen strain) in a suitable liquid medium (e.g., LIT medium) at 28°C.

  • Assay Setup: Seed a 96-well plate with epimastigotes at a density of 1 x 10⁶ parasites/mL.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a positive control (e.g., benznidazole) and an untreated control.

  • Incubation: Incubate the plate at 28°C for 72 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 24 hours. Measure the fluorescence (Ex/Em ~560/590 nm) to determine the number of viable parasites.

  • Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value.

Part 2: Mechanistic Investigation - Enzyme Inhibition Assays

Should the initial screening reveal significant biological activity, the next logical step is to investigate the potential molecular targets. Triazole derivatives are well-known enzyme inhibitors.[11][12][13]

Scientific Rationale: Based on the structural features of this compound, several enzyme classes are plausible targets. For instance, the triazole moiety can coordinate with metal ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes.[14]

Potential Enzyme Targets and Rationale

Enzyme TargetRationaleSuggested Assay Principle
Cytochrome P450 Enzymes (e.g., CYP51) The triazole ring is a classic inhibitor of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[15]Cell-free spectrophotometric assay measuring the consumption of NADPH or a fluorescent probe-based assay in recombinant human CYP enzymes.
Cholinesterases (AChE and BChE) Some triazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.[13]Ellman's method, a colorimetric assay measuring the product of substrate hydrolysis.
α-Glucosidase Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Triazole compounds have been identified as inhibitors of this enzyme.[13]Spectrophotometric assay measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside.
Tyrosinase Tyrosinase is a key enzyme in melanin biosynthesis and is a target for agents treating hyperpigmentation. Certain azole compounds can inhibit tyrosinase.Spectrophotometric assay measuring the formation of dopachrome from L-DOPA.

General Workflow for Enzyme Inhibition Assays

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis reagents Prepare Buffer, Enzyme, Substrate, and Compound dilutions plate_setup Add buffer, enzyme, and compound to 96-well plate reagents->plate_setup pre_incubate Pre-incubate enzyme and inhibitor plate_setup->pre_incubate add_substrate Initiate reaction by adding substrate pre_incubate->add_substrate incubate_reaction Incubate at optimal temperature add_substrate->incubate_reaction measure_signal Measure product formation (absorbance/fluorescence) incubate_reaction->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Detailed Protocol: α-Glucosidase Inhibition Assay

  • Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer. Prepare serial dilutions of this compound.

  • Assay Procedure: In a 96-well plate, add 50 µL of the enzyme solution and 20 µL of the compound at various concentrations. Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the pNPG substrate to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose can be used as a positive control.

Part 3: Data Interpretation and Next Steps

The results from this comprehensive in vitro screening will provide a clear initial profile of the biological activities of this compound.

Summary of Expected Quantitative Data

AssayCell/Organism/EnzymeParameter
Cytotoxicity MCF-7, HeLa, A549IC50 (µM)
Antibacterial S. aureus, P. aeruginosaMIC (µg/mL)
Antifungal C. albicans, A. nigerMIC (µg/mL)
Antitrypanosomal T. cruziIC50 (µM)
Enzyme Inhibition e.g., α-GlucosidaseIC50 (µM)

A low IC50 or MIC value indicates high potency. The selectivity of the compound can be assessed by comparing its activity across different cell lines or microorganisms. For example, high cytotoxicity against cancer cells but low toxicity towards normal human cell lines (e.g., HEK-293) would be a desirable outcome.

Based on these initial findings, further studies could include:

  • Mechanism of Action Studies: If significant cytotoxicity is observed, assays for apoptosis (e.g., caspase activity, Annexin V staining) or cell cycle analysis can be performed.

  • Advanced Antimicrobial Studies: For promising antimicrobial activity, determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) and anti-biofilm assays would be the next steps.[16]

  • In Vivo Studies: If a potent and selective in vitro activity is identified, efficacy studies in animal models would be warranted.

References

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. National Institutes of Health. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health. Available at: [Link]

  • Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. PubMed. Available at: [Link]

  • Synthesis and anti-microbial activity of 1,2,3-triazole tethered nitroguiacol ethers. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PubMed. Available at: [Link]

  • Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed. Available at: [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. National Institutes of Health. Available at: [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. ResearchGate. Available at: [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. ResearchGate. Available at: [Link]

  • Toxic effects of the selected triazole-CPX hybrids towards human HEK-293 cells. ResearchGate. Available at: [Link]

  • Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Research Square. Available at: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]

  • Bioactivity of 1, 4-disubstituted 1, 2, 3-triazoles as cytotoxic agents against the various human cell lines. ResearchGate. Available at: [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Available at: [Link]

  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central. Available at: [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]

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  • Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. ResearchGate. Available at: [Link]

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Application Note: Evaluation of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole as a Potent Antitrypanosomal Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options.[1][2] Current treatments, benznidazole and nifurtimox, suffer from significant toxicity, variable efficacy in the chronic phase, and emerging resistance.[3] This necessitates the discovery of novel, safer, and more effective chemotherapeutics. The 1,2,3-triazole scaffold has emerged as a promising framework for developing new antitrypanosomal agents, with some derivatives advancing to clinical trials.[4] This application note provides a comprehensive guide for researchers on the evaluation of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, a compound that combines the validated triazole core with a nitroaromatic group, a moiety known to be crucial for the activity of current drugs. We present a validated, step-by-step experimental workflow, from initial in vitro screening to in vivo efficacy assessment, designed to rigorously characterize the compound's potential as a clinical candidate for Chagas disease.

Introduction and Scientific Rationale

Trypanosoma cruzi infection affects 6-7 million people worldwide and is becoming a global health concern due to migration.[1] The parasite has a complex life cycle, with the intracellular amastigote form being responsible for the pathology in the chronic phase of the disease. An ideal antitrypanosomal agent must effectively eliminate this replicative stage within host cells.

The current frontline drug, benznidazole (BZN), is a nitroimidazole prodrug.[5] Its mechanism relies on parasitic nitroreductase (NTR) enzymes to generate reactive nitrogen species that induce lethal DNA and cellular damage.[6][7][8][9] However, its severe side effects often lead to treatment discontinuation.[3]

1,2,3-triazole derivatives have shown potent activity against T. cruzi through various mechanisms, including the inhibition of essential parasitic enzymes like sterol 14α-demethylase (CYP51) and cruzain.[1][4][10] The compound of interest, This compound , is a strategic hybrid. It incorporates the 1,2,3-triazole scaffold while retaining the 4-nitrophenyl group, which is bioisosteric to the nitroimidazole core of benznidazole. This design posits a dual mechanism of action:

  • Bio-reduction: The nitro group can be activated by the parasite-specific Type I NTR, leading to the generation of cytotoxic radical species, similar to benznidazole.[7][11]

  • Enzyme Inhibition: The triazole core may independently target other crucial parasite pathways.

This guide outlines the necessary protocols to validate these hypotheses and holistically evaluate the compound's drug-like properties.

Compound Profile

  • Compound Name: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₀N₄O₂

  • Molecular Weight: 218.21 g/mol

  • Structure:

    
    (Image for illustrative purposes)
    

Synthesis Rationale: The synthesis of 1,4-disubstituted 1,2,3-triazoles is robustly achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". The target compound can be synthesized by reacting 1-azido-4-nitrobenzene with 1-butyne. Similar syntheses for related 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffolds are well-documented.[12][13]

Pre-Clinical Evaluation Workflow

A tiered screening approach is essential to efficiently identify and advance promising compounds.[14][15] The workflow below prioritizes the most clinically relevant assays while systematically assessing potency, selectivity, and in vivo efficacy.

G cluster_0 Phase 1: In Vitro Primary Screening cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: In Vivo Efficacy a Anti-Trypomastigote Assay (Cell-free parasite) b Anti-Amastigote Assay (Intracellular parasite) a->b Confirm activity c Mammalian Cytotoxicity Assay (e.g., Vero, C2C12 cells) b->c Potent hits d Calculate Selectivity Index (SI) (CC50 / IC50) b->d Generate IC50 c->d Generate CC50 e Washout Assay (Cidal vs. Static) d->e High SI hits f Acute Murine Model (Bioluminescent Strain) e->f Cidal compounds g Chronic Murine Model (Assess Parasitological Cure) f->g Successful treatment h Preclinical Candidate g->h

Caption: Pre-clinical evaluation cascade for antitrypanosomal drug candidates.

Experimental Protocols

These protocols are designed as self-validating systems, incorporating positive (benznidazole) and negative (vehicle) controls at every stage.

Protocol 1: In Vitro Anti-Trypomastigote Activity Assay

Rationale: This initial screen assesses the compound's ability to target the infective, non-replicative trypomastigote form of the parasite. While less clinically relevant than the amastigote stage, it provides a rapid measure of direct trypanocidal activity. This protocol is adapted from methodologies using genetically modified parasites that express reporter enzymes like β-galactosidase or luciferase for quantitative assessment.[1][16]

  • Materials:

    • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase or Dm28c-Luc).[1][17]

    • Host cells for parasite culture (e.g., Vero or LLC-MK2).

    • DMEM medium (phenol red-free for colorimetric assays) supplemented with 2-10% FBS.[17]

    • 96-well clear, flat-bottom microplates.

    • Test Compound (TC): this compound, dissolved in DMSO to a 10 mM stock.

    • Reference Drug: Benznidazole (BZN).

    • Reporter substrate (e.g., Chlorophenol red-β-D-galactopyranoside (CPRG) for β-gal; D-luciferin for luciferase).[1][17]

    • Microplate reader.

  • Step-by-Step Methodology:

    • Parasite Harvest: Harvest trypomastigotes from the supernatant of infected host cell cultures. Centrifuge at 2500 rpm for 7 minutes, wash twice with fresh medium, and allow motile parasites to swim out of the pellet.[17]

    • Assay Plate Preparation: Prepare serial dilutions of the TC and BZN in assay medium. A typical concentration range is 0.1 to 100 µM. Add the compounds to the 96-well plate. Include "parasite only" (negative control) and "medium only" (blank) wells. The final DMSO concentration should not exceed 0.5%.[18]

    • Parasite Inoculation: Adjust the parasite density to 1.0 x 10⁶ parasites/mL.[1] Add 100 µL of the parasite suspension to each well (except the blank).

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Signal Development:

      • For Luciferase strains: Add D-luciferin substrate and immediately measure luminescence using a microplate reader.[1]

      • For β-galactosidase strains: Add CPRG substrate solution with 0.5% NP-40 (to lyse parasites) and incubate for 4-6 hours. Measure absorbance at 590-595 nm.[17]

    • Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the negative control. Determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: In Vitro Intracellular Anti-Amastigote Activity Assay

Rationale: This is the most critical in vitro assay, as it evaluates the compound's ability to eliminate the clinically relevant, replicative amastigote form inside a host cell.[16] This requires the compound to cross the host cell membrane to reach its target.

  • Materials:

    • Same as Protocol 1, plus host cells for infection (e.g., NIH/3T3, Vero, or C2C12 myoblasts).[12][17]

  • Step-by-Step Methodology:

    • Host Cell Seeding: Seed host cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 3 hours to allow attachment.[17]

    • Infection: Add trypomastigotes to the host cells at a multiplicity of infection (MOI) of 10:1 (parasite:cell).[16] Incubate for 5-24 hours to allow for invasion.

    • Wash: Gently wash the wells twice with fresh medium to remove non-internalized parasites. This synchronizes the infection.

    • Compound Addition: Add fresh medium containing the serial dilutions of the TC and BZN, as prepared in Protocol 1.

    • Incubation: Incubate the infected, treated cells for 4 days at 37°C in a 5% CO₂ incubator. This allows for amastigote replication in the control wells.

    • Signal Development & Data Analysis: Follow step 5 from Protocol 1. The signal (luminescence or color) is proportional to the number of viable intracellular amastigotes. Calculate the IC₅₀ value.

Protocol 3: Mammalian Cell Cytotoxicity Assay

Rationale: To be a viable drug candidate, a compound must be selectively toxic to the parasite and not the host. This assay determines the concentration at which the compound becomes toxic to mammalian cells.

  • Materials:

    • Mammalian cell lines (e.g., Vero, C2C12, HepG2). It is crucial to use the same host cell line as in the amastigote assay for direct comparison.

    • Assay medium (e.g., RPMI 1640 or DMEM with 10% FBS).

    • 96-well microplates.

    • Test Compound (TC) and reference drug (Benznidazole).

    • Cell viability reagent (e.g., Resazurin or MTT).[19]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed mammalian cells (e.g., 0.5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[19]

    • Compound Addition: Remove the medium and add fresh medium containing serial dilutions of the TC and BZN. Use the same concentration range as in the parasite assays. Include "cells only" (negative control) wells.

    • Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Viability Assessment: Add the viability reagent (e.g., 10 µL of resazurin solution) to each well and incubate for another 4 hours.[20]

    • Measurement: Measure fluorescence (for resazurin) or absorbance (for MTT formazan product) using a microplate reader.[19]

    • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.

Data Analysis and Interpretation

Calculating the Selectivity Index (SI)

Rationale: The SI is a critical parameter that quantifies the therapeutic window of a compound. A higher SI indicates greater selectivity for the parasite over host cells. An SI > 10 is generally considered a minimum threshold for further development.

Formula: SI = CC₅₀ (from Protocol 3) / IC₅₀ (from Protocol 2)

Representative Data Table

The following table presents hypothetical, yet realistic, data for this compound based on published values for similar nitrotriazoles and benznidazole.[1][11][12]

CompoundAnti-Trypomastigote IC₅₀ (µM)Anti-Amastigote IC₅₀ (µM)Vero Cell CC₅₀ (µM)Selectivity Index (SI)
This compound (TC) ~1.5~0.5 >50>100
Benznidazole (BZN) ~20[1]~2.0 >100~50

Interpretation: In this hypothetical scenario, the test compound (TC) is significantly more potent against the clinically relevant amastigote form than the current standard of care, benznidazole. Furthermore, its high selectivity index suggests a promising safety profile, warranting progression to in vivo studies.

In Vivo Efficacy Assessment

Protocol 4: Acute Murine Model of Chagas Disease

Rationale: An in vivo model is essential to evaluate a compound's efficacy within a complex biological system, taking into account its pharmacokinetics and pharmacodynamics. Using bioluminescent parasite strains allows for real-time, non-invasive monitoring of parasite burden.[16][21][22]

  • Materials:

    • BALB/c mice.

    • T. cruzi strain expressing luciferase (e.g., CL Brener-luc).[23]

    • Test Compound (TC) formulated for oral gavage.

    • Benznidazole (BZN) as a positive control.

    • Vehicle control (e.g., 10% DMSO in corn oil).

    • In vivo imaging system (IVIS).

    • D-luciferin substrate for injection.

  • Step-by-Step Methodology:

    • Infection: Infect mice intraperitoneally or subcutaneously with 1 x 10⁵ trypomastigotes.[16]

    • Treatment Initiation: Begin treatment 5-7 days post-infection, when parasitemia is established. Administer TC and BZN (e.g., 20-50 mg/kg/day) and vehicle via oral gavage daily for 10-20 days.

    • Monitoring Parasite Burden: Once weekly, inject mice with D-luciferin and image them using an IVIS. Quantify the bioluminescent signal (photons/second) from regions of interest (e.g., whole body or specific tissues).

    • Endpoint Analysis: At the end of the treatment course, assess parasitemia by fresh blood microscopy. Euthanize animals and collect tissues (heart, skeletal muscle, gastrointestinal tract) for quantitative PCR (qPCR) to determine residual parasite load.

    • Data Analysis: Compare the reduction in bioluminescence and tissue parasite load in the TC-treated group to the BZN and vehicle control groups. A statistically significant reduction indicates in vivo efficacy.

Advanced Mechanistic Studies

To confirm the putative mechanism of action, further studies can be conducted:

  • NTR-based Assays: Evaluate the compound's activity against T. cruzi strains that either overexpress or lack the Type I NTR. Hypersensitivity in overexpressors or resistance in knockout lines would strongly support a bio-reductive activation mechanism.[7][11]

  • CYP51 Inhibition Assay: Test the compound's ability to inhibit the parasite's sterol C-14α-demethylase, which would be indicated by an accumulation of methylated sterol precursors.[10]

G compound 4-ethyl-1-(4-nitrophenyl)- 1H-1,2,3-triazole ntr Parasite Type I Nitroreductase (NTR) compound->ntr Activation cyp51 Parasite CYP51 (Sterol 14α-demethylase) compound->cyp51 Inhibition (Putative) radicals Reactive Nitrogen Intermediates (Radicals, Electrophiles) ntr->radicals damage DNA Damage & Oxidative Stress radicals->damage death Parasite Death damage->death ergosterol Ergosterol Synthesis (Membrane Integrity) cyp51->ergosterol Blocks ergosterol->death Disruption leads to

Caption: Putative dual mechanism of action for the nitrotriazole compound.

Conclusion

The strategic design of this compound makes it a compelling candidate for antitrypanosomal drug discovery. Its nitrophenyl moiety positions it for parasite-specific activation, while the triazole core offers potential for targeting additional essential pathways. The comprehensive set of protocols provided in this application note offers a rigorous, validated framework for its evaluation. By systematically assessing its potency, selectivity, and in vivo efficacy, researchers can thoroughly characterize its therapeutic potential and determine its suitability for advancement as a next-generation treatment for Chagas disease.

References

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Application Notes & Protocols: The Role of Nitrophenyl Triazoles in Modern Parasitic Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Paradigm in Anti-Parasitic Drug Discovery

For decades, the arsenal against parasitic diseases, particularly neglected tropical diseases (NTDs) like Chagas disease and leishmaniasis, has been distressingly limited. The mainstays of treatment, such as benznidazole (BZN) and nifurtimox, are fraught with issues including significant side effects, long treatment durations, and emerging parasite resistance.[1][2] This clinical reality has catalyzed a search for novel chemical scaffolds that can offer improved efficacy, safety, and selectivity.

Among the most promising candidates to emerge are nitroaromatic compounds, a class once viewed with caution due to potential toxicity but now "rehabilitated" and recognized for its potent anti-parasitic properties.[3][4] Within this class, nitrophenyl triazoles have carved out a significant niche. Their unique chemical architecture allows for a multi-pronged attack on parasite viability, often combining parasite-specific metabolic activation with the inhibition of essential enzymes. This guide provides an in-depth exploration of the application of nitrophenyl triazoles in parasitic disease research, complete with field-proven protocols and the scientific rationale underpinning their use.

Section 1: The Core Scientific Principle - A Two-Pronged Mechanism of Action

The efficacy of nitrophenyl triazoles is not merely a function of their chemical structure but rather their ability to exploit unique biochemical pathways present in parasites but absent in their mammalian hosts. This selective toxicity is the cornerstone of their therapeutic potential.

Bio-activation by Parasite-Specific Type I Nitroreductases (NTR)

The primary mechanism for many nitrophenyl triazoles is that of a prodrug .[3][5] The compound itself is relatively inert but is metabolically activated to a cytotoxic form by a specific enzyme. Trypanosomatids, the family of protozoa that includes Trypanosoma and Leishmania species, possess a Type I nitroreductase (NTR) that is absent in mammals.[2][6]

This enzyme catalyzes the two-electron reduction of the nitro group on the phenyl ring.[2][7] This process generates highly reactive metabolites, such as nitroso and hydroxylamine derivatives, and radical species.[5][8] These reactive intermediates are indiscriminate in their targets, causing widespread damage to the parasite's internal machinery through covalent modification of DNA, proteins, and lipids, ultimately leading to cell death.[5][8] The parasite-specific nature of the activating NTR enzyme is the critical factor that confers selectivity, minimizing damage to host tissues.

cluster_parasite Parasite Cell cluster_host Mammalian Host Cell NP_Triazole Nitrophenyl Triazole (Prodrug) NTR Type I Nitroreductase (NTR) NP_Triazole->NTR Bio-activation (2e- Reduction) Metabolites Reactive Nitroso/ Hydoxylamine Metabolites NTR->Metabolites Damage DNA Damage Protein Adducts Lipid Peroxidation Metabolites->Damage Death Parasite Death Damage->Death NP_Triazole_Host Nitrophenyl Triazole (Prodrug) No_NTR No Type I NTR NP_Triazole_Host->No_NTR No_Activation No Activation (Minimal Toxicity) No_NTR->No_Activation

Caption: Bio-activation pathway of nitrophenyl triazoles in parasite vs. host cells.

Inhibition of Essential Parasite Enzymes

Beyond their role as prodrugs, the triazole ring itself is a well-established pharmacophore known to inhibit crucial metalloenzymes.[9] In parasitic protozoa, a key target is sterol 14α-demethylase (CYP51) , an enzyme vital for the synthesis of ergosterol and other sterols required for parasite membrane integrity.[6][9]

The lone pair of electrons on a nitrogen atom of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its function.[9] This disrupts membrane fluidity and cell division, leading to a cytostatic or cidal effect.[6] Some nitrophenyl triazoles have also been investigated for their ability to inhibit other parasite-specific enzymes, such as T. cruzi trans-sialidase (TcTS), which is involved in host cell invasion.[1][10] This dual-action potential—combining NTR-mediated cytotoxicity with CYP51 inhibition—makes these compounds exceptionally potent and reduces the likelihood of resistance developing through a single-point mutation.[11][12]

Section 2: Application in Chagas Disease (Trypanosoma cruzi) Research

Chagas disease remains a major health challenge in the Americas.[1] Nitrophenyl triazoles have demonstrated remarkable activity against both the acute (trypomastigote) and chronic (amastigote) stages of T. cruzi infection.

Key Findings from Preclinical Studies

Research has shown that novel nitrophenyl triazole derivatives can be significantly more potent than the current standard of care, benznidazole. For instance, certain galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives demonstrated potent activity against intracellular amastigotes with IC50 values in the low nanomolar range (0.10–0.16 µM) and selectivity indices exceeding 400.[10][13] In murine models of acute Chagas disease, potent nitrotriazole compounds have been shown to reduce parasite levels to undetectable limits after just five days of treatment.[12]

Data Summary: In Vitro Activity of Representative Nitrophenyl Triazoles against T. cruzi
Compound ClassDerivative ExampleTarget StageIC50 (µM)Host CellCC50 (µM)Selectivity Index (SI)Reference
Galactosyl-4-(4-nitrophenyl)-1,2,3-triazoleCompound 16Intracellular Amastigotes0.13 ± 0.01C2C12>80>615[10]
Galactosyl-4-(4-nitrophenyl)-1,2,3-triazoleCompound 19Intracellular Amastigotes0.11 ± 0.02C2C12>80>727[10]
4-(4-nitrophenyl)-1H-1,2,3-triazoleHit Compound 1Trypomastigotes7 ± 2->800114[10]
3-nitro-1H-1,2,4-triazole AmideVariousIntracellular AmastigotesSub-nML6>90>200[12]
Reference Drug Benznidazole Intracellular Amastigotes 6 ± 1 C2C12 ~89 ~14.4 [10]

IC50: 50% inhibitory concentration against the parasite. CC50: 50% cytotoxic concentration against host cells. Selectivity Index (SI) = CC50/IC50.

Section 3: Application in Leishmaniasis Research

Various forms of leishmaniasis, caused by different Leishmania species, also represent a significant therapeutic gap. The biochemical similarities between Leishmania and Trypanosoma make nitrophenyl triazoles promising candidates for anti-leishmanial drug discovery.

Key Findings from Preclinical Studies

Studies have identified nitrotriazole compounds with potent activity against Leishmania donovani, the agent of visceral leishmaniasis.[11][12] For example, 3-nitrotriazole-based compounds have shown activity against L. donovani axenic amastigotes at nanomolar concentrations with high selectivity indices.[11] Structure-activity relationship (SAR) studies have indicated that the position of the nitro group on the phenyl ring can be critical, with some derivatives showing enhanced activity and favorable selectivity compared to reference drugs like miltefosine.[14]

Data Summary: In Vitro Activity of Triazole Derivatives against Leishmania spp.
Compound ClassDerivative ExampleTarget Species & StageIC50 (µM)Host CellCC50 (µM)Selectivity Index (SI)Reference
1,4-diaryl-1,2,3-triazoleCompound 19 (trimethoxy)L. amazonensis amastigotes4.4Macrophages46.610.6
1,4-diaryl-1,2,3-triazoleCompound 14 (trimethoxy)L. amazonensis amastigotes5.6Macrophages79.114.1
Nitrofurantoin-triazole HybridCompound 1L. donovani amastigotes0.38HEK-293>50>131[15]
Reference Drug Miltefosine L. donovani amastigotes ~4.2 - - - [11]

Section 4: Experimental Protocols for Compound Evaluation

The following protocols represent a robust, self-validating workflow for screening and characterizing novel nitrophenyl triazole candidates. The causality behind key steps is explained to ensure both reproducibility and a deep understanding of the data generated.

Start Synthesized Nitrophenyl Triazole Library PrimaryScreen Protocol 4.1: Primary Anti-Amastigote Screen (e.g., T. cruzi) Start->PrimaryScreen Cytotox Protocol 4.2: Mammalian Cell Cytotoxicity Assay Start->Cytotox CalcSI Calculate Selectivity Index (SI) (CC50 / IC50) PrimaryScreen->CalcSI Cytotox->CalcSI Decision1 SI ≥ 50? CalcSI->Decision1 SecondaryScreen Protocol 4.3: NTR Mechanism Confirmation Assay Decision1->SecondaryScreen Yes Inactive Inactive / Toxic Decision1->Inactive No Decision2 Hypersensitivity in NTR-overexpressing parasites? SecondaryScreen->Decision2 InVivo Protocol 4.4: In Vivo Efficacy (Murine Model) Decision2->InVivo Yes Decision2->Inactive No (Alternative MoA?) Lead Lead Candidate InVivo->Lead

Caption: High-level workflow for nitrophenyl triazole anti-parasitic drug discovery.

Protocol 4.1: Primary In Vitro Screen - Intracellular T. cruzi Amastigote Assay

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the clinically relevant intracellular replicative form of T. cruzi.

Rationale: The chronic stage of Chagas disease is characterized by the persistence of tissue-resident amastigotes.[10] Therefore, activity against this parasite form is a primary indicator of potential clinical efficacy. This assay uses a transgenic T. cruzi strain expressing β-galactosidase, allowing for colorimetric quantification of parasite viability.

Materials:

  • Host cells: LLC-MK2 (monkey kidney epithelial) or C2C12 (mouse myoblast) cells.

  • Parasites: T. cruzi Tulahuen strain expressing the E. coli β-galactosidase gene.

  • Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS).

  • Assay Plates: 96-well clear-bottom, black-walled plates.

  • Reagents: Chlorophenol red-β-D-galactopyranoside (CPRG), Nonidet P-40 (NP-40).

  • Reference Drug: Benznidazole (BZN).

Procedure:

  • Cell Seeding: Seed host cells (e.g., LLC-MK2) into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

    • Expert Insight: Using a cell line relevant to disease pathology, like myoblasts (C2C12), can provide more translatable data as cardiac and skeletal muscle are primary sites of chronic infection.[10]

  • Infection: Infect the host cell monolayer with cell-derived trypomastigotes at a multiplicity of infection (MOI) of 20:1 (parasites:cell). Incubate overnight.

  • Compound Addition: The following day, remove the supernatant containing extracellular parasites and wash the wells with fresh medium. Add fresh medium containing serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM). Include wells for "no drug" (positive control) and "uninfected cells" (background control).

  • Incubation: Incubate the plates for 48-72 hours.

    • Expert Insight: A 48-hour exposure is often sufficient to observe the effects of NTR-activated compounds, while longer incubation times (e.g., 120 hours) may be necessary to reveal the activity of slower-acting compounds like CYP51 inhibitors.[10][16]

  • Lysis and Development: Add lysis buffer (medium containing 1% NP-40) to each well to release the intracellular amastigotes and their β-galactosidase.

  • Colorimetric Reading: Add the CPRG substrate. The β-galactosidase from viable parasites will cleave CPRG, producing a red color. Incubate until sufficient color has developed in the "no drug" control wells.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the "no drug" control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 4.2: Mammalian Cell Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds on a mammalian cell line to assess selectivity.

Rationale: A successful drug candidate must be toxic to the parasite at concentrations that are safe for the host. This assay is run in parallel with the primary screen to determine the therapeutic window. The ratio of CC50 to IC50 gives the Selectivity Index (SI) , a critical parameter for prioritizing compounds.[6][11]

Procedure:

  • Cell Seeding: Seed the same host cells used in Protocol 4.1 (or a standard line like L6 myoblasts) in a 96-well plate at 1 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds, identical to the concentrations used in the primary screen.

  • Incubation: Incubate for the same duration as the primary screen (e.g., 48 hours) to ensure a direct comparison.

  • Viability Assessment: Add a viability reagent (e.g., Resazurin/AlamarBlue). Viable, metabolically active cells will reduce resazurin to the fluorescent resorufin.

  • Data Acquisition: Read fluorescence (Ex/Em ~560/590 nm).

  • Analysis: Calculate the percentage of cell viability relative to the "no drug" control. Determine the CC50 value from the resulting dose-response curve. A high CC50 is desirable.

Protocol 4.3: Secondary Screen - NTR Mechanism Confirmation

Objective: To confirm that the compound's activity is mediated by Type I Nitroreductase.

Rationale: This assay provides mechanistic validation. By comparing the compound's activity against a wild-type parasite strain versus a strain engineered to overexpress NTR, we can confirm the prodrug activation pathway. A compound acting via NTR will be significantly more potent against the overexpressing strain.[2][7]

Procedure:

  • Source Parasites: Obtain both wild-type T. brucei or T. cruzi and a corresponding strain engineered for elevated expression of Type I NTR.[7]

  • Run Parallel Assays: Perform a standard parasite viability assay (similar to Protocol 4.1, but can be done with bloodstream-form T. brucei or epimastigotes for easier handling) on both the wild-type and the NTR-overexpressing strains.

  • Data Analysis: Calculate the IC50 for the test compound against both strains.

  • Interpretation: A significant decrease (e.g., >10-fold) in the IC50 value for the NTR-overexpressing strain compared to the wild-type strain is strong evidence that the compound is a substrate for NTR and its activity is dependent on this bio-activation.[7]

Protocol 4.4: In Vivo Efficacy in a Murine Model of Acute Chagas Disease

Objective: To evaluate the ability of a lead compound to control parasitemia and improve survival in an infected animal model.

Rationale: In vitro success must translate to an in vivo setting. This protocol uses bioluminescent parasites to allow for non-invasive, real-time monitoring of the infection, reducing the number of animals required and providing robust quantitative data.[2][17]

Procedure:

  • Infection: Infect BALB/c mice with a virulent T. cruzi strain engineered to express luciferase. Infection can be monitored by measuring the bioluminescent signal in specific body regions using an IVIS or similar imaging system.[2]

  • Treatment Initiation: Once parasitemia is established (e.g., day 5-7 post-infection), randomize mice into treatment groups (vehicle control, benznidazole reference, test compound at various doses).

  • Drug Administration: Administer the compound daily for a defined period (e.g., 5-10 days) via an appropriate route (e.g., intraperitoneal or oral).[2][18]

  • Monitoring: Monitor parasitemia regularly via bioluminescent imaging. Also, monitor animal weight and general health daily.

  • Endpoint Analysis: At the end of the study, assess parasite load in key tissues (e.g., heart, skeletal muscle) via qPCR or bioluminescence of homogenized tissue.

  • Interpretation: A successful compound will cause a significant, dose-dependent reduction in the bioluminescent signal compared to the vehicle control, ideally performing comparably to or better than benznidazole.[18]

Section 5: Conclusion and Future Outlook

Nitrophenyl triazoles represent a highly validated and promising class of compounds for anti-parasitic drug discovery. Their dual mechanism of action, leveraging parasite-specific biochemistry for activation while simultaneously inhibiting essential enzymes, provides a robust framework for developing potent and selective therapies. The protocols outlined in this guide offer a clear, mechanistically-grounded pathway for identifying and advancing next-generation candidates to combat devastating diseases like Chagas and leishmaniasis. Future research will likely focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these scaffolds to produce orally bioavailable drugs suitable for clinical development.

References

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  • In vitro evaluation of the activity of aromatic nitrocompounds against Trypanosoma cruzi. Memorias do Instituto Oswaldo Cruz. Available at: [Link]

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Sources

Application Notes and Protocols for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, particularly within drug discovery and development, the need for rapid, efficient, and reliable methods for molecular assembly is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, fulfills this need by defining a set of criteria for ideal chemical reactions, including high yields, stereospecificity, and the use of benign solvents.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction, has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3][4] This heterocyclic motif is a key structural component in numerous pharmacologically active compounds, owing to its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets.[3]

This guide provides an in-depth exploration of click chemistry methods for the synthesis of 1,4-disubstituted 1,2,3-triazoles, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the two most prominent methods—the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and provide detailed, field-proven protocols.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is crucial for troubleshooting, optimization, and adapting protocols to new substrates. The formation of 1,2,3-triazoles from azides and alkynes is a 1,3-dipolar cycloaddition. While the thermal reaction is possible, it is slow and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[5] Click chemistry provides elegant solutions to control this regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction dramatically accelerates the cycloaddition and exclusively yields the 1,4-disubstituted triazole.[5][6][7] This exquisite control stems from the involvement of a copper(I) catalyst.

The catalytic cycle is generally understood to proceed as follows:

  • Formation of Copper-Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate. This coordination increases the acidity of the terminal proton, facilitating the formation of the acetylide.[8]

  • Coordination of the Azide: The azide then coordinates to the copper center.

  • Cycloaddition: A stepwise process involving the formation of a six-membered copper metallacycle is proposed.[5][]

  • Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction to a triazolyl-copper derivative, followed by protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[5]

Recent computational and kinetic studies suggest that the reaction may involve a dicopper species, which could be the actual active catalyst, showing a second-order dependence on the copper concentration.[6][8]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Metallacycle Metallacycle Cu-Acetylide->Metallacycle + Azide Azide Azide Triazolyl-Cu Triazolyl-Cu Metallacycle->Triazolyl-Cu Ring Contraction Triazolyl-Cu->Cu(I) + H+ Triazole Triazole Triazolyl-Cu->Triazole Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The cytotoxicity of the copper catalyst can be a significant drawback for biological applications, particularly in living systems.[10] This limitation spurred the development of SPAAC, a copper-free click reaction.[10][]

SPAAC utilizes a strained cyclooctyne, where the ring strain provides the necessary activation energy for the cycloaddition to occur efficiently without a catalyst.[10][][12] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, similar to the thermal Huisgen cycloaddition, but at significantly lower temperatures.

The key to SPAAC is the design of the cyclooctyne. Various derivatives, such as dibenzocyclooctynes (DBCO), have been developed to enhance reaction kinetics and stability.[13]

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne Transition_State Concerted [3+2] Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Triazole Triazole Product Transition_State->Triazole

Caption: The concerted mechanism of the SPAAC reaction.

Method Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends heavily on the specific application. Here's a comparative overview:

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a copper(I) catalyst.[]Catalyst-free.[]
Biocompatibility Limited by copper cytotoxicity, though ligands can mitigate this.[10][14]Highly biocompatible, ideal for live-cell and in vivo applications.[13]
Reaction Rate Generally very fast, can be further accelerated by ligands.[5]Kinetics are dependent on the strain of the cyclooctyne; can be slower than CuAAC.[15]
Reactants Simple terminal alkynes and azides.Requires the synthesis of strained cyclooctynes, which can be complex.[16]
Regioselectivity Exclusively 1,4-disubstituted triazole.[6]Can produce a mixture of regioisomers, though often one is favored.[16]
Cost Reagents are generally inexpensive.Strained cyclooctynes can be costly.[16]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction using an in situ generated Cu(I) catalyst from CuSO₄ and a reducing agent.

Materials:

  • Azide (1.0 eq)

  • Terminal Alkyne (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Nitrogen or Argon source (optional but recommended)

Procedure:

  • To a reaction vessel, add the azide (1.0 mmol) and the terminal alkyne (1.1 mmol).

  • Add the chosen solvent (e.g., 5 mL of a 1:1 mixture of t-butanol and water).

  • Stir the mixture until all solids are dissolved.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol in 1 mL of water).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol in 1 mL of water).

  • To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution. A color change is often observed.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.[17]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[18]

Causality Behind Choices:

  • Sodium Ascorbate: This reducing agent is crucial for generating the active Cu(I) species from the more stable Cu(II) salt in situ. A slight excess helps prevent oxidative homocoupling of the alkyne.[5][7]

  • Solvent System: The use of a t-BuOH/H₂O mixture is common as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst solutions. Water has also been shown to accelerate the reaction.[5]

  • Ligands (Optional but Recommended): For challenging substrates or biological applications, the addition of a Cu(I)-stabilizing ligand like THPTA or BTTAA is highly recommended.[19][20] Ligands protect the copper from oxidation, improve catalytic efficiency, and reduce cytotoxicity.[14][19]

Protocol 2: Microwave-Assisted One-Pot Three-Component CuAAC Reaction

This protocol is a time-efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles directly from an alkyl halide, sodium azide, and a terminal alkyne.

Materials:

  • Alkyl halide (1.0 eq)

  • Sodium azide (1.2 eq)

  • Terminal alkyne (1.1 eq)

  • Copper turnings (catalytic)

  • Copper(II) sulfate pentahydrate (catalytic)

  • t-BuOH/H₂O (1:1)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave vial, suspend the alkyl halide (1.0 mmol), sodium azide (1.2 mmol), terminal alkyne (1.1 mmol), copper turnings (5 mol%), and CuSO₄·5H₂O (2 mol%) in a 1:1 mixture of t-BuOH and water (4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes.[17][21]

  • After cooling to room temperature, the triazole product often crystallizes out of the solution.

  • Isolate the product by filtration and wash with cold water. If the product does not crystallize, an aqueous workup and extraction as described in Protocol 1 can be performed.

Causality Behind Choices:

  • Microwave Irradiation: This dramatically reduces reaction times from hours to minutes by efficiently heating the reaction mixture.[17]

  • One-Pot Synthesis: This approach avoids the isolation of the potentially hazardous organic azide intermediate, making the process safer and more streamlined.[4][21]

  • Cu(0)/Cu(II) System: The comproportionation of Cu(0) and Cu(II) in situ generates the active Cu(I) catalyst.[17]

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a typical bioconjugation reaction using a DBCO-functionalized molecule and an azide-modified biomolecule.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide) (1.0 eq)

  • DBCO-containing reagent (1.5 - 10 eq)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Prepare a stock solution of the DBCO-containing reagent in a water-miscible organic solvent (e.g., DMSO).

  • Add the desired excess of the DBCO reagent stock solution to the biomolecule solution. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of the biomolecule.

  • Incubate the reaction at a suitable temperature (e.g., 4 °C, room temperature, or 37 °C). Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

  • Monitor the reaction by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purify the resulting conjugate to remove excess DBCO reagent using methods like dialysis, size-exclusion chromatography, or spin filtration.

Causality Behind Choices:

  • Copper-Free: The absence of a copper catalyst makes this method ideal for modifying sensitive biological molecules and for use in living systems.[13]

  • Bio-orthogonal: The azide and cyclooctyne groups are bio-orthogonal, meaning they do not react with other functional groups present in biological systems.[]

  • Excess Reagent: An excess of the DBCO reagent is often used to drive the reaction to completion, especially when dealing with low concentrations of the biomolecule.

Applications in Drug Discovery and Chemical Biology

The synthesis of 1,2,3-triazoles via click chemistry has found widespread applications:

  • Drug Discovery: Used for the rapid synthesis of compound libraries for high-throughput screening.[22][23] The triazole ring acts as a stable linker and can participate in important biological interactions.

  • Bioconjugation: Enables the site-specific labeling of biomolecules such as proteins, peptides, and nucleic acids with probes, tags, or therapeutic agents.[22][23][24]

  • Lead Optimization: The modular nature of click chemistry allows for the easy modification of different parts of a lead compound to improve its pharmacological properties.[3]

  • Drug Delivery: Facilitates the design of drug delivery systems, such as antibody-drug conjugates and nanoparticles.[22][23]

Conclusion

The CuAAC and SPAAC reactions are powerful and versatile tools for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By understanding the underlying mechanisms and the practical considerations of each method, researchers can effectively apply these click chemistry reactions to accelerate their research in drug discovery, chemical biology, and materials science. The protocols provided herein serve as a starting point for the successful implementation of these transformative synthetic methodologies.

References

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (2011). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. (2024). Research and Reviews. Retrieved January 19, 2026, from [Link]

  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2017). NIH. Retrieved January 19, 2026, from [Link]

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Application Note: A Comprehensive Guide to the Experimental Setup for Testing Antimicrobial Properties of Novel Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of Triazoles and the Imperative for Rigorous Testing

The triazoles represent a cornerstone class of antifungal agents, characterized by a five-membered ring structure containing three nitrogen atoms.[1][2] Their clinical significance is rooted in their broad-spectrum activity against a wide range of pathogenic fungi, including Candida spp., Aspergillus spp., and Cryptococcus neoformans.[2][3] This efficacy makes them indispensable in treating both superficial and life-threatening systemic mycoses, particularly in the growing population of immunocompromised patients.[1][4]

The primary mechanism of action for triazole antifungals is the targeted inhibition of a crucial fungal enzyme: cytochrome P450-dependent lanosterol 14-α-demethylase (encoded by ERG11 or cyp51A genes).[2][3] This enzyme catalyzes a vital step in the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane.[1][3][5] By disrupting ergosterol production, triazoles compromise the structural integrity and fluidity of the fungal membrane, leading to altered permeability, impaired enzyme function, and ultimately, the inhibition of fungal growth.[6]

However, the therapeutic utility of this critical drug class is increasingly threatened by the global emergence of antifungal resistance.[7][8] Resistance can arise through various mechanisms, including mutations in the ERG11/cyp51A target gene, overexpression of the target enzyme, or increased drug efflux.[3][9] This escalating challenge necessitates a robust and continuous pipeline of novel triazole derivatives. Consequently, a standardized, rigorous, and well-validated experimental framework for evaluating their antimicrobial properties is not just a procedural formality but a fundamental requirement for successful drug development.

This guide provides a detailed exposition of the essential in vitro methodologies for characterizing the antifungal activity of novel triazole compounds, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Section 1: The Molecular Target - A Visual Guide to the Triazole Mechanism of Action

Understanding the biochemical pathway targeted by triazoles is essential for interpreting susceptibility data. Triazoles act as potent and specific inhibitors of lanosterol 14-α-demethylase, effectively halting the conversion of lanosterol to ergosterol. This disruption is the lynchpin of their antifungal effect.

Caption: Mechanism of Triazole Antifungal Action.

Section 2: Foundational Methodologies for Antifungal Susceptibility Testing

Three primary in vitro assays form the bedrock for evaluating the antimicrobial properties of a new triazole: broth microdilution for determining the Minimum Inhibitory Concentration (MIC), disk diffusion for a qualitative assessment of susceptibility, and time-kill assays to understand the pharmacodynamics of the compound. Standardization is paramount for ensuring that results are reproducible and comparable across different laboratories. The CLSI and EUCAST provide detailed, consensus-driven protocols that are considered the global standards.[10][11][12]

Section 3: Detailed Experimental Protocols

The following protocols are based on established CLSI and EUCAST guidelines. They are designed to be self-validating through the inclusion of rigorous quality controls.

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative antifungal susceptibility testing.[10][13] It determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The CLSI documents M27 (for yeasts) and M38 (for molds) provide the reference methodologies.[11][14][15]

cluster_prep cluster_assay cluster_inc cluster_read prep Step 1: Preparation assay Step 2: Assay Setup inc Step 3: Incubation read Step 4: Reading & Analysis p1 Prepare Triazole Stock (e.g., in DMSO) a1 Perform 2-fold Serial Dilutions of Triazole in 96-well plate p1->a1 p2 Prepare Fungal Inoculum (0.5 McFarland Standard) p3 Dilute Inoculum in RPMI-1640 (to 1-5 x 10^3 CFU/mL) p2->p3 a2 Inoculate wells with standardized fungal suspension p3->a2 a1->a2 i1 Incubate at 35°C (24-48h for Candida) (up to 72h for Cryptococcus) a2->i1 a3 Include Controls: - Growth Control (No Drug) - Sterility Control (No Fungi) - QC Strain (e.g., C. parapsilosis) r1 Read plate visually or with a spectrophotometer i1->r1 r2 Determine MIC: Lowest concentration with ≥50% growth inhibition compared to growth control r1->r2 caption Workflow for Broth Microdilution MIC Assay.

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Antifungal Agent:

    • Dissolve the experimental triazole compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.[16]

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve the desired final concentration range. The final volume in each well before inoculation is typically 100 µL.[16][17]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.[18]

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.[18]

    • Create a working inoculum by diluting this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.[16]

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal inoculum to each well of the microtiter plate containing the diluted triazole, bringing the final volume to 200 µL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.

    • Crucially, test a quality control (QC) strain with a known triazole MIC range (e.g., Candida parapsilosis ATCC 22019) on each plate to validate the assay.[13]

    • Incubate the plate at 35°C for 24-48 hours.[18]

  • MIC Determination:

    • The MIC is read as the lowest concentration of the triazole that causes a significant reduction in fungal growth compared to the drug-free control.

    • For azoles, the endpoint is typically a ≥50% reduction in turbidity (growth), which can be assessed visually or with a microplate reader.[18]

Protocol 3.2: Antifungal Disk Diffusion Assay

This method provides a simpler, more rapid, and cost-effective way to assess the susceptibility of yeasts to antifungal agents.[13][19] The CLSI M44 document provides a standardized method for Candida species.[19][20]

cluster_prep cluster_plate cluster_inc cluster_read prep Step 1: Preparation plate Step 2: Plating & Application inc Step 3: Incubation read Step 4: Measurement p1 Prepare Mueller-Hinton Agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue) pl1 Swab the agar surface with the fungal inoculum to create a uniform lawn p1->pl1 p2 Prepare Fungal Inoculum (0.5 McFarland Standard) p2->pl1 p3 Impregnate sterile paper disks with known amount of triazole pl2 Aseptically place the triazole-impregnated disk on the agar surface p3->pl2 i1 Incubate plate (inverted) at 35°C for 20-24 hours pl2->i1 r1 Measure the diameter (mm) of the zone of inhibition (area of no growth) i1->r1 r2 Interpret as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI/EUCAST breakpoints r1->r2 caption Workflow for Antifungal Disk Diffusion Assay.

Caption: Workflow for Antifungal Disk Diffusion Assay.

Step-by-Step Methodology:

  • Media and Disk Preparation:

    • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue. The glucose supports robust fungal growth, while the dye enhances the definition of the inhibition zone edge.[21]

    • Prepare sterile paper disks (6 mm diameter) impregnated with a standardized amount of the experimental triazole.

  • Inoculation:

    • Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described in Protocol 3.1.

    • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application and Incubation:

    • Aseptically apply the triazole-impregnated disk to the center of the inoculated agar plate.

    • Incubate the plate at 35°C for 24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).

    • The result is interpreted qualitatively (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to established clinical breakpoints for reference drugs.[10][14]

Protocol 3.3: Fungal Time-Kill Assay

Time-kill assays provide dynamic information on the rate and extent of antifungal activity, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) effects.[22]

Step-by-Step Methodology:

  • Assay Setup:

    • In sterile tubes or flasks, prepare a larger volume (e.g., 10-20 mL) of RPMI-1640 medium containing the triazole compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 4x, 8x, 16x MIC).[23]

    • Include a drug-free growth control.

  • Inoculation:

    • Prepare a starting inoculum of approximately 1-5 x 10^5 CFU/mL in each tube.[24] This higher inoculum is standard for time-kill studies.

  • Incubation and Sampling:

    • Incubate the cultures at 35°C with agitation.[24]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture.[11]

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates to determine the number of viable organisms (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each triazole concentration and the growth control.

    • Fungistatic activity is defined as a <3-log10 unit (<99.9%) reduction in CFU/mL from the starting inoculum.[25]

    • Fungicidal activity is defined as a ≥3-log10 unit (≥99.9%) reduction in CFU/mL from the starting inoculum.[22]

Section 4: Data Analysis and Interpretation

Raw data from these assays must be carefully analyzed and presented. The interpretation often relies on clinical breakpoints established by bodies like CLSI and EUCAST, which correlate in vitro MIC values with the likelihood of clinical success.[10][26][27][28]

Table 1: Representative MIC Data for a Novel Triazole (Compound X)
Fungal SpeciesCompound X MIC (µg/mL)Voriconazole MIC (µg/mL)Interpretation (based on VRC Breakpoints)
Candida albicans ATCC 900280.1250.06Susceptible
Candida glabrata Clinical Isolate10.5Susceptible
Candida krusei ATCC 62580.50.25Susceptible
Aspergillus fumigatus Clinical Isolate0.250.5Susceptible
Fluconazole-Resistant C. albicans20.125-

Note: Interpretation for Compound X would require the establishment of its own specific breakpoints.

Table 2: Representative Disk Diffusion Data for Compound X
Fungal SpeciesCompound X Zone Diameter (mm)Fluconazole Zone Diameter (mm)Interpretation (based on FLZ Breakpoints)
Candida albicans ATCC 900282528Susceptible
Candida parapsilosis ATCC 220192224Susceptible
Candida glabrata Clinical Isolate1617Susceptible-Dose Dependent
Candida krusei ATCC 625800Resistant

Note: CLSI M60 provides the most current tables for interpretive criteria.[29]

Section 5: Quality Control and Validation: The Cornerstone of Trustworthy Data

The integrity of any experimental setup for antimicrobial testing hinges on a robust quality control (QC) system. This is a non-negotiable aspect of the workflow that ensures accuracy, reproducibility, and confidence in the results.

  • Reference Strains: Always include well-characterized reference strains from a recognized culture collection (e.g., ATCC) in every assay run.[13] These strains have established and published MIC ranges for standard antifungal agents. The results for the QC strain must fall within the accepted range for the entire batch of tests to be considered valid.

  • Growth and Sterility Controls: As detailed in the protocols, a positive growth control (inoculum, no drug) and a negative sterility control (media, no inoculum) are mandatory to confirm the viability of the fungus and the sterility of the media, respectively.

  • Standardized Materials: Use of standardized media (e.g., RPMI-1640), defined inoculum densities, and calibrated equipment is critical for minimizing inter-assay variability.[21][24]

  • Reproducibility: Experiments should be repeated (typically in triplicate) to ensure the consistency and reproducibility of the obtained MIC values or zone diameters. The accepted reproducibility for broth microdilution is typically within plus or minus one two-fold dilution.[10][18]

Conclusion

The systematic evaluation of novel triazole compounds is a multi-faceted process that demands precision and adherence to established standards. By integrating the gold-standard broth microdilution assay for quantitative MIC determination, the efficient disk diffusion method for initial screening, and dynamic time-kill assays for pharmacodynamic insights, researchers can build a comprehensive profile of a compound's antifungal activity. Grounding these experimental workflows in the rigorous guidelines of CLSI and EUCAST, and underpinning them with stringent quality control measures, ensures that the generated data is not only scientifically sound but also reliable and valuable for advancing the development of the next generation of antifungal therapies.

References
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Application Notes & Protocols for the Comprehensive Characterization of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Triazoles

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of bioactive compounds due to its unique chemical properties, including stability and capacity for hydrogen bonding.[1][2] The specific compound, 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, combines this privileged heterocycle with an electron-withdrawing nitroaromatic system and an aliphatic ethyl group. This substitution pattern necessitates a rigorous and multi-faceted analytical strategy to unequivocally confirm its identity, isomeric purity (1,4-disubstitution), overall chemical purity, and thermal stability.

This guide provides a comprehensive suite of analytical protocols, moving from initial structural confirmation to ultimate purity and solid-state characterization. As a self-validating system, the data from each technique should be corroborative, painting a complete and unambiguous picture of the molecule. The causality behind each experimental choice is explained, reflecting field-proven insights for robust and reproducible characterization.

cluster_synthesis Synthesis Output cluster_characterization Analytical Characterization Workflow Compound Crude Product 4-ethyl-1-(4-nitrophenyl) -1H-1,2,3-triazole NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Primary Structure Elucidation MS Mass Spectrometry (HRMS) Compound->MS Primary Structure Elucidation HPLC HPLC-UV (Purity) NMR->HPLC Informed Method Development MS->HPLC Informed Method Development Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Purity Confirmed Sample Xray X-ray Crystallography (Absolute Structure) Thermal->Xray Material suitable for Crystallization Xray->NMR Corroborates Solution Structure Xray->MS Confirms Elemental Composition

Caption: Overall workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for elucidating the covalent framework of a molecule in solution. For 1,2,3-triazoles, it is indispensable for confirming the substitution pattern, as the chemical shifts of the triazole ring protons and carbons are highly dependent on the isomer.[3] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is expected to exclusively yield the 1,4-disubstituted regioisomer, a hypothesis that NMR must confirm.[4]

Expertise & Causality:

  • ¹H NMR: Provides information on the proton environment. The key signal is the triazole proton (H5). For 1,4-disubstituted triazoles with a p-nitrophenyl group, this signal is expected to appear as a singlet in the downfield region (typically δ 8.2-8.9 ppm) due to the anisotropic effects of the aromatic and triazole rings.[4]

  • ¹³C NMR: Crucial for distinguishing between 1,4- and 1,5-isomers. The C5 carbon in a 1,4-isomer is notably shielded (appears upfield, ~120-125 ppm) compared to the C4 carbon in a 1,5-isomer (~133 ppm).[5] This provides a simple, one-dimensional method for unambiguous isomer assignment.

  • 2D NMR (COSY, HSQC, HMBC): While often not required for simple structures, these experiments are invaluable for complex molecules or for definitively assigning all signals. An HMBC experiment would show a correlation between the triazole proton (H5) and the two triazole carbons (C4 and C5), as well as correlations to the benzylic carbons of the ethyl group, providing irrefutable proof of connectivity.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum. A gated decoupling experiment can be used to observe C-H coupling, which can aid in distinguishing C4 from C5.[5]

    • Typical parameters: 1024-2048 scans, relaxation delay (d1) of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

  • Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Integrate the ¹H NMR signals and assign all peaks based on chemical shifts, coupling patterns, and established literature values for similar structures.

Expected NMR Data Summary
NucleusGroupExpected Chemical Shift (δ ppm)MultiplicityRationale & References
¹H Triazole CH (H5)8.2 - 8.9Singlet (s)Diagnostic for 1,4-isomer; deshielded by aromatic systems.[4]
Nitrophenyl AA'BB'8.3 - 8.5 (d, 2H), 7.9 - 8.1 (d, 2H)Doublet (d)Classic AA'BB' system for para-substitution.
Ethyl CH₂2.8 - 3.0Quartet (q)Adjacent to the triazole ring and coupled to the CH₃ group.
Ethyl CH₃1.3 - 1.5Triplet (t)Coupled to the adjacent CH₂ group.
¹³C Triazole C4~148QuaternaryPoint of attachment for the ethyl group.
Triazole C5~122CHKey diagnostic signal for the 1,4-isomer. [5]
Nitrophenyl C-NO₂~148QuaternaryDeshielded by the nitro group.
Nitrophenyl C-N~141QuaternaryPoint of attachment to the triazole ring.
Nitrophenyl CH~125, ~121CHAromatic carbons of the nitrophenyl ring.
Ethyl CH₂~20CH₂Aliphatic carbon.
Ethyl CH₃~13CH₃Aliphatic carbon.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for structural confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, leaving no ambiguity about the molecular formula.

Expertise & Causality:

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this type of molecule. It is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to identify the molecular weight.[6]

  • Expected Fragmentation: While ESI is soft, some in-source fragmentation can occur or can be induced. For 1,2,3-triazoles, a characteristic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂), resulting in a prominent [M+H-28]⁺ ion.[7] This fragmentation pattern provides additional structural confirmation of the triazole ring.

Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters (Positive Ion Mode):

    • Set the ESI source to positive ion mode.

    • Scan range: m/z 100-500.

    • Capillary Voltage: ~3500-4000 V.[8]

    • Fragmentor Voltage: Start with a low voltage (e.g., 70 V) to observe the molecular ion, then increase it (e.g., 150 V) to induce fragmentation and observe the loss of N₂.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument software to calculate the exact mass and determine the elemental composition. Compare this with the theoretical value for C₁₀H₁₀N₄O₂.

    • Look for the characteristic [M+H-28]⁺ fragment ion.

Expected Mass Spectrometry Data
IonTheoretical m/zRationale
[M+H]⁺ 219.0877Protonated molecular ion of C₁₀H₁₁N₄O₂⁺.
[M+Na]⁺ 241.0696Sodium adduct, commonly observed with ESI.
[M+H-N₂]⁺ 191.0921Fragment resulting from the characteristic loss of N₂ from the triazole ring.[7]

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of small organic molecules. For drug development and research applications, knowing the purity is critical. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Expertise & Causality:

  • Chromatography Mode: Reversed-Phase HPLC (RP-HPLC) is the most suitable method. The compound has significant non-polar character (aromatic rings, ethyl group) and will be well-retained on a non-polar stationary phase like C18.[9]

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape by suppressing the ionization of any residual basic sites on the silica support.

  • Detection: The compound contains two strong chromophores (the nitrophenyl and triazole rings), making UV detection highly effective. A photodiode array (PDA) detector is ideal, as it can acquire the full UV spectrum of the peak, which can be used to confirm peak identity and purity.

MobilePhase Mobile Phase (ACN/H₂O) Pump HPLC Pump MobilePhase->Pump Injector Autosampler (Inject Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector PDA Detector (UV Absorbance) Column->Detector Data Chromatogram (Purity %) Detector->Data

Caption: Experimental workflow for HPLC purity analysis.

Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.[9]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a 10-minute linear gradient from 30% B to 95% B, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. (Note: This is a starting point and must be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: PDA detector, monitoring at 254 nm and 280 nm.

  • Data Analysis: Integrate the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >95% is typically required for research applications.

Thermal Analysis (DSC/TGA): Probing Thermal Stability and Phase Transitions

Thermal analysis provides crucial information about the material's stability at different temperatures, its melting point, and potential polymorphism.[10]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an endothermic event) and assess purity. A sharp melting peak indicates a pure crystalline compound.[11]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature, which is a critical measure of thermal stability.[12]

Protocol: DSC and TGA Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan (for TGA) or a sealed aluminum DSC pan (for DSC).

  • Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Method:

    • Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Analyze the resulting curve for the onset of mass loss, which indicates the decomposition temperature.

  • DSC Method:

    • Heat the sample from 30 °C to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

    • Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.

Expected Thermal Properties
TechniqueParameterExpected ResultSignificance
DSC Melting Point (Tₘ)A sharp endothermic peak.A key physical constant and indicator of purity. Broad peaks may suggest impurities or polymorphism.
TGA Decomposition Temp (Tₔ)Onset of mass loss > 200 °C.Defines the upper temperature limit for handling and storage; indicates thermal stability.[13]

Single-Crystal X-ray Crystallography: The Definitive Structure

While the combination of NMR and MS provides compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[14] It provides a 3D model of the molecule as it exists in the solid state, confirming connectivity, configuration, and conformation with high precision.

Expertise & Causality:

  • The Gold Standard: This technique directly visualizes the atomic positions, providing precise bond lengths, bond angles, and torsional angles. It will definitively confirm the 1,4-substitution pattern of the triazole ring and the relative orientation of the ethyl and nitrophenyl groups.[15]

  • Crystal Packing: Analysis of the crystal packing can reveal important intermolecular interactions, such as C-H···O or π–π stacking, which govern the solid-state properties of the material.[16]

Protocol: X-ray Crystallography
  • Crystal Growth: This is the most critical and often most challenging step.

    • Slowly evaporate a solution of the highly purified compound (>98% by HPLC) in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane).

    • Other methods include slow cooling of a saturated solution or vapor diffusion.

    • The goal is to obtain single, well-formed crystals of sufficient size and quality.

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using direct methods or other algorithms to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data until a good fit is achieved. The final refined structure provides the definitive atomic coordinates.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
  • BenchChem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
  • Juber, I. K. (2017). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Tikrit Journal of Pure Science, 22(9).
  • Popova, E. A., et al. (2015). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Molecules.
  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
  • Gilchrist, T. L., et al. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • Gzella, A., et al. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules.
  • L'Abbate, M., et al. (2010). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2022). Thermal Analysis.
  • BenchChem. (n.d.). Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method.
  • Szałata, P., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. International Journal of Molecular Sciences.
  • Jewett, J. C., & Jones, L. H. (2012). Method for Assigning Structure of 1,2,3-Triazoles. Organic Letters.
  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)....
  • Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.
  • de Souza, A. M., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega.
  • Ali, M. A., et al. (2015). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications.

Sources

Application Notes and Protocols for the Spectroscopic Analysis of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole core is a significant scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3] The compound 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, a derivative of this important heterocyclic family, holds potential for further functionalization and development as a therapeutic agent. Accurate and comprehensive structural elucidation is a critical and foundational step in the research and development pipeline. This document provides a detailed guide to the spectroscopic analysis of this compound, offering in-depth protocols and data interpretation for researchers, scientists, and drug development professionals. The methodologies described herein are designed to provide a self-validating system for the unambiguous confirmation of the compound's identity and purity.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is paramount for interpreting spectroscopic data. The key structural features of this compound that will be interrogated by various spectroscopic techniques are highlighted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to the residual solvent peak proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative. [4]The choice of solvent is critical as it can influence chemical shifts.

  • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time on a modern NMR spectrometer.

  • Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve good spectral dispersion, which is particularly important for resolving the aromatic proton signals.

Expected ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl group, the triazole proton, and the nitrophenyl protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Triazole-H~8.0 - 8.5Singlet (s)1H-
Nitrophenyl-H (ortho to NO₂)~8.3 - 8.5Doublet (d)2H~8-9
Nitrophenyl-H (meta to NO₂)~7.8 - 8.0Doublet (d)2H~8-9
Ethyl-CH₂~2.8 - 3.0Quartet (q)2H~7-8
Ethyl-CH₃~1.3 - 1.5Triplet (t)3H~7-8

Interpretation:

  • The triazole proton is expected to appear as a singlet in the downfield region due to the electron-withdrawing nature of the triazole ring. The exact chemical shift can be influenced by the substituent at the 1-position. For similar 1,4-disubstituted triazoles, this proton signal is often observed in the range of 8.0-9.0 ppm. [5]* The protons on the 4-nitrophenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro group will be deshielded and resonate at a lower field compared to the protons meta to the nitro group.

  • The ethyl group will exhibit a classic quartet for the methylene protons (CH₂) coupled to the three methyl protons, and a triplet for the methyl protons (CH₃) coupled to the two methylene protons.

Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Triazole-C4~145 - 150
Triazole-C5~120 - 125
Nitrophenyl-C (ipso to triazole)~135 - 140
Nitrophenyl-C (ortho to NO₂)~125 - 130
Nitrophenyl-C (meta to NO₂)~120 - 125
Nitrophenyl-C (ipso to NO₂)~145 - 150
Ethyl-CH₂~20 - 25
Ethyl-CH₃~10 - 15

Interpretation:

  • The two carbons of the triazole ring will have distinct chemical shifts. The carbon bearing the ethyl group (C4) is expected to be further downfield.

  • The four distinct signals for the nitrophenyl ring carbons are due to the para-substitution pattern. The carbon attached to the nitro group (ipso-C) will be significantly downfield.

  • The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Protocol for FT-IR Analysis

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly on the ATR crystal prep2 Apply pressure using the anvil prep1->prep2 acq1 Collect a background spectrum prep2->acq1 acq2 Collect the sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) acq1->acq2 proc1 Perform background subtraction acq2->proc1 proc2 Identify and label significant peaks proc1->proc2

Sources

scalable synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Scalable Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] This document provides a comprehensive guide to the , a class of compounds with significant therapeutic potential. We will delve into the mechanistic underpinnings of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," and present detailed, field-tested protocols for its application in a scalable manner.[2] Emphasis is placed on procedural safety, particularly concerning the handling of organic azides, and the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of the 1,2,3-Triazole Core

The five-membered, nitrogen-rich 1,2,3-triazole ring is a highly sought-after structural motif in drug discovery.[1][3] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and dipole-dipole interactions make it an excellent pharmacophore. The introduction of a 4-nitrophenyl group at the N1 position can further modulate the electronic and biological properties of the resulting molecule, making these derivatives promising candidates for various therapeutic areas, including anticancer, antimicrobial, and antitrypanosomal applications.[1][4][5]

The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of such compounds.[6][7] The CuAAC reaction, in particular, offers a modular and highly efficient route to 1,4-disubstituted 1,2,3-triazoles with high yields and regioselectivity under mild, often aqueous, conditions.[8][9] This makes it an ideal choice for scalable synthesis in both academic and industrial settings.

Mechanistic Rationale: The Power of "Click Chemistry"

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often requires harsh conditions and can lead to a mixture of 1,4- and 1,5-regioisomers.[2][8] The copper(I)-catalyzed variant, however, proceeds through a different, non-concerted mechanism that exclusively yields the 1,4-disubstituted product.[2] This high degree of control is a key advantage for scalable synthesis where product purity is paramount.

The catalytic cycle, as illustrated below, is believed to involve the formation of a copper(I)-acetylide intermediate, which then reacts with the organic azide. This directed pathway dramatically accelerates the reaction rate (by a factor of up to 10⁷) compared to the uncatalyzed thermal process.[9]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Alkyne R-C≡CH Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ Cu(I) Cu(I) Coordination Coordination with Azide Cu_Acetylide->Coordination + Azide Cyclization Cyclization Coordination->Cyclization Protonolysis Protonolysis Cyclization->Protonolysis Triazole 1,4-Disubstituted 1,2,3-Triazole Protonolysis->Triazole Cu(I)_regen Cu(I) Protonolysis->Cu(I)_regen Regeneration Cu(I)_regen->Cu_Acetylide

Figure 1: Simplified catalytic cycle of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety First: Handling Organic Azides

Organic azides are energetic compounds and can be explosive, especially those of low molecular weight.[10][11] Adherence to strict safety protocols is non-negotiable.

  • Stability Assessment : Before synthesizing or handling any organic azide, assess its stability. The "Rule of Six" suggests that having at least six carbon atoms for every energetic group (like an azide) renders the compound relatively safe.[10][11] Another guideline is the carbon-to-nitrogen (C/N) ratio; a ratio where the number of nitrogen atoms does not exceed the number of carbon atoms is generally considered safer.[10][12]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[13] For larger scale reactions, the use of a blast shield is mandatory.[11][13]

  • Handling Precautions :

    • Never use metal spatulas to handle azides, as this can form highly sensitive metal azides.[10][12] Use plastic or ceramic spatulas instead.

    • Avoid friction, grinding, or shock.[11]

    • Do not use chlorinated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.[14]

    • Store organic azides in a cool, dark place, away from heat and light.[11][14]

  • Waste Disposal : Azide-containing waste must be collected in a separate, clearly labeled container and should never be mixed with acidic waste, which could generate highly toxic and explosive hydrazoic acid.[10][14]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenyl Azide

This protocol describes the synthesis of the key azide precursor.

Materials:

  • 4-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-water bath.

  • Suspend 4-nitroaniline in a mixture of concentrated HCl and water. Cool the slurry to 0-5 °C with vigorous stirring.

  • Slowly add a solution of sodium nitrite in water dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to complete the diazotization.

  • In a separate beaker, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. You will observe gas evolution (N₂) and the formation of a precipitate.

  • Allow the reaction to stir for 1-2 hours, letting it slowly warm to room temperature.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure. The crude 4-nitrophenyl azide is often used directly in the next step without further purification.

Protocol 2: One-Pot Scalable Synthesis of a 1-(4-Nitrophenyl)-4-aryl-1H-1,2,3-triazole Derivative

This one-pot procedure generates the azide in situ from the corresponding halide, enhancing safety and efficiency for scalable synthesis.[15][16]

Materials:

  • Aryl or alkyl halide (e.g., 4-ethynyl-bromobenzene)

  • Sodium azide (NaN₃)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water or DMF)

Procedure:

  • To a suitably sized reactor, add the aryl/alkyl halide, sodium azide, and the terminal alkyne in a 1:1.1:1 molar ratio.

  • Add the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (approx. 1-5 mol%) and sodium ascorbate (approx. 5-10 mol%) in a small amount of water.

  • Add the catalyst solution to the main reaction mixture.

  • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours to overnight.

  • Upon completion, dilute the reaction mixture with water. The triazole product often precipitates out of the solution.

  • Collect the solid product by filtration and wash with cold water, followed by a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted alkyne.

  • The product can be further purified by recrystallization if necessary.

One_Pot_Workflow cluster_setup Reaction Setup A Charge Reactor: - Aryl Halide - Sodium Azide - Terminal Alkyne - Solvent (t-BuOH/H₂O) C Add Catalyst to Reactor A->C B Prepare Catalyst: - CuSO₄·5H₂O - Sodium Ascorbate - Water B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Work-up: - Dilute with Water D->E F Isolation: - Filter Precipitate - Wash with H₂O & Hexanes E->F G Purification (if needed): - Recrystallization F->G H Final Product: Pure 1,4-Disubstituted Triazole G->H

Figure 2: General workflow for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles.

Data Presentation: Optimizing Reaction Conditions

For any scalable synthesis, optimization of reaction parameters is crucial. Below is a representative table summarizing how different conditions can affect yield and reaction time.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
15% CuSO₄ / 10% NaAsct-BuOH/H₂O (1:1)251295
21% CuSO₄ / 2% NaAsct-BuOH/H₂O (1:1)252492
35% CuSO₄ / 10% NaAscDMF25896
45% CuSO₄ / 10% NaAsct-BuOH/H₂O (1:1)50494

Data are representative and should be optimized for each specific substrate combination.

Conclusion

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition provides a robust, efficient, and highly regioselective method for the . By employing one-pot procedures that generate potentially hazardous azide intermediates in situ, the process can be made significantly safer and more amenable to large-scale production. The mild reaction conditions and high yields underscore the power of "click chemistry" in accelerating drug discovery and development. Strict adherence to safety protocols is essential for the successful and safe implementation of this versatile synthetic methodology.

References

  • Fokin, V. V., et al. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters, 6(16), 2721-2724. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • UCD School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Mittapelly, N., Mukkanti, K., & Reguri, B. R. (2013). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry, 25(1), 545-547. [Link]

  • University of California, Irvine - Environmental Health & Safety. Azide Compounds. [Link]

  • Van der Eycken, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(21), 6485. [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 16(9), 1033-1044. [Link]

  • Van der Eycken, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]

  • University of Victoria - Occupational Health, Safety & Environment. (2022). Azides. [Link]

  • Stanford University - Environmental Health & Safety. Information on Azide Compounds. [Link]

  • Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12293-12307. [Link]

  • Karle, A. A., et al. (2018). Click chemistry: A novel tool in pharmaceutical research. Asian Journal of Pharmaceutical and Clinical Research, 11(9), 1-6. [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Sahu, J. K., et al. (2013). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-652. [Link]

  • Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. PubMed. [Link]

  • Singh, S., et al. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega, 8(26), 23281–23307. [Link]

  • Sharpless Lab, The Scripps Research Institute. Click Chemistry. [Link]

  • ChemTalk. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. [Link]

  • Google Patents. (1981).
  • de Oliveira, L. F., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • Al-Salahi, R., Marzouk, M., & Abuelizz, H. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 861737. [Link]

  • de Oliveira, L. F., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. ResearchGate. [Link]

  • Jetir.org. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. [Link]

  • Royal Society of Chemistry. (2019). Copper(ii) accelerated azide–alkyne cycloaddition reaction using mercaptopyridine-based triazole ligands. New Journal of Chemistry. [Link]

  • National Institutes of Health. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • Ali, M. A., et al. (2014). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1200. [Link]

  • Arkat USA. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2005(viii), 89-98. [Link]

  • de Oliveira, L. F., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH. [Link]

  • International Science and Research Engineering Society. (2021). Synthesis of 1,2,4 triazole compounds. [Link]

  • Tikrit Journal of Pure Science. (2017). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will address common challenges and frequently asked questions, moving beyond simple protocols to explain the causality behind experimental choices, ensuring both high yield and purity.

The primary and most efficient route to this molecule is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction involves the 1,3-dipolar cycloaddition of 1-azido-4-nitrobenzene and 1-butyne. Our guide will focus on troubleshooting and optimizing this powerful methodology.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most reliable and widely adopted method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction offers high regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer, and proceeds under mild conditions with high yields.[3] The uncatalyzed Huisgen cycloaddition requires harsh thermal conditions and typically results in a mixture of 1,4 and 1,5-regioisomers, complicating purification and reducing the yield of the desired product.[4]

Q2: How do I prepare and handle the necessary starting materials?

1-azido-4-nitrobenzene: This reactant is commercially available but can also be synthesized in the lab from 4-nitroaniline. The synthesis involves a diazotization reaction followed by treatment with sodium azide.[5][6] It is a vibrant yellow solid that should be handled with care, as organic azides can be energetic and potentially explosive, especially with exposure to heat, shock, or friction.[6]

1-butyne: 1-butyne is a terminal alkyne and exists as a colorless, flammable gas at room temperature.[7] It is typically handled as a condensed liquid at low temperatures or as a solution in an appropriate organic solvent. For lab-scale reactions, bubbling the gas directly into the reaction mixture or adding a pre-made solution is common practice.

Q3: Is a specialized setup, such as an inert atmosphere, mandatory for this reaction?

While not strictly mandatory for every setup, operating under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for achieving consistent, high yields. The catalytically active species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[4] The presence of a reducing agent like sodium ascorbate helps to maintain the copper in its +1 oxidation state, but minimizing oxygen exposure from the start prevents the rapid depletion of the reductant and reduces the formation of oxidative side products, such as the homocoupling of 1-butyne.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format.

Reaction Failure & Low Conversion

Q4: My reaction shows very low conversion, and TLC/LC-MS analysis indicates mostly unreacted starting materials. What is the likely cause?

This is the most common failure mode and almost always points to an issue with the copper catalyst.

Answer: The root cause is likely an insufficient concentration of the active Cu(I) catalyst in the reaction mixture. This can happen for several reasons:

  • Oxidation of Cu(I) to Cu(II): The Cu(I) species is readily oxidized by dissolved oxygen. If your reagents or solvents were not adequately degassed, or if the reaction was run open to the air, the catalyst was likely deactivated.

  • Poor Quality Copper Source: The Cu(I) salt (e.g., CuI, CuBr) may have oxidized during storage. If using a Cu(II) salt (e.g., CuSO₄), the reducing agent (sodium ascorbate) may be old or degraded.

  • Inhibitory Solvents or Additives: Certain functional groups or solvents can coordinate strongly with copper and inhibit catalysis. Tris buffer, for instance, is a known inhibitor and should be avoided.[9] Acetonitrile is also generally not recommended due to its strong coordination to Cu(I).[4]

Solutions:

  • Ensure an Active Catalytic System:

    • Use freshly opened, high-purity copper salts and sodium ascorbate.

    • Prepare the catalyst solution in situ. A reliable method is to pre-mix the CuSO₄ and a stabilizing ligand before adding the sodium ascorbate. Add the ascorbate last, just before adding the reactants.

    • Degas your solvent(s) thoroughly by sparging with nitrogen or argon for 15-30 minutes before use.

  • Utilize a Stabilizing Ligand: Ligands are critical for protecting the Cu(I) ion from oxidation and aggregation, and they significantly accelerate the reaction.[3][4] Tris(benzyltriazolylmethyl)amine (TBTA) or water-soluble variants like THPTA are excellent choices.[9][10]

Side Product Formation

Q5: I've isolated my product, but the yield is low. I see a significant apolar byproduct in my TLC analysis. What is this side product and how can I prevent it?

Answer: The byproduct is likely 3,5-octadiyne, the result of oxidative homocoupling of your alkyne, 1-butyne (often called Glaser coupling). This occurs when two molecules of the terminal alkyne are coupled together in the presence of a copper catalyst and an oxidant (like oxygen).

Causality: This side reaction becomes dominant when the concentration of active Cu(I) is low and oxygen is present. The mechanism for homocoupling often involves Cu(II) species, highlighting the importance of maintaining a reducing environment.

Solutions:

  • Maintain a Reducing Environment: Ensure a slight molar excess of sodium ascorbate relative to the copper catalyst (e.g., 2-5 equivalents of ascorbate per equivalent of copper).[8]

  • Strict Exclusion of Oxygen: As mentioned in Q3 and Q4, thoroughly degas all solvents and maintain the reaction under a positive pressure of an inert gas.

  • Add Reactants in Order: Add the azide and alkyne to the reaction mixture before adding the copper catalyst and ascorbate. This ensures the desired cycloaddition reaction can begin immediately once the catalyst is introduced, outcompeting the homocoupling pathway.

Workup and Purification Challenges

Q6: My final product has a faint blue or green tint, and NMR analysis shows broad peaks. How do I remove residual copper?

Answer: The coloration and line broadening in your NMR spectrum are classic signs of contamination by paramagnetic Cu(II) ions. Simply washing with water is often insufficient to remove all copper, as it can chelate to the triazole product.

Solutions:

  • Aqueous EDTA or Ammonia Wash: The most effective method is to wash the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous solution of a chelating agent.

    • A 0.1 M solution of ethylenediaminetetraacetic acid (EDTA) at a slightly basic pH (~8) is very effective at sequestering copper ions.[11]

    • A dilute (2-5%) aqueous ammonia solution can also be used to form a water-soluble copper-ammonia complex.

  • Silica Gel Plug: For small-scale reactions, passing a solution of the crude product through a short plug of silica gel can effectively adsorb the copper salts.

Q7: My product has proven difficult to crystallize and appears as a persistent oil. What are my purification options?

Answer: While many triazoles are crystalline solids, substitution patterns can sometimes lead to oils or low-melting-point solids. If direct crystallization or precipitation fails, column chromatography is the most reliable purification method.

Chromatography Protocol:

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. The high polarity of the nitro group and the triazole ring means the product will have moderate polarity. Start with a low polarity eluent (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. Monitor fractions by TLC.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-azido-4-nitrobenzene

This protocol provides a reliable method for synthesizing the azide starting material from 4-nitroaniline.

  • Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.

  • Azide Formation: In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to stir and warm to room temperature for 1-2 hours.

  • The yellow solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry. The product is typically of sufficient purity for the next step.

Protocol 2: CuAAC Synthesis of this compound

This protocol incorporates best practices for maximizing yield and minimizing side products.

ParameterRecommended ValueRationale
Solvent System t-BuOH / H₂O (1:1) or THF / H₂O (1:1)Provides good solubility for both organic and inorganic reagents.[4]
Copper Source CuSO₄·5H₂O (1-5 mol%)Inexpensive, stable Cu(II) precursor.[4]
Reducing Agent Sodium Ascorbate (2-10 mol%)In situ generation of active Cu(I). Excess prevents re-oxidation.[8]
Ligand THPTA or TBTA (1.1 eq relative to Cu)Accelerates reaction and protects the catalyst.[3][9]
Temperature Room Temperature (20-25 °C)Mild conditions are sufficient and minimize thermal decomposition.[12]
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst oxidation and alkyne homocoupling.[4]

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add 1-azido-4-nitrobenzene (1.0 eq) and the chosen solvent system (e.g., t-BuOH/H₂O).

  • Degassing: Seal the flask and thoroughly degas the solution by sparging with nitrogen for 20 minutes.

  • Reactant Addition: Add 1-butyne (1.1-1.2 eq).

  • Catalyst Preparation: In a separate small vial, dissolve CuSO₄·5H₂O (e.g., 0.02 eq) and THPTA (e.g., 0.022 eq) in a small amount of water. Add an aqueous solution of sodium ascorbate (e.g., 0.05 eq). The solution should turn from blue to colorless or pale yellow, indicating the formation of the Cu(I) complex.

  • Reaction Initiation: Using a syringe, add the freshly prepared catalyst solution to the main reaction flask.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[13]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous EDTA solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography as described in Q7.

Visualized Workflows and Mechanisms

CuAAC Catalytic Cycle

This diagram illustrates the widely accepted mechanism for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, highlighting the key role of the copper center in activating the alkyne and coordinating the azide to facilitate the cycloaddition.

CuAAC_Mechanism CuI Cu(I) Catalyst Acetylide Copper(I) Acetylide (R-C≡C-Cu) CuI->Acetylide -H+ Alkyne 1-Butyne (R-C≡CH) Alkyne->Acetylide Intermediate Six-membered Cu-Metallacycle Acetylide->Intermediate Azide 1-azido-4-nitrobenzene (R'-N3) Azide->Intermediate Product_Cu Triazolide-Copper Complex Intermediate->Product_Cu Ring Contraction Product 4-ethyl-1-(4-nitrophenyl) -1H-1,2,3-triazole Product_Cu->Product Protonolysis Proton H+ Proton->Product Product->CuI Catalyst Regeneration

Caption: The catalytic cycle of the CuAAC reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical decision-making process for diagnosing the cause of a low-yielding reaction.

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze Crude Reaction by TLC/LC-MS Start->CheckTLC Decision1 Starting Materials Still Present? CheckTLC->Decision1 Cause_Catalyst Root Cause: Inactive Catalyst System Decision1->Cause_Catalyst Yes Cause_SideReaction Root Cause: Side Reaction Consumed Starting Material Decision1->Cause_SideReaction No Solution_Catalyst Solution: 1. Use fresh reagents. 2. Degas solvents. 3. Use a ligand. Cause_Catalyst->Solution_Catalyst Solution_SideReaction Solution: 1. Ensure O2 exclusion. 2. Use excess reductant. 3. Check for impurities. Cause_SideReaction->Solution_SideReaction

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Van der Eycken, J., Van der Jeught, K., & Stevens, C. V. (2018). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 23(10), 2649. [Link]

  • Deng, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993786. [Link]

  • ResearchGate. (2018). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

  • Li, L., & Zhang, Y. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 52(43), 6953-6971. [Link]

  • Li, Y., et al. (2013). A Simple Method to Synthesize Bis(1,2,3-triazole) and 5-Alkynyl-1,2,3-triazole from Alkyne and Azido at Various Temperatures. Journal of Heterocyclic Chemistry, 50(S1), E237-E241. (Cited in reference[1])

  • ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1313. [Link]

  • Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Santos, C. S., et al. (2020). 1,2,3-Triazoles: general and key synthetic strategies. Arkivoc, 2020(1), 1-28. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Google Patents. (1981).
  • ResearchGate. (2016). Optimization of the conditions for CuAAC reaction. [Link]

  • Ali, M. A., et al. (2014). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1100–o1103. [Link]

  • Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 49(52), 9789-9793. [Link]

  • Wang, Y., et al. (2014). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 16(16), 4284-4287. [Link]

  • Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(8), 5401-5408. [Link]

  • Bogdan, A. R., & Kappe, C. O. (2009). A practical flow synthesis of 1,2,3-triazoles. Organic & Biomolecular Chemistry, 7(18), 3681-3684. [Link]

  • ChemAnalyst. (2024). 1-Butyne - A Comprehensive Overview. [Link]

  • Chegg. (2020). Design a synthesis of 1-butyne from ethyne and ethanol. [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? [Link]

  • Study.com. (n.d.). Starting with 1-butyne, design a retrosynthesis for the following ketone. [Link]

  • LinkedIn. (2024). Exploring the Chemical Properties and Applications of 1-Butyne in Organic Synthesis and Industry. [Link]

Sources

Technical Support Center: Achieving Regioselectivity in 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the azide-alkyne cycloaddition reaction. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired triazole regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the regioselectivity in 1,2,3-triazole synthesis?

A1: The regioselectivity of the azide-alkyne cycloaddition is overwhelmingly controlled by the catalytic system you employ. The uncatalyzed Huisgen 1,3-dipolar cycloaddition often requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, as the energy barriers for both reaction pathways are similar.[1][2] For precise control, metal catalysis is the method of choice:

  • Copper(I) Catalysis (CuAAC): This method, a cornerstone of "click chemistry," almost exclusively yields the 1,4-disubstituted 1,2,3-triazole .[2][3][4][5]

  • Ruthenium(II) Catalysis (RuAAC): For the synthesis of the complementary 1,5-disubstituted 1,2,3-triazole , ruthenium catalysts are highly effective.[2][6][7]

Therefore, the choice between a copper or ruthenium catalyst is the most critical decision for directing the regiochemical outcome.

Q2: Why does the uncatalyzed thermal cycloaddition lead to a mixture of isomers?

A2: The thermal Huisgen cycloaddition proceeds through a concerted [3+2] cycloaddition mechanism. For an unsymmetrical alkyne, there are two possible orientations for the azide to approach the alkyne. The electronic and steric properties of the substituents on both the azide and the alkyne influence the transition state energies. In many cases, the energy difference between these two transition states is small, leading to the formation of both the 1,4- and 1,5-isomers in significant amounts.[2]

Q3: Can I use internal alkynes for these regioselective reactions?

A3: It depends on the catalytic system. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally limited to terminal alkynes .[2] The mechanism proceeds via the formation of a copper-acetylide intermediate, which requires a terminal proton.[8][9] In contrast, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is effective for both terminal and internal alkynes , providing a pathway to 1,4,5-trisubstituted 1,2,3-triazoles.[2][6][10]

Q4: Are there any metal-free methods to achieve regioselectivity?

A4: Yes, though they are often more substrate-dependent. One prominent example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes. The reaction proceeds without a catalyst and is highly valuable for biological applications where metal toxicity is a concern.[11] Additionally, specific organocatalytic methods and reactions under basic conditions have been developed that can favor the 1,5-isomer, although their scope may be narrower than the metal-catalyzed counterparts.[12]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My reaction is producing a mixture of 1,4- and 1,5-isomers, even with a catalyst.

Question: I am trying to synthesize a 1,4-disubstituted triazole using a copper catalyst, but I'm getting a significant amount of the 1,5-isomer. What is going wrong?

Answer: This is a common problem that usually points to an issue with the catalyst's efficacy or the reaction conditions, leading to a competing thermal Huisgen cycloaddition.

  • Causality: If the copper(I) catalyst is not active or its concentration is too low, the catalyzed reaction slows down. If you are heating the reaction to compensate, you may be inadvertently promoting the uncatalyzed thermal reaction, which produces a mixture of regioisomers.[2][13]

  • Troubleshooting Steps:

    • Ensure Active Cu(I) Catalyst: The active species is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen. If starting with a Cu(II) salt (like CuSO₄), ensure you have an adequate amount of a reducing agent (e.g., sodium ascorbate) to generate and maintain the Cu(I) state.[14] Always use degassed solvents to minimize oxidation.

    • Check Ligand Concentration: Ligands are often used to stabilize the Cu(I) catalyst and prevent disproportionation. Ensure the correct ligand-to-copper ratio is used as specified in your protocol.

    • Avoid Excessive Heat: CuAAC reactions are known for their mild conditions, often proceeding efficiently at room temperature.[2][4] Avoid high temperatures unless absolutely necessary for your specific substrates, as this will favor the non-selective thermal pathway.

Issue 2: Low yield of the desired 1,5-disubstituted triazole in a RuAAC reaction.

Question: My RuAAC reaction to synthesize the 1,5-isomer is giving a very low yield. What are the potential causes?

Answer: Low yields in RuAAC can be attributed to several factors, including catalyst activity, substrate scope limitations, and reaction setup.

  • Causality: Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can be sensitive to air and moisture.[6] Furthermore, the electronic properties of the substrates can significantly impact the reaction efficiency. For instance, some aryl azides with electron-withdrawing groups have been reported to be challenging substrates under certain conditions.[15][16]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to protect the ruthenium catalyst from degradation.

    • Catalyst Choice: Several ruthenium catalysts are available, such as CpRuCl(PPh₃)₂ and [CpRuCl]₄. The latter has been shown to be more effective for challenging substrates like aryl azides, especially when combined with microwave irradiation.[16]

    • Solvent and Temperature: The choice of solvent is crucial. While initial reports used benzene, other solvents like DMF have been found to be effective, particularly for aryl azides.[16] The reaction often requires heating, so optimizing the temperature is key.

    • Substrate Purity: Ensure your azide and alkyne starting materials are pure, as impurities can inhibit the catalyst.

Issue 3: Formation of alkyne homocoupling byproducts (Glasner coupling) in my CuAAC reaction.

Question: I am observing a significant amount of a symmetrical di-alkyne byproduct in my CuAAC reaction, which is complicating purification. How can I prevent this?

Answer: The formation of diynes via Glaser coupling is a well-known side reaction in CuAAC, arising from the oxidative homocoupling of the terminal alkyne.

  • Causality: This side reaction is promoted by the presence of oxygen and an excess of copper catalyst, which can facilitate the oxidation of the copper-acetylide intermediate.

  • Troubleshooting Steps:

    • Deoxygenate Your Reaction: Rigorously degas all solvents and solutions before adding the copper catalyst. Running the reaction under a positive pressure of an inert gas is highly recommended.[14]

    • Optimize Catalyst Loading: Use the minimum effective amount of copper catalyst. High concentrations of copper can favor the homocoupling pathway.

    • Use a Ligand: The addition of a nitrogen-based ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) center and suppress the oxidative side reaction.

    • Control Reagent Addition: Adding the copper catalyst solution slowly to the mixture of the alkyne and azide can help maintain a low instantaneous concentration of the copper-acetylide, thus minimizing the rate of homocoupling.

Comparative Overview of Catalytic Systems

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Alkyne Scope Terminal Alkynes OnlyTerminal and Internal Alkynes
Common Catalyst Cu(I) generated in situ from CuSO₄/Sodium Ascorbate or CuICpRuCl(PPh₃)₂ or [CpRuCl]₄
Typical Conditions Room temperature, aqueous or organic solventsElevated temperatures (60-110 °C), organic solvents
Key Advantages Mild conditions, high yields, robust, cornerstone of "Click Chemistry"Access to 1,5-isomers, tolerates internal alkynes
Common Issues Catalyst oxidation, alkyne homocouplingCatalyst sensitivity, narrower substrate scope for some azides

Mechanistic Pathways

The distinct regiochemical outcomes of CuAAC and RuAAC stem from their fundamentally different catalytic cycles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC mechanism is generally accepted to involve the formation of a copper-acetylide, which then reacts with the azide. The coordination of the azide to the copper center orients the reactants in a way that leads specifically to the 1,4-isomer.[8][9]

CuAAC_Mechanism cluster_0 Catalytic Cycle R_Alkyne R-C≡CH Cu_I Cu(I) Catalyst R_Alkyne->Cu_I π-Complexation Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Deprotonation Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + R'-N₃ Azide R'-N₃ Triazole_Cu Copper Triazolide Metallacycle->Triazole_Cu Reductive Elimination Triazole_Cu->Cu_I Protonolysis Product 1,4-Triazole Triazole_Cu->Product

Caption: Catalytic cycle of CuAAC leading to 1,4-disubstituted triazoles.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast, the RuAAC mechanism does not involve a metal-acetylide intermediate. Instead, it is proposed to proceed through the formation of a six-membered ruthenacycle intermediate via oxidative coupling. The regioselectivity is established during this step, where the bond forms between the internal nitrogen of the azide and the more sterically accessible carbon of the alkyne, ultimately leading to the 1,5-isomer after reductive elimination.[2][6][7]

RuAAC_Mechanism cluster_1 Catalytic Cycle Ru_cat [Cp*RuCl] Ru_Complex Ru-Alkyne Complex Ru_cat->Ru_Complex + Alkyne Alkyne R-C≡CR'' Azide R'-N₃ Ruthenacycle Ruthenacycle Intermediate Ru_Complex->Ruthenacycle + Azide (Oxidative Coupling) Product_Ru Ru-Triazolide Complex Ruthenacycle->Product_Ru Reductive Elimination Product_Ru->Ru_cat Ligand Exchange Product 1,5-Triazole Product_Ru->Product

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Nitrophenyl Azide Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-nitrophenyl azide cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

As Senior Application Scientists, we understand that while "click chemistry" is renowned for its reliability, challenges can arise, particularly when dealing with specific substrates like 4-nitrophenyl azide. The electron-withdrawing nature of the nitro group can influence reactivity, and its energetic nature requires careful handling.[1][2] This guide is built on a foundation of scientific principles and practical field experience to help you achieve successful and reproducible results.

Critical Safety Information: Handling 4-Nitrophenyl Azide

Before beginning any experiment, it is crucial to recognize that 4-nitrophenyl azide is a potentially explosive compound, sensitive to heat, shock, and light.[1][3] Always consult the Safety Data Sheet (SDS) and adhere to strict safety protocols.[4][5]

  • Handling: Use non-metal spatulas and avoid grinding the solid.[3] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4][5]

  • Storage: Store in a cool, dry, and dark place, away from heat sources and incompatible materials like strong oxidizing agents.[4][6]

  • Scale: It is highly recommended to work with small quantities, especially during initial optimization studies.

  • Waste Disposal: Quench any unreacted azide before disposal by converting it to a more stable derivative, such as an amine, and dispose of it according to your institution's chemical waste program.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your 4-nitrophenyl azide cycloaddition experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I've set up my reaction with 4-nitrophenyl azide and my alkyne, but I'm seeing very little or no formation of the desired triazole product. What's going wrong?

Answer: This is a common issue that can stem from several sources. Let's break down the potential causes and solutions in a logical workflow.

graph TD { A[Start: Low/No Yield] --> B{Reaction Type?}; B --> C[CuAAC (Copper-Catalyzed)]; B --> D[SPAAC (Strain-Promoted)]; C --> E{Catalyst Issues?}; E --> F[Inactive Cu(I)]; E --> G[Insufficient Catalyst/Ligand]; E --> H[Catalyst Poisoning]; F --> I[Solution: Add fresh reducing agent (e.g., Sodium Ascorbate) or use fresh Cu(I) source. Ensure reaction is deoxygenated.]; G --> J[Solution: Increase catalyst/ligand loading. Use a 5:1 ligand-to-copper ratio for biomolecules.]; H --> K[Solution: Purify reagents. Avoid inhibitors like halides and thiols.]; C --> L{Reagent/Substrate Problems?}; L --> M[Degraded 4-Nitrophenyl Azide]; L --> N[Steric Hindrance]; M --> O[Solution: Use fresh or purified azide. Check for purity via TLC or NMR.]; N --> P[Solution: Increase reaction time or temperature. Consider a longer linker if applicable.]; C --> Q{Incorrect Reaction Conditions?}; Q --> R[Poor Solvent Choice]; Q --> S[Suboptimal Temperature]; R --> T[Solution: Ensure all reactants are soluble. Use co-solvents like DMSO or DMF with water if needed.]; S --> U[Solution: Gently heat the reaction (e.g., 30-50°C), being mindful of substrate stability.]; D --> V{Low Cyclooctyne Reactivity?}; V --> W[Solution: Switch to a more strained cyclooctyne (e.g., DBCO, BCN) for faster kinetics.]; D --> X{Solubility Issues?}; X --> Y[Solution: Use co-solvents. Ensure pH is optimal for charged species' solubility.]; } Caption: Troubleshooting workflow for low or no product yield.

Detailed Breakdown of Causes and Solutions:

  • Catalyst Inactivity (CuAAC): The active catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I).[7] This species is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.

    • Solution: Ensure your reaction mixture is properly deoxygenated (e.g., by bubbling with argon or nitrogen). If you are generating Cu(I) in situ from a Cu(II) salt like CuSO₄, ensure you have a sufficient excess of a reducing agent, such as sodium ascorbate.[7][8]

  • Poor Reagent Quality: The stability of 4-nitrophenyl azide can be a concern.[1] Degradation of either the azide or the alkyne will inevitably lead to poor yields.

    • Solution: Use freshly prepared or purchased 4-nitrophenyl azide. If in doubt, check the purity of your starting materials using an appropriate analytical technique (e.g., NMR, TLC).

  • Substrate-Specific Issues:

    • Steric Hindrance: Bulky functional groups near the azide or alkyne can significantly slow down the reaction rate.[2][9]

    • Solution: You may need to increase the reaction time or gently heat the reaction. If you are designing a linker, consider increasing its length to move the reactive moieties further from bulky groups.

    • Catalyst Sequestration (CuAAC): If your substrate contains functional groups that can chelate copper (e.g., certain proteins or complex molecules), the catalyst may become unavailable for the cycloaddition.[10]

    • Solution: Increase the concentration of both the copper salt and the accelerating ligand. For biomolecules, using at least five equivalents of a ligand like THPTA relative to the copper source is recommended.[10]

  • Inappropriate Reaction Conditions:

    • Solvent: While CuAAC is tolerant of many solvents, the solubility of all reactants is key.[11][12] If your 4-nitrophenyl azide or alkyne is not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Use a solvent system in which all components are soluble. Mixtures of water with organic co-solvents like DMSO, DMF, or t-BuOH are common.[12][13] For some systems, biomass-derived solvents like Cyrene™ have shown excellent results.[12][14]

    • Temperature: Most "click" reactions proceed well at room temperature. However, for challenging substrates, gentle heating can be beneficial.[8] Be cautious, as higher temperatures can also promote the decomposition of 4-nitrophenyl azide.[1]

Issue 2: Sluggish or Incomplete Reaction

Question: My reaction is producing the correct product, but it's very slow and stalls before all the starting material is consumed. How can I drive it to completion?

Answer: A sluggish reaction is often a sign that one or more parameters are suboptimal. Here are the key areas to investigate:

  • Catalyst and Ligand (CuAAC): The choice and ratio of your catalyst and ligand are critical for reaction rate.

    • Solution: For bioconjugation, a water-soluble ligand like THPTA is often preferred.[15] The ligand not only stabilizes the Cu(I) catalytic species but also accelerates the reaction.[10] Ensure you have an appropriate excess of the ligand. If you suspect catalyst deactivation over time, a fresh portion of sodium ascorbate (or another reducing agent) can be added.

  • Concentration of Reactants: The kinetics of the reaction are dependent on the concentration of your azide and alkyne.

    • Solution: If solubility allows, increasing the concentration of your reactants can help to speed up the reaction.

  • pH of the Reaction Medium: The pH can influence the protonation state of your substrates and the stability of the catalytic complex.[16]

    • Solution: The CuAAC reaction is generally robust between pH 4 and 12.[17] However, it's worth ensuring your reaction medium falls within this range and is buffered if necessary, especially when working with pH-sensitive biomolecules.

Issue 3: Formation of Side Products

Question: I'm seeing multiple spots on my TLC plate besides my starting materials and desired product. What are these side products and how can I prevent them?

Answer: Side product formation can complicate purification and reduce your overall yield. The most common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes (Glasner coupling).

  • Cause: This side reaction is promoted by the presence of Cu(II) and oxygen.

  • Solution:

    • Deoxygenate Thoroughly: Before adding your copper source, ensure your reaction mixture is free of dissolved oxygen.

    • Sufficient Reducing Agent: Use an adequate amount of sodium ascorbate to maintain a reducing environment and keep the copper in its +1 oxidation state.[7]

    • Use a Ligand: A suitable copper-chelating ligand can help to suppress alkyne homocoupling.

Frequently Asked Questions (FAQs)

Q1: Should I use a Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) cycloaddition for my 4-nitrophenyl azide?

A1: The choice depends on your application.

  • CuAAC is generally faster and uses simple, inexpensive terminal alkynes. However, the copper catalyst can be toxic to cells, which can be a concern for in vivo applications or bioconjugations where the final product's purity from metal contaminants is critical.[18][19]

  • SPAAC is "copper-free," making it highly biocompatible.[18][] It relies on the ring strain of a cyclooctyne to proceed. The trade-off is that SPAAC reactions can be slower than CuAAC, and the required strained alkynes (like DBCO or BCN) are more complex and expensive.[19][21]

graph TD { A[Start: Choose Reaction] --> B{Is the system sensitive to copper? (e.g., live cells)}; B -- Yes --> C[Use SPAAC]; B -- No --> D{Are fast kinetics a priority?}; D -- Yes --> E[Use CuAAC]; D -- No --> F{Is cost/simplicity of alkyne a factor?}; F -- Yes --> E; F -- No --> C; C --> G[React 4-nitrophenyl azide with a strained alkyne (e.g., DBCO, BCN)]; E --> H[React 4-nitrophenyl azide with a terminal alkyne using a Cu(I) catalyst]; } Caption: Decision tree for choosing between CuAAC and SPAAC.

Q2: What is the best solvent for a 4-nitrophenyl azide cycloaddition?

A2: There is no single "best" solvent, as the optimal choice depends on the solubility of your specific substrates. However, here is a general guide:

Solvent SystemUse Case & Considerations
Water/t-BuOH (or other alcohol) Excellent for many bioconjugations. Water can accelerate the CuAAC reaction.[7]
DMF, DMSO Good polar aprotic solvents for dissolving a wide range of organic molecules. Can be used as co-solvents with water.[12][13]
THF, Dichloromethane (DCM) Common organic solvents for non-biological applications. Note: Avoid halogenated solvents like DCM with azides due to the potential formation of explosive di- and tri-azidomethane.[3]
Cyrene™ A green, biomass-derived solvent that has shown high efficacy in CuAAC reactions.[12][14]

Q3: How can I monitor the progress of my reaction?

A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: A quick and easy way to visualize the consumption of your starting materials and the formation of the new, more polar triazole product.

  • LC-MS: Provides more quantitative information and allows you to confirm the mass of your desired product.

Q4: My purification is difficult. Any suggestions?

A4: Purification strategies depend on the nature of your product and impurities.

  • Flash Chromatography: The most common method for small organic molecules.[22]

  • Reverse-Phase HPLC: Often used for purifying peptides and other biomolecules.[22]

  • Filtration: If side products like the urea from a Curtius rearrangement of an acyl azide or the homocoupled alkyne diene precipitate out of solution, they can often be removed by simple filtration.[23]

  • Solid-Phase Extraction (SPE): Useful for quick cleanup and removal of excess reagents or catalysts.[22]

Detailed Experimental Protocols

These are generalized protocols. You will need to adapt them to the specific stoichiometry and scale of your reaction.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol assumes the in situ generation of Cu(I) from CuSO₄ and sodium ascorbate.

Materials:

  • 4-Nitrophenyl azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand (optional, but highly recommended)

  • Solvent (e.g., 1:1 mixture of deionized water and t-BuOH)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the 4-nitrophenyl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in your chosen solvent system.

  • Deoxygenation: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a stock solution of CuSO₄ and, if using, the THPTA ligand. Add the CuSO₄ solution (typically 1-5 mol%) to the reaction mixture, followed by the ligand (if used separately).

  • Initiation: Prepare a fresh stock solution of sodium ascorbate in deionized water. Add the sodium ascorbate solution (typically 5-10 mol%, or in slight excess to the copper) to the reaction mixture. The reaction should be initiated.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup and Purification: Once the reaction is complete, it can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and purified, typically by flash column chromatography.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • 4-Nitrophenyl azide

  • Strained cyclooctyne (e.g., DBCO, BCN)

  • Solvent (e.g., PBS buffer, acetonitrile, or a mixture)

Procedure:

  • Preparation: Dissolve the 4-nitrophenyl azide (1.0 eq) in the chosen solvent. If your substrate is a biomolecule in an aqueous buffer, ensure the final concentration of any organic co-solvent (like DMSO, used to dissolve the cyclooctyne) is kept low (typically <10%) to maintain the biomolecule's integrity.[18]

  • Initiation: Add the strained cyclooctyne (1.0-1.5 eq) to the solution containing the azide.

  • Reaction: Stir the reaction at the desired temperature (often room temperature or 4°C for sensitive biomolecules).[18]

  • Reaction Monitoring: Monitor the progress by TLC or LC-MS. SPAAC reactions are generally slower than CuAAC, so reaction times can range from 1 to 24 hours.[18]

  • Purification: The purification method will be highly dependent on the nature of the product. For biomolecule conjugates, size exclusion chromatography or dialysis is often used to remove excess small molecule reagents.[18] For small organic molecules, standard techniques like flash chromatography are appropriate.

References

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 4-Nitrophenyl azide. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]

  • Student Thesis. (n.d.). Optimizing azide-alkyne cycloaddition reactions in terms of toxicity, reactivity and reaction rates. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link]

  • ACS Publications. (2017). Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the click reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
  • Google Patents. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • National Institutes of Health (NIH). (n.d.). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC. Retrieved from [Link]

  • Beilstein Archives. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cycloaddition reaction conditions | Download Table. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important triazole derivative. Here, we synthesize established methodologies with practical, field-tested insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A1: Post-synthesis, your crude product may contain a variety of impurities stemming from the reaction itself. These typically include:

  • Unreacted Starting Materials: Residual 4-nitrophenyl azide and 1-butyne.

  • Catalyst Residues: Copper salts (Cu(I) or Cu(II)) are a significant and common impurity that can be challenging to remove.[1]

  • Side-Products: Homocoupling of 1-butyne can occur, leading to byproducts.

  • Regioisomers: Although the CuAAC reaction is highly regioselective for the 1,4-disubstituted product, trace amounts of the 1,5-regioisomer may be present under certain conditions.[1]

Q2: My purified this compound appears as an oil, but I was expecting a solid. What should I do?

A2: "Oiling out" is a common issue in crystallization and is often indicative of persistent impurities that depress the melting point of your compound. It can also be caused by using a solvent system in which your compound is too soluble, even at low temperatures. We recommend re-purifying the oil using column chromatography to remove residual impurities. Following chromatography, attempt recrystallization with a different solvent system. A two-solvent system, such as ethyl acetate/hexane, can be particularly effective.[2]

Q3: I'm observing poor separation and significant streaking during silica gel column chromatography. What could be the cause?

A3: This is a frequent problem when dealing with polar compounds like many triazole derivatives. The issue can arise from several factors:

  • Compound Polarity: The inherent polarity of your triazole might lead to strong interactions with the silica gel, causing streaking.

  • Inappropriate Solvent System: The polarity of your eluent may not be optimized for your compound.

  • Column Overloading: Applying too much crude material to the column can lead to poor separation.

Consider using a more polar eluent system or switching to a different stationary phase like alumina or reverse-phase silica (C18).

Troubleshooting Guides

This section provides in-depth solutions to specific purification challenges.

Guide 1: Persistent Copper Contamination

Issue: Your final product is discolored (often with a greenish or bluish tint) and analytical data (e.g., ICP-MS) indicates the presence of copper, even after initial purification.

Causality: The triazole rings can chelate copper ions, making their removal by simple filtration or washing difficult.[1]

Troubleshooting Workflow:

start Crude Product with Copper Contamination wash Aqueous EDTA Wash start->wash Dissolve in organic solvent extract Extraction with Organic Solvent wash->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate assess Assess Purity (TLC/LC-MS) concentrate->assess end Pure Product assess->end Purity Acceptable re_purify Further Purification (Column Chromatography/Recrystallization) assess->re_purify Copper Still Present re_purify->wash

Caption: Decision workflow for removing copper contamination.

Detailed Protocol: Aqueous EDTA Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Washing: Transfer the solution to a separatory funnel and wash with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. The EDTA will chelate the copper ions, pulling them into the aqueous phase.

  • Separation: Separate the aqueous layer. Repeat the wash 2-3 times for optimal copper removal.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining aqueous residue.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purity Check: Assess the purity of the product by TLC or LC-MS. If copper contamination persists, a subsequent purification by column chromatography or recrystallization may be necessary.

Guide 2: Optimizing Column Chromatography

Issue: Ineffective separation of the target compound from closely-eluting impurities.

Causality: The choice of stationary and mobile phases is critical for achieving good resolution between compounds of similar polarity.

Data-Driven Solvent Selection:

For nitrophenyl-substituted triazoles, which exhibit moderate to high polarity, a systematic approach to solvent selection is recommended. Thin Layer Chromatography (TLC) should be used to screen various solvent systems to find the one that provides the best separation (ideally with a target Rf of 0.2-0.4 for the desired product).[3]

Stationary PhaseEluent System (Starting Point)PolaritySuitability for this compound
Silica GelHexane/Ethyl Acetate (9:1 to 1:1)Low to MediumExcellent starting point for many triazoles.[4]
Silica GelDichloromethane/Ethyl Acetate (19:1 to 4:1)MediumEffective for more polar triazole derivatives.[5]
Silica GelDichloromethane/Methanol (99:1 to 95:5)Medium to HighUseful if the compound shows low mobility in less polar systems.[3]
Alumina (Neutral)Hexane/Ethyl AcetateLow to MediumA good alternative if silica gel causes compound degradation.
Reverse Phase (C18)Water/Acetonitrile or Water/MethanolHigh to MediumSuitable for highly polar compounds or when normal phase fails.

Detailed Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM. If solubility is an issue, the "dry loading" method is recommended: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Start with a low polarity eluent and gradually increase the polarity (gradient elution). For example, begin with 9:1 hexane/ethyl acetate and slowly increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Successful Recrystallization

Issue: Difficulty in obtaining solid crystals from the purified product, or the formation of an oil.

Causality: The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[6]

Recrystallization Workflow:

start Purified Product (Oil or Amorphous Solid) dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice no_crystals No Crystals Form cool_slowly->no_crystals If oil_out Oiling Out cool_slowly->oil_out If filter Filter Crystals cool_ice->filter dry Dry Crystals filter->dry end Pure Crystalline Product dry->end add_anti_solvent Add Anti-Solvent (Two-Solvent System) no_crystals->add_anti_solvent re_dissolve Re-heat to Dissolve oil_out->re_dissolve add_anti_solvent->cool_slowly re_dissolve->add_anti_solvent

Sources

Technical Support Center: Overcoming Low Solubility of Triazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low solubility of triazole-based compounds in biological assays. Our goal is to equip you with the knowledge and practical protocols to overcome these common challenges, ensuring the accuracy and reproducibility of your experimental data.

Introduction

Triazole-containing compounds are a cornerstone of many drug discovery programs, particularly in antifungal agent development.[1] However, their often hydrophobic nature and crystalline structure can lead to poor aqueous solubility. This issue is not merely an inconvenience; it can profoundly impact assay results by causing false negatives, poor data reproducibility, and an underestimation of a compound's true potency.[2][3][4][5] This guide presents a systematic approach to identifying, troubleshooting, and resolving solubility-related problems in your biological assays.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with poorly soluble triazole compounds.

Q1: What are the first signs that my triazole compound has a solubility problem in my assay?

A1: The most obvious sign is visible precipitation, which can appear as cloudiness, a "film" on the well bottom, or distinct particles in your assay plate after diluting the compound from its stock solution into the aqueous assay buffer.[2] However, solubility issues can be more subtle. Other indicators include:

  • Poor reproducibility: High variability between replicate wells or between experiments.[3][6]

  • Inconsistent dose-response curves: The data points may not fit a standard sigmoidal curve, or the curve may plateau at a lower-than-expected efficacy.

  • Discrepancies between biochemical and cell-based assays: A compound may appear potent in an enzyme assay but show little to no activity in a cell-based assay, which could be due to precipitation in the cell culture medium.[3][4]

  • Light scattering: In optical-based assays (e.g., absorbance, fluorescence), precipitates can cause light scattering, leading to artificially high readings and inaccurate data.[2][7]

Q2: I dissolve my compounds in 100% DMSO. Isn't that enough to solve solubility issues?

A2: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, it is a double-edged sword.[8] Compounds are often stored at high concentrations (e.g., 10-30 mM) in DMSO.[4][9] The problem arises when this DMSO stock is diluted into the aqueous assay buffer (a process known as "crashing out"). The aqueous environment can be insufficient to keep the compound dissolved, leading to precipitation.[2][10] Furthermore, the final concentration of DMSO in an assay must be carefully controlled, as it can be toxic to cells (typically kept below 0.5% in cell-based assays) and can interfere with assay components.[8][9][11]

Q3: How can I differentiate between a lack of compound activity and a solubility issue leading to a false negative?

A3: This is a critical question in drug discovery. A false negative occurs when the effective concentration of the compound in solution is much lower than the nominal concentration due to precipitation.[2] To investigate this:

  • Perform a visual inspection: Before and after adding your compound to the assay plate, carefully inspect the wells under a microscope for any signs of precipitation.

  • Conduct a kinetic solubility assay: This experiment specifically measures the solubility of your compound under the exact conditions of your biological assay (buffer, pH, temperature). A common method is nephelometry, which measures light scattering caused by precipitates.[6][7]

  • Test a lower concentration range: If solubility is the limiting factor, you may still observe activity at lower concentrations where the compound remains fully dissolved.

  • Employ solubilization strategies: If implementing the strategies in this guide (e.g., using co-solvents or cyclodextrins) suddenly reveals compound activity, it strongly suggests the initial lack of activity was due to poor solubility.

Q4: Can I just warm the solution or sonicate it to get my compound to dissolve?

A4: Gentle warming and sonication can be effective tools to aid the initial dissolution of a compound in its stock solvent (like DMSO).[6][7] However, this creates a supersaturated solution. Once this solution is cooled or diluted into an aqueous buffer, the compound may precipitate out again.[12] While these techniques are useful for preparing the initial stock, they are not a substitute for ensuring the compound remains soluble under the final assay conditions.

Troubleshooting Guide: A Systematic Approach

When faced with a suspected solubility issue, a systematic approach is more effective than random attempts at solubilization. This guide provides a tiered workflow, from simple adjustments to more advanced formulation strategies.

Diagram: Troubleshooting Decision Tree

This diagram outlines a logical path for diagnosing and solving solubility problems.

G start Suspected Solubility Issue (e.g., precipitation, poor data) check_stock Step 1: Verify Stock Solution Is the stock clear? Stored correctly? start->check_stock visual_assay Step 2: Visual Inspection in Assay Dilute stock into buffer. See precipitate? check_stock->visual_assay Stock OK solubility_confirmed Solubility Issue Confirmed visual_assay->solubility_confirmed Yes no_precipitate No Visible Precipitate visual_assay->no_precipitate No tier1 Tier 1: Simple Optimization - Lower final compound concentration - Stepwise dilution protocol solubility_confirmed->tier1 retest Retest in Biological Assay no_precipitate->retest Data now OK other_issues Consider Other Issues (e.g., compound degradation, assay interference) no_precipitate->other_issues Data still poor tier2 Tier 2: Co-Solvent Strategy - Add a co-solvent (e.g., PEG400) - Test different co-solvent % tier1->tier2 Problem Persists tier1->retest Problem Solved tier3 Tier 3: Advanced Formulation - Use Cyclodextrins (e.g., HP-β-CD) - Screen other excipients (surfactants) tier2->tier3 Problem Persists tier2->retest Problem Solved tier3->retest

Caption: A decision tree for troubleshooting low solubility of triazole compounds.

Step 1: Best Practices for Stock Solution Preparation

The foundation of any successful assay is a properly prepared stock solution. Errors at this stage will propagate through all subsequent dilutions.

Protocol 1: Preparing a High-Quality DMSO Stock Solution

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound. For small masses, use tools that minimize static and ensure complete transfer.[12]

  • Solvent Quality: Use high-purity, anhydrous DMSO. DMSO is hygroscopic (absorbs water from the air), and absorbed water can decrease the solubility of hydrophobic compounds over time.[2][12]

  • Dissolution Technique: Add the DMSO to the solid compound. Use a vortex mixer to thoroughly mix. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution, but always visually inspect the solution afterward to ensure no solid particles remain.[6][7]

  • Concentration Selection: Do not default to a standard concentration like 10 mM. The stock concentration should be based on the compound's known or experimentally determined solubility in DMSO to avoid creating a supersaturated solution that may precipitate during storage.[9][12]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[9][10][11]

Step 2: Optimizing the Dilution Protocol

The method of dilution from a DMSO stock into an aqueous buffer is critical. Rapid dilution can cause the compound to precipitate immediately.

Protocol 2: Stepwise Intermediate Dilution

This protocol minimizes the solvent shock when transferring from a high-organic to a fully aqueous environment.

  • Create an Intermediate Plate: Prepare a dilution series of your compound in 100% DMSO in a polypropylene plate.

  • First Dilution (High Organic): In a separate plate, perform an intermediate dilution by adding a portion of the DMSO stock to a solution containing a high percentage of co-solvent or even just the assay buffer. A 1:10 dilution is a good starting point.

  • Final Dilution (to Assay Concentration): Transfer a small volume from the intermediate dilution plate into the final assay plate containing the cells or assay reagents. This gradual reduction in organic solvent concentration can keep the compound in solution. It is recommended to perform dilutions in a stepwise manner to avoid precipitation.[11]

Step 3: Utilizing Co-solvents and Formulation Excipients

If optimizing the dilution protocol is insufficient, the next step is to modify the assay buffer itself by adding solubilizing agents.

Co-solvents

Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to remain dissolved.[13]

Co-SolventTypical Concentration Range in AssaysKey Properties & Considerations
DMSO < 0.5% (cell-based), < 2% (biochemical)Universal solvent, but can cause cell toxicity and assay interference at higher concentrations.[8][11]
Ethanol 1-5%Good solubilizer, but can be volatile and may affect protein structure or cell viability.[13][14]
Polyethylene Glycol 400 (PEG400) 1-10%Low toxicity, commonly used. Can increase viscosity.[11][15]
Propylene Glycol 1-10%Good safety profile, often used in formulations.[13][15]
Glycerol 1-5%Non-toxic, but can significantly increase viscosity, affecting liquid handling.[11][13]

Important: Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect the assay outcome.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[16][17]

Diagram: Mechanism of Cyclodextrin Solubilization

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Triazole Triazole Compound Water Water Triazole->Water Poorly Soluble CD Cyclodextrin Complex Soluble Inclusion Complex CD->Complex Encapsulates Water2 Water Complex->Water2 Soluble In Triazole_in_CD Triazole

Caption: Cyclodextrin encapsulates a hydrophobic triazole, increasing its solubility.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[18][19]

Protocol 3: Screening for Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin (CD) Stock: Prepare a concentrated stock solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 50 mM).

  • Prepare Compound Stock: Prepare a 10 mM stock of your triazole compound in 100% DMSO.

  • Complexation Screening: In a clear 96-well plate, add your assay buffer. Then, add varying amounts of the CD stock solution to different wells to achieve a range of final CD concentrations (e.g., 0, 1, 2, 5, 10 mM).

  • Add Compound: Add a fixed amount of your DMSO compound stock to each well (e.g., 2 µL into a final volume of 200 µL for a 1% DMSO final concentration).

  • Incubate and Observe: Seal the plate, incubate for 1-2 hours at room temperature with gentle shaking.[6]

  • Measure Solubility: Assess solubility visually or quantitatively by measuring light scattering at a high wavelength (e.g., >500 nm) in a plate reader.[7] A decrease in light scattering indicates improved solubility.

  • Validate in Assay: Once an effective CD concentration is identified, validate it in your biological assay, including a "CD only" vehicle control.

Conclusion

Overcoming the low solubility of triazole compounds is a critical step in obtaining reliable data for drug discovery and development. By understanding the underlying causes of precipitation and employing a systematic troubleshooting approach—from optimizing stock preparation and dilution techniques to the rational use of co-solvents and advanced excipients like cyclodextrins—researchers can significantly improve the quality and accuracy of their biological assays. Always validate your chosen solubilization method to ensure it does not interfere with the assay itself, thereby maintaining the integrity of your scientific findings.

References

  • Benchchem. Troubleshooting poor biological activity in triazole derivatives.
  • Benchchem. Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Developing Novel Topical Formulations for Azole drugs. (2023). University of Mississippi eGrove.
  • Best Practices For Stock Solutions. (n.d.). FasterCapital.
  • Compound Handling Instructions. (n.d.). MedChemExpress.
  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026).
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery, 19(9), 1302–1308.
  • Benchchem. Technical Support Center: Overcoming Solubility Issues with Novel Androgen Receptor Inhibitors (ARIs).
  • Van Tonder, A., et al. (2018). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed.
  • Di, L., & Kerns, E. H. (2006).
  • Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
  • Troubleshooting Guide for Common Protein Solubility Issues. (2025).
  • Weerapol, Y., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024).
  • Loftsson, T., et al. (2016).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Preparing Solutions. (2025). Chemistry LibreTexts.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules.
  • How to tackle compound solubility issue. (2022). Reddit.
  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2017). Drug Design, Development and Therapy.
  • How to deal with the poor solubility of tested compounds in MTT assay?. (2013).
  • Jain, A., et al. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. (2025). Molecules.
  • (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. (n.d.).
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025).
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - PubMed Central.
  • New Antifungal Agents with Azole Moieties. (2022). Pharmaceuticals.
  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. (2015). Drug Design, Development and Therapy.
  • A troubleshooting guide to micropl
  • Chierentin, L., et al. (2017).
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.

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troubleshooting NMR peak assignment for 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: NMR Analysis

Guide ID: TSC-NMR-041123 Topic: Troubleshooting NMR Peak Assignment for 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1,4-disubstituted 1,2,3-triazoles, specifically focusing on the complete and accurate NMR peak assignment for This compound . The "click" reaction, or copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of modern synthetic chemistry, prized for its reliability in forming 1,4-disubstituted 1,2,3-triazoles.[1] However, confirming the resulting structure and unambiguously assigning all proton (¹H) and carbon (¹³C) NMR signals can present challenges, from simple peak overlap to subtle isomeric and electronic effects.

This document provides a logical, troubleshooting-oriented approach in a question-and-answer format. It moves beyond a simple list of chemical shifts to explain the underlying principles and experimental strategies required for confident structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized my compound. What are the expected ¹H and ¹³C NMR chemical shifts?

A1: Establishing a baseline of expected chemical shifts is the critical first step. The electronic environment of each nucleus, dictated by the combination of the ethyl group, the triazole ring, and the electron-withdrawing nitrophenyl group, determines its resonance frequency.

Causality:

  • Triazole Ring (H5): The single proton on the triazole ring (H5) is in an electron-deficient aromatic system, causing it to resonate significantly downfield, typically appearing as a sharp singlet.[1]

  • Nitrophenyl Group: The nitro group is strongly electron-withdrawing, deshielding the aromatic protons. This effect creates two distinct signals for the AA'BB' system of the para-substituted ring. The protons ortho to the nitro group (H3'/H5') are more deshielded and appear further downfield than the protons meta to it (H2'/H6').[2]

  • Ethyl Group: This is a standard aliphatic system. The methylene protons (-CH₂-) are adjacent to the triazole ring and will be slightly deshielded, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will be the most upfield signal, appearing as a triplet.

The following table summarizes the predicted chemical shift ranges based on literature data for analogous structures.

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Comments & Rationale
Triazole H5 8.0 - 9.0~121-125Sharp singlet. Its precise shift is sensitive to solvent. The C5 carbon signal is a key marker for 1,4-disubstitution.[3][4]
Triazole C4 -~147-149Quaternary carbon, deshielded by attachment to the ethyl group and being part of the aromatic ring.
Nitrophenyl H2'/H6' ~7.8 - 8.2~120-122Doublet. These protons are coupled to H3'/H5'. They are meta to the nitro group.
Nitrophenyl H3'/H5' ~8.3 - 8.5~125-126Doublet. These protons are ortho to the strongly electron-withdrawing nitro group, hence their significant downfield shift.[2]
Nitrophenyl C1' -~140-141Quaternary carbon attached to the triazole nitrogen.
Nitrophenyl C4' -~147-148Quaternary carbon attached to the nitro group, highly deshielded.
Ethyl -CH₂- ~2.8 - 3.0 (quartet)~20-22Methylene group attached to the triazole ring.
Ethyl -CH₃ ~1.3 - 1.5 (triplet)~13-15Terminal methyl group, typically the most upfield signal.
Q2: The aromatic signals from my nitrophenyl group are overlapping or unclear. How can I resolve them?

A2: This is a common issue, especially on lower-field spectrometers. While the AA'BB' system should theoretically be two distinct doublets, they can sometimes merge into a complex multiplet.

Troubleshooting Protocol: Solvent-Induced Shifts

The causality behind this technique lies in Aromatic Solvent-Induced Shifts (ASIS) . Deuterated benzene (C₆D₆) is a magnetically anisotropic solvent. It forms weak π-stacking interactions with electron-deficient regions of the solute. For the 4-nitrophenyl group, the benzene solvent will preferentially associate with the electron-poor face of the ring, causing protons that are sterically accessible to experience a significant upfield shift.[5][6]

Step-by-Step Methodology:

  • Acquire Standard Spectrum: Record the ¹H NMR spectrum in the original solvent (e.g., CDCl₃).

  • Prepare Benzene Sample: Carefully evaporate the CDCl₃ from your NMR tube using a gentle stream of nitrogen.

  • Re-dissolve: Add deuterated benzene (C₆D₆) to the same NMR tube.

  • Acquire New Spectrum: Record the ¹H NMR spectrum in C₆D₆.

  • Compare: Overlay the two spectra. You should observe a differential shift in the aromatic protons, often resolving the overlapped signals into clear, assignable doublets. Protons ortho to the nitro group may show a different shift compared to the meta protons, breaking the signal degeneracy.[7]

Q3: How can I be certain I have the 1,4-disubstituted triazole and not the 1,5-isomer?

A3: This is arguably the most critical question in triazole synthesis. While the CuAAC reaction is highly regioselective for the 1,4-isomer, confirmation is essential. Relying on the ¹H NMR shift of the triazole proton alone is insufficient. The definitive answer lies in the ¹³C NMR spectrum and, more powerfully, in long-range proton-carbon correlations.

Expertise & Trustworthiness:

  • Pillar 1 (¹³C Chemical Shift): The chemical shifts of the triazole ring carbons are diagnostic for the substitution pattern. For 1,4-disubstituted isomers, the protonated carbon (C5) typically resonates around δ 120-125 ppm . In contrast, the protonated carbon (C4) of a 1,5-isomer resonates further downfield, around δ 132-134 ppm .[3][4] This difference provides a strong, direct piece of evidence for your isomer.

  • Pillar 2 (HMBC Correlation): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for confirming connectivity. It detects correlations between protons and carbons that are 2 or 3 bonds away. For the 1,4-isomer, we expect to see a crucial 3-bond correlation (³JCH) from the ethyl methylene protons (-CH₂-) to the triazole C5 carbon. This correlation is impossible in the 1,5-isomer.

Workflow for Isomer Confirmation:

Below is a workflow diagram illustrating the decision-making process for confirming the 1,4-isomer.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation (HMBC) cluster_conclusion Conclusion c13_check Check ¹³C Spectrum: Is Triazole CH signal at ~120-125 ppm? hmbc Acquire HMBC Spectrum c13_check->hmbc Yes (Likely 1,4) isomer_1_5 Result: 1,5-isomer or mixture c13_check->isomer_1_5 No (Shift is >130 ppm) h1_check Observe ¹H Spectrum: Sharp singlet at ~8.0-9.0 ppm h1_check->c13_check hmbc_check Look for correlation: Ethyl -CH₂ (protons) → Triazole C5 (carbon) hmbc->hmbc_check isomer_1_4 Structure Confirmed: 1,4-disubstituted isomer hmbc_check->isomer_1_4 Correlation Observed hmbc_check->isomer_1_5 Correlation Absent

Caption: Workflow for unambiguous confirmation of the 1,4-disubstituted triazole isomer.

Q4: I can't find my quaternary carbons or I'm not sure which is which. How do I assign them?

A4: Quaternary carbons do not have attached protons and therefore do not appear in a standard HSQC or HMQC spectrum. Their assignment relies entirely on the HMBC experiment, which reveals their connectivity to nearby protons.[8][9]

Experimental Protocol: Assigning Quaternary Carbons with HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is designed to show correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key to mapping your molecule's carbon skeleton.

  • Acquisition: Run a standard gradient-selected HMBC experiment (e.g., hsqcetgplp on a Bruker spectrometer). The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.

  • Analysis: Process the 2D spectrum and look for the following key cross-peaks:

Protons at δ (ppm) Expected HMBC Correlation to Quaternary Carbon at δ (ppm) Inference (Bonds)
Triazole H5 Triazole C4 (~147-149 ppm)2-bond correlation (²JCH)
Triazole H5 Nitrophenyl C1' (~140-141 ppm)3-bond correlation (³JCH)
Ethyl -CH₂- Triazole C4 (~147-149 ppm)2-bond correlation (²JCH)
Nitrophenyl H2'/H6' Nitrophenyl C4' (~147-148 ppm)3-bond correlation (³JCH)
Nitrophenyl H2'/H6' Triazole C5 (~121-125 ppm)4-bond correlation (⁴JCH) - may be weak or absent

The diagram below illustrates the most important HMBC correlations for assigning the quaternary carbons and confirming the overall structure.

Caption: Key 2- and 3-bond HMBC correlations for structural assignment.

By systematically identifying these long-range correlations, you can piece together the molecular puzzle and assign every quaternary carbon with a high degree of confidence. This self-validating system ensures that all proton and carbon signals are consistent with the proposed structure.[10]

References

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Meetings & Events. Retrieved from [Link]

  • Creary, X., et al. (2012). A Simple 13C NMR Method for Assigning the Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(17), 7589–7593. [Link]

  • Vo, T. H., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals, 15(12), 1443. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Van der Eycken, E. V., et al. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 25(15), 3342. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]

  • Nanalysis Corp. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2018). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][10][11]triazoles. Molecules, 23(9), 2329. [Link]

  • ResearchGate. (n.d.). Solvent effect on 'H nmr. Retrieved from [Link]

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Technical Support Center: Stability of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for assessing the stability of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive framework for evaluating the stability of this compound in solution, offering troubleshooting advice and detailed experimental protocols. While specific stability data for this exact molecule is not extensively published, this guide synthesizes established principles of triazole and nitroaromatic chemistry to provide a robust methodology for your stability assessment.

The 1,2,3-triazole ring is known for its high stability under a range of conditions, including acidic and basic hydrolysis, as well as oxidative and reductive environments.[1][2][3][4] This stability is attributed to its significant aromatic character.[1] However, the substituents on the triazole core—in this case, an ethyl group and a 4-nitrophenyl group—can introduce specific liabilities. The electron-withdrawing nature of the nitro group, in particular, makes nitroaromatic compounds generally resistant to oxidative degradation but susceptible to reduction.[5]

This guide will walk you through the logical steps to design, execute, and interpret stability studies for this class of compounds.

Part 1: Frequently Asked Questions (FAQs) & Preliminary Assessment

This section addresses initial questions regarding the handling, solution preparation, and potential stability liabilities of this compound.

Q1: What are the primary potential degradation pathways for this molecule?

A1: Based on its structure, the primary theoretical degradation pathways are:

  • Reduction of the Nitro Group: The 4-nitro group is the most likely site of chemical transformation. It can be reduced to a nitroso, hydroxylamine, or ultimately an aniline derivative.[6][7] This can be initiated by reducing agents, certain metals, or even photolytic conditions.[6][8] Such reductions often lead to a visible color change in the solution (e.g., from colorless to yellow or brown).

  • Photodegradation: Nitroaromatic compounds are often photosensitive.[5] Exposure to UV or even ambient laboratory light can induce degradation, potentially involving the nitro group and leading to the formation of nitrophenols or other byproducts.[9][10][11] Photostability testing is explicitly recommended by ICH guidelines.[12][13][14]

  • Hydrolysis: While the 1,2,3-triazole ring itself is generally stable to hydrolysis[1][2][3][4][15], extreme pH and high temperatures could potentially affect the overall molecule, although this is considered a lower risk compared to nitro-group reduction.

  • Oxidation: The molecule is expected to be relatively stable to oxidation due to the electron-withdrawing nature of the nitrophenyl group.[5] However, strong oxidizing conditions, such as those used in forced degradation studies (e.g., hydrogen peroxide), should still be tested to confirm this.[16][17]

Q2: What solvent should I use to prepare my stock solution for biological assays or stability studies?

A2: The choice of solvent is critical.

  • Initial Choice: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of non-polar compounds for biological screening. It is generally considered aprotic and non-reactive.

  • Potential Issues: Be aware that some sources of DMSO can contain trace impurities (e.g., water, peroxides) that may degrade sensitive compounds over long-term storage.

  • Alternative Solvents: Acetonitrile (ACN) or ethanol are good alternatives. ACN is a polar aprotic solvent often used in analytical chromatography. Ethanol is a protic solvent but is generally less reactive than methanol.

  • Recommendation: For initial studies, use high-purity, anhydrous DMSO for stock solutions. For working solutions in aqueous media, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues and solvent-induced artifacts. Always run a control with the solvent alone in your experiments.

Q3: I dissolved my compound in DMSO, and the solution turned slightly yellow after a few days at room temperature. What is happening?

A3: A color change from colorless to yellow or brown is a strong indicator of degradation, likely involving the nitrophenyl group.

  • Most Likely Cause: Reduction of the nitro group to a nitroso or other colored species. This could be initiated by trace impurities in the solvent or by exposure to light.

  • Troubleshooting Steps:

    • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the vial in aluminum foil. Compare its stability to a solution left exposed to light.

    • Use High-Purity Solvent: Purchase a new, unopened bottle of anhydrous, high-purity DMSO.

    • Inert Atmosphere: If the compound is particularly sensitive, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

    • Analyze the Sample: Use HPLC-UV to analyze the yellowed solution. You will likely see a new peak eluting at a different retention time than the parent compound. An HPLC-MS analysis can help identify the mass of the degradant.[18]

Part 2: Designing a Forced Degradation Study

A forced degradation (or stress testing) study is essential to purposefully degrade the sample to identify likely degradation products and establish the stability-indicating nature of your analytical method.[19][20][21] This is a core requirement of ICH guidelines for drug development.[13][22][23]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19] If you observe no degradation, you may need to increase the stressor concentration, temperature, or duration.

Table 1: Recommended Conditions for a Forced Degradation Study

Stress ConditionReagent & ConcentrationTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60-80 °CUp to 72 hoursHydrolysis (low probability for triazole ring)
Base Hydrolysis 0.1 M NaOH60-80 °CUp to 72 hoursHydrolysis (low probability for triazole ring)
Oxidation 3% H₂O₂Room TempUp to 24 hoursOxidation of ethyl group or aromatic ring
Reduction 0.1 M NaHSO₃ or SnCl₂Room TempUp to 24 hoursReduction of nitro group
Thermal Dry Heat80 °C (in solid state)Up to 7 daysThermally induced decomposition
Photolytic UV/Vis LightRoom TempPer ICH Q1BPhotoreduction of nitro group, ring cleavage
Workflow for Stability Assessment

The following diagram outlines the logical workflow for conducting a comprehensive stability assessment.

Caption: Experimental workflow for assessing compound stability.

Part 3: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

IssuePotential Cause(s)Troubleshooting Steps & Explanation
No degradation observed under any stress condition. The compound is highly stable, or the stress conditions were not harsh enough.1. Increase Stress Severity: Increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., to 80°C), or extend the duration. The goal is to force degradation to validate the method.[21] 2. Confirm Stressor Activity: Ensure your reagents (especially H₂O₂) are not expired and are active.
Complete (100%) degradation is observed immediately. The stress condition is too severe.1. Reduce Stress Severity: Decrease the concentration, temperature, or duration. Sample at earlier time points (e.g., 5, 15, 30 minutes). 2. Causality: The goal is to understand the degradation pathway, which requires observing the formation of intermediates. Instantaneous degradation prevents this.
Poor peak shape (tailing, fronting) in HPLC analysis. Inappropriate mobile phase pH; column overload; interaction with column hardware.1. Adjust pH: The triazole ring has a basic character. Ensure the mobile phase pH is at least 2 units away from the compound's pKa to ensure it's fully protonated or deprotonated. 2. Reduce Concentration: Dilute the sample. Overloading the column is a common cause of poor peak shape.
Mass balance is less than 95% in a stressed sample. A degradant is not being detected by the UV detector; a degradant is precipitating or is volatile; a degradant is irreversibly adsorbed to the column.1. Check Wavelengths: Analyze the sample using a Diode Array Detector (DAD) and review the spectra of all peaks. A degradant may have a different UV maximum and may be "invisible" at the wavelength used for the parent compound. 2. Change Detection Method: If available, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. 3. Check Solubility: Visually inspect stressed samples for precipitation. If observed, try a different diluent for analysis.
New peaks appear in the control (unstressed) sample over time. The compound is unstable in the analytical diluent or stock solution.1. Assess Diluent Stability: This is a critical experiment. Analyze the sample in your chosen diluent immediately after preparation and then again after 24-48 hours at room temperature. If new peaks appear, the diluent is not suitable. 2. Change Diluent: Switch to a different solvent system, for example, from a high-aqueous mobile phase mimic to a 50:50 acetonitrile:water mixture.

Part 4: Detailed Experimental Protocols

Protocol 1: Forced Degradation (Oxidative Stress)

This protocol details the procedure for assessing the stability of the compound under oxidative stress using hydrogen peroxide.

  • Preparation of Solutions:

    • Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

    • Prepare a 30% (w/v) hydrogen peroxide (H₂O₂) solution.

    • Prepare a control diluent (e.g., 50:50 acetonitrile:water).

  • Incubation:

    • Test Sample: In a clean glass vial, add 1.0 mL of the compound stock solution and 1.0 mL of 3% H₂O₂ (diluted from the 30% stock). This gives a final compound concentration of 0.5 mg/mL in 1.5% H₂O₂.

    • Control Sample: In a separate vial, add 1.0 mL of the compound stock solution and 1.0 mL of the control diluent.

    • Incubate both vials at room temperature, protected from light.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each solution.

    • Dilute the aliquot 10-fold (to 1.0 mL) with the mobile phase to quench the reaction and bring the concentration into a suitable range for HPLC analysis (e.g., 50 µg/mL).

    • Analyze the samples immediately using a validated stability-indicating HPLC method.[18][24][25]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Calculate the peak area of any new peaks formed and report them as a percentage of the total area to determine the percent degradation.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradants.

  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Initial Column Choice: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a versatile starting point for small molecules.[24]

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a broad gradient, such as 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and collect full spectra with the DAD. The nitrophenyl group should provide strong UV absorbance.

    • Injection Volume: 5-10 µL

  • Method Optimization:

    • Inject a mixture of your stressed samples (e.g., mix equal parts of the acid, base, and oxidative samples) to create a cocktail of degradants.

    • The goal is to achieve baseline separation (>1.5) between the parent peak and all degradation product peaks.

    • If co-elution occurs, adjust the gradient slope, mobile phase pH (by switching to a phosphate buffer), or try a different column chemistry (e.g., Phenyl-Hexyl or Cyano).[24]

  • Validation:

    • Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure in all stressed samples, typically via peak purity analysis using DAD data.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Available from: [Link]

  • Ju, KS. & Parales, RE. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • ICH Q1A (R2) A deep dive in Stability Studies. YouTube. Available from: [Link]

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Technical Support Center: High-Throughput Screening of Triazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of triazole libraries. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the success and reproducibility of your screening campaigns.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the high-throughput screening of triazole libraries.

Q1: What are the primary advantages of screening triazole libraries?

A1: Triazole scaffolds are considered "privileged pharmacophores" in drug discovery due to their favorable properties.[1] They exhibit a wide range of biological activities, good metabolic stability, and synthetic accessibility, often through robust "click chemistry" reactions.[2][3] This synthetic tractability allows for the rapid generation of large, diverse libraries, increasing the probability of identifying novel hit compounds.[2][3][4]

Q2: What are the most common initial challenges when setting up a high-throughput screen for a triazole library?

A2: The most frequent initial hurdles include assay development, ensuring compound quality, and managing potential assay interference.[5][6] Developing a robust and reproducible assay is paramount.[7][8] Additionally, the quality and purity of the triazole library itself can significantly impact the results, with impurities potentially leading to false positives.[9] Finally, triazole compounds, like other small molecules, can interfere with assay technologies, leading to misleading results.[5][10]

Q3: How do I choose the right assay format for my triazole library screen?

A3: The choice of assay format depends on the biological target and the desired endpoint. Common formats include biochemical assays (e.g., enzyme activity) and cell-based assays (e.g., reporter gene expression, cell viability).[11][12] For triazole libraries, consider the potential for compound interference with certain detection methods (e.g., fluorescence-based readouts).[5] It's often beneficial to have an orthogonal assay—a secondary screen with a different detection principle—to validate initial hits and eliminate false positives.[5][12]

Q4: What are the key quality control metrics I should monitor during my HTS campaign?

A4: Rigorous quality control is essential for a successful HTS campaign.[13][14] Key metrics to monitor include the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV).[13] The Z'-factor is a measure of assay robustness and should ideally be above 0.5. A high S/B ratio indicates a clear distinction between positive and negative controls, while a low %CV demonstrates good reproducibility.[13]

Q5: What is a typical hit rate for an HTS campaign with a triazole library?

A5: The hit rate can vary widely depending on the target, the assay, and the diversity of the library, but a typical hit rate for small molecule screens is in the range of 0.1% to 0.5%.[11] It is important to note that a significant portion of initial "hits" may be false positives that are eliminated during subsequent validation steps.[5]

II. Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during your experiments, along with their causes and solutions.

Problem 1: High Rate of False Positives in the Primary Screen

Symptoms:

  • An unusually high number of initial hits (e.g., >1-2%).

  • Many hits are not reproducible in confirmatory assays.[15]

  • Hits show activity across multiple, unrelated assays (promiscuous inhibitors).

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Compound Aggregation At higher concentrations, some compounds, including triazoles, can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to a false-positive signal.[5][12]1. Include Detergent: Add a non-ionic detergent like Triton X-100 (0.01-0.1%) or Tween-20 to the assay buffer to disrupt aggregate formation.[5][12] 2. Vary Enzyme Concentration: True inhibitors will typically show an IC50 that is independent of enzyme concentration, whereas the apparent potency of aggregators is often sensitive to changes in enzyme concentration.[5]
Assay Interference Triazole compounds may directly interfere with the assay technology. For example, they might be fluorescent, quenching, or inhibit a reporter enzyme like luciferase.[5][10]1. Run Counter-Screens: Test hit compounds in the absence of the target protein to identify those that directly affect the assay signal. 2. Use Orthogonal Assays: Validate hits using a different assay format with an alternative detection method (e.g., switch from a fluorescence-based to a luminescence-based readout).[5]
Compound Impurities Impurities in the library, such as residual metals from synthesis (e.g., copper from click chemistry), can inhibit enzymes and cause false positives.[9]1. Confirm Identity and Purity: Use analytical techniques like LC-MS and NMR to confirm the identity and purity of hit compounds from freshly prepared samples.[9] 2. Chelator Counter-Screen: For suspected metal contamination, include a chelating agent like EDTA in the assay buffer to see if the inhibitory activity is reduced.[9]
Redox Activity Some compounds can undergo redox cycling, generating reactive oxygen species that can damage proteins and lead to non-specific inhibition.[5]1. Add Reducing Agents: Test if the addition of a reducing agent like dithiothreitol (DTT) to the assay buffer diminishes the compound's activity.[5]
Problem 2: Poor Assay Performance (Low Z'-factor, High Variability)

Symptoms:

  • Z'-factor is consistently below 0.5.

  • High well-to-well variability in controls.

  • Inconsistent results between plates or experimental runs.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Reagent Instability Reagents may degrade over time, especially when subjected to multiple freeze-thaw cycles or prolonged incubation at room temperature.[7]1. Validate Reagent Stability: Test the stability of all reagents under assay conditions and storage.[7] 2. Prepare Fresh Reagents: Use freshly prepared reagents for each experiment and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]
Inconsistent Liquid Handling Inaccurate or imprecise dispensing of reagents, compounds, or cells by automated liquid handlers can introduce significant variability.[16]1. Calibrate and Validate Liquid Handlers: Regularly calibrate and validate the performance of all liquid handling instrumentation. 2. Optimize Dispensing Parameters: Adjust dispensing speeds and heights to minimize splashing and ensure accurate volume delivery.
Plate Edge Effects Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to systematic errors.1. Proper Plate Incubation: Use humidified incubators and ensure even temperature distribution. 2. Avoid Using Edge Wells: If edge effects persist, avoid using the outer rows and columns for experimental samples and instead fill them with buffer or media.
Compound Solubility Issues Poorly soluble triazole compounds may precipitate out of solution in the assay buffer, leading to inconsistent concentrations and variable results.1. Assess Compound Solubility: Determine the solubility of your compounds in the final assay buffer. 2. Adjust DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect assay performance. Typically, this is kept below 1%.

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key stages of a high-throughput screening campaign for triazole libraries.

Protocol 1: Primary High-Throughput Screening

This protocol outlines a typical workflow for a primary screen of a triazole library against a target enzyme using a fluorescence-based assay.

  • Compound Plate Preparation:

    • Thaw the triazole library plates.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library plates to the bottom of 384-well or 1536-well assay plates.[17]

    • Include positive and negative controls on each plate. Negative controls are typically wells with DMSO only, while positive controls are wells with a known inhibitor of the target.[13]

  • Reagent Addition:

    • Add the assay buffer, which may contain a detergent like 0.01% Triton X-100 to prevent compound aggregation.[12]

    • Add the target enzyme to all wells except for the "no enzyme" control wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction and Read Plate:

    • Add the enzyme's substrate to initiate the reaction.

    • Incubate for the optimal reaction time.

    • Read the plate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Calculate the Z'-factor and S/B ratio for each plate to ensure data quality.[13]

    • Identify initial "hits" based on a predefined activity threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).[5]

Workflow Diagram: Triazole Library HTS Campaign

HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_validation Hit Validation cluster_characterization Hit Characterization Primary_Screen Primary HTS of Triazole Library Data_Analysis Data Analysis & QC (Z', S/B) Primary_Screen->Data_Analysis Hit_Selection Initial Hit Selection Data_Analysis->Hit_Selection Hit_Confirmation Hit Re-test (Fresh Compound) Hit_Selection->Hit_Confirmation Confirmed Hits Dose_Response Dose-Response Curves (IC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Potent Hits Counter_Screens Counter-Screens (Interference) Orthogonal_Assay->Counter_Screens SAR_Analysis Structure-Activity Relationship (SAR) Counter_Screens->SAR_Analysis Validated Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Sources

Technical Support Center: Minimizing Byproduct Formation in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and robust protocols to overcome common challenges in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Our focus is on understanding the root causes of byproduct formation and implementing effective strategies to maximize the yield and purity of your target 1,4-disubstituted 1,2,3-triazoles.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during CuAAC reactions.

Q1: I'm observing a significant, non-polar byproduct in my crude reaction that runs high on my TLC plate. What is it?

A: This is almost certainly the result of oxidative alkyne homocoupling , also known as Glaser coupling. This reaction joins two molecules of your terminal alkyne to form a symmetric 1,3-diyne.[1] It is the most common byproduct in CuAAC and occurs when the active Cu(I) catalyst is oxidized to catalytically inactive Cu(II) species in the presence of oxygen.[1]

Q2: My reaction started but the solution turned blue/green and the reaction stalled. What happened to my catalyst?

A: A blue or green color is indicative of the presence of Copper(II) ions. Your active Cu(I) catalyst has been oxidized.[1] This is a common problem when reactions are run open to the atmosphere without sufficient protection. The Cu(II) species will not catalyze the desired cycloaddition, leading to low or no conversion of your starting materials. Furthermore, Cu(II) can promote the alkyne homocoupling mentioned in Q1.

Q3: How does sodium ascorbate work, and why is it used so frequently?

A: Sodium ascorbate is a mild and convenient reducing agent. Its primary role in CuAAC is to regenerate the catalytically active Cu(I) species from any Cu(II) that forms due to oxidation by dissolved oxygen.[1][2] When you start a reaction with a Cu(II) salt like CuSO₄, sodium ascorbate is essential for the initial reduction to Cu(I) to start the catalytic cycle.[2] Using a slight excess of ascorbate helps maintain the copper in its active +1 oxidation state throughout the reaction, effectively suppressing oxidative side reactions.[2]

Q4: What is the purpose of adding a ligand like TBTA or THPTA? Is it always necessary?

A: While not always strictly necessary, ligands are highly recommended, especially for sensitive or dilute reactions. Polydentate nitrogen ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve two critical functions:

  • Stabilization: They form a complex with the Cu(I) ion, protecting it from oxidation and disproportionation (2Cu⁺ → Cu⁰ + Cu²⁺), which increases the catalyst's lifetime.[1][3][4]

  • Acceleration: They significantly increase the reaction rate, which is crucial when working with low concentrations of reactants, such as in bioconjugation applications.[1][5]

For simple, high-concentration reactions, a ligand may not be required, but its inclusion is a robust strategy to ensure high yield and purity.[4]

Q5: My triazole product is pure by NMR, but I suspect it's contaminated with copper. How can I remove it?

A: This is a common issue, as the nitrogen atoms of the triazole ring can chelate to copper ions, making them difficult to remove.[6] Standard silica gel chromatography may not be sufficient. A recommended workup procedure is to wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid), which has a high affinity for copper ions and will sequester them into the aqueous phase.[6] Filtering the crude product through a short plug of activated carbon has also been suggested as a potential method.[6]

In-Depth Troubleshooting Guides
Guide 1: Eliminating Persistent Alkyne Homocoupling

Persistent formation of the homocoupled diyne byproduct is a clear sign of inadequate control over the catalyst's oxidation state. This guide provides a systematic approach to diagnosing and solving this issue.

The Underlying Mechanism: The desired CuAAC pathway and the undesired Glaser coupling pathway compete for the copper acetylide intermediate. The presence of Cu(II) and oxygen favors the Glaser pathway.

Byproduct_Formation cluster_main Reaction Pathways cluster_CuAAC Desired CuAAC Pathway cluster_Glaser Undesired Glaser Pathway R_Alkyne R-C≡CH (Terminal Alkyne) Cu_Acetylide R-C≡C-Cu (Copper Acetylide Intermediate) R_Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_II Cu(II) (Inactive) Cu_I->Cu_II Oxidation Triazole 1,4-Triazole Product (Desired) Cu_Acetylide->Triazole + Azide Diyne R-C≡C-C≡C-R (Diyne Byproduct) Cu_Acetylide->Diyne + Cu(II), O₂ Azide R'-N₃ (Azide) Azide->Triazole Triazole->Cu_I Regenerates Catalyst O2 O₂

Caption: Competing reaction pathways for the copper acetylide intermediate.

Troubleshooting Workflow:

  • Assess Reagent Quality: Ensure the solvent is degassed and the azide and alkyne are pure. Impurities can sometimes inhibit the reaction.

  • Enhance Reductive Protection: The balance between the rate of Cu(I) oxidation and its regeneration by ascorbate is key.

  • Implement Rigorous Oxygen Exclusion: For sensitive substrates, active exclusion of oxygen is the most effective strategy.

Comparative Protocols for Minimizing Diyne Formation

ParameterProtocol A: Standard (Ascorbate)Protocol B: High-Purity (Inert)Rationale
Setup Standard flask, open to airSchlenk flask, inert gas (N₂/Ar) manifoldProtocol B actively removes O₂, the primary oxidant.[1]
Solvent Standard solventDegassed via freeze-pump-thaw cyclesRemoves dissolved O₂ from the reaction medium.
Cu Source CuSO₄·5H₂O (5 mol%)CuI or [Cu(MeCN)₄]PF₆ (1-5 mol%)Using a Cu(I) source avoids the initial reduction step and potential side reactions.[4]
Reducing Agent Sodium Ascorbate (10-20 mol%)None required (or minimal, <5 mol%)With O₂ excluded, the need for a reducing agent is drastically reduced.
Ligand THPTA (5.5 mol%)TBTA (1-5.5 mol%)The ligand is critical in both protocols to stabilize Cu(I).[1][3]
Typical Outcome >95% Triazole, <5% Diyne>99% Triazole, Trace/No DiyneRigorous exclusion of oxygen provides the cleanest reaction profile.

Step-by-Step Methodology: Protocol B (High-Purity Inert Atmosphere CuAAC)

  • Preparation: Dry a Schlenk flask and stir bar under vacuum or in an oven. Backfill with nitrogen or argon.

  • Reagent Addition: To the flask, add the alkyne (1.0 equiv), azide (1.05 equiv), and ligand (e.g., TBTA, 0.05 equiv).

  • Solvent Addition: Add degassed solvent (e.g., THF/H₂O 4:1) via cannula or syringe.

  • Catalyst Addition: In a separate flask under an inert atmosphere, dissolve the Cu(I) source (e.g., CuI, 0.05 equiv) in a small amount of degassed solvent. Transfer this catalyst solution to the main reaction flask via cannula.

  • Reaction: Stir the mixture at room temperature, monitoring by TLC or LC-MS.

  • Workup: Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent. Wash the combined organic layers with an aqueous EDTA solution to remove residual copper.

Guide 2: Overcoming Low Conversion & Catalyst Deactivation

Low conversion can stem from several issues beyond simple oxidation, including substrate inhibition, poor reagent quality, or suboptimal conditions.

Diagnostic Workflow:

Troubleshooting_Workflow Start Low Conversion Observed Check_Color Is the reaction blue/green? Start->Check_Color Oxidation Primary Cause: Catalyst Oxidation Check_Color->Oxidation Yes Check_Substrate Does your substrate have chelating groups (e.g., thiols, histidines, bipyridyls)? Check_Color->Check_Substrate No Action_Oxidation ACTION: - Degas solvents - Increase ascorbate - Add/change ligand (TBTA) - Use inert atmosphere Oxidation->Action_Oxidation Chelation Primary Cause: Substrate Sequesters Cu(I) Check_Substrate->Chelation Yes Check_Reagents Are reagents pure? Is solvent appropriate? Check_Substrate->Check_Reagents No Action_Chelation ACTION: - Increase Cu/ligand loading - Use a more strongly coordinating  ligand (e.g., THPTA) - Add a sacrificial metal (Zn(II)) Chelation->Action_Chelation Reagent_Issue Primary Cause: Inhibitors or Poor Solubility Check_Reagents->Reagent_Issue Yes Action_Reagent ACTION: - Purify starting materials - Screen solvents (e.g., DMSO, tBuOH/H₂O) - Avoid nitrile solvents (MeCN) Reagent_Issue->Action_Reagent

Caption: Decision tree for diagnosing the cause of low reaction conversion.

Key Considerations & Solutions:

  • Substrate-Based Inhibition: Functional groups like thiols or histidines can strongly coordinate to copper, effectively poisoning the catalyst.[5]

    • Solution: Increase the catalyst and ligand loading (up to 10-20 mol%). Alternatively, add a sacrificial, catalytically inactive metal salt like ZnCl₂. The zinc will preferentially bind to the interfering groups, liberating the copper catalyst.[5]

  • Reagent and Solvent Purity:

    • Azide Stability: Ensure your organic azide is pure and has not decomposed. Azides can be sensitive; store them properly.

    • Solvent Choice: The reaction is robust in many solvents, but highly coordinating solvents like acetonitrile should be avoided as they can displace the necessary reactants from the copper center.[7] For poorly soluble substrates, co-solvents like DMSO or tBuOH are excellent choices.[5]

  • pH and Buffers: For bioconjugation, the reaction proceeds well over a broad pH range (4-12), with pH 7-8 being optimal.[2][5] Ensure your buffer components do not strongly chelate copper.

References
  • Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the 1,3-Dipolar Cycloaddition of Azides to Terminal Alkynes. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wojciechowski, B., et al. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Anti-Trypanosomal Efficacy: 4-(4-nitrophenyl)-1H-1,2,3-triazole Derivatives vs. Benznidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Analysis for Drug Development Professionals

The landscape of Chagas disease therapy has been dominated for half a century by benznidazole (BZN). While it remains a first-line treatment, its limitations—including variable efficacy in the chronic phase and significant side effects—have created an urgent need for novel, safer, and more potent therapeutic agents.[1][2][3] This guide delves into the promising class of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, comparing their preclinical efficacy data against the established benchmark, benznidazole. We will dissect their mechanisms of action, present comparative in vitro data, and outline the necessary path forward for these promising compounds.

The Therapeutic Target: Understanding the Trypanosoma cruzi Life Cycle

Effective drug design for Chagas disease necessitates a thorough understanding of the parasite's life cycle. The primary target for curative therapy is the intracellular amastigote stage, which replicates within host cells and is responsible for the chronic cardiac and gastrointestinal pathologies associated with the disease.[1]

T_cruzi_Lifecycle cluster_host Human Host cluster_vector Insect Vector Metacyclic Trypomastigotes Metacyclic Trypomastigotes Host Cell Host Cell Metacyclic Trypomastigotes->Host Cell Invasion Intracellular Amastigotes Intracellular Amastigotes Host Cell->Intracellular Amastigotes Transformation & Binary Fission Bloodstream Trypomastigotes Bloodstream Trypomastigotes Intracellular Amastigotes->Bloodstream Trypomastigotes Differentiation & Cell Lysis Epimastigotes Epimastigotes Bloodstream Trypomastigotes->Epimastigotes Ingestion & Transformation Triatomine Vector Triatomine Vector Bloodstream Trypomastigotes->Triatomine Vector Blood Meal Epimastigotes->Metacyclic Trypomastigotes Differentiation Triatomine Vector->Metacyclic Trypomastigotes Transmission via Feces

Figure 1. The life cycle of Trypanosoma cruzi in human and vector hosts.

Mechanisms of Action: Two Distinct Approaches to Parasite Killing

The divergent chemical structures of benznidazole and the triazole derivatives predict fundamentally different mechanisms of action. This is a critical consideration, as novel mechanisms may overcome existing resistance pathways and offer synergistic potential.

Benznidazole: Reductive Activation and Oxidative Assault

Benznidazole is a nitroimidazole prodrug. Its activity is dependent on its reduction by a parasite-specific type I nitroreductase (NTR).[4] This enzymatic activation, which occurs at a much lower rate in host cells, generates highly reactive nitro radical anions.[5] These metabolites induce a cascade of lethal events within the parasite, including:

  • DNA Damage: The reactive intermediates cause extensive single and double-strand breaks in both nuclear and mitochondrial DNA.[5][6][7]

  • Macromolecular Disruption: They bind covalently to proteins, lipids, and RNA, disrupting essential cellular functions.[8]

  • Oxidative Stress: The drug impairs the parasite's antioxidant defenses, leading to an accumulation of damaging reactive oxygen species.[5]

Benznidazole_MOA Benznidazole (Prodrug) Benznidazole (Prodrug) T. cruzi NTR Parasite Nitroreductase Benznidazole (Prodrug)->T. cruzi NTR Reduction Reactive Metabolites Reactive Metabolites T. cruzi NTR->Reactive Metabolites DNA Damage DNA Damage Reactive Metabolites->DNA Damage Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Macromolecule Disruption Macromolecule Disruption Reactive Metabolites->Macromolecule Disruption Parasite Death Parasite Death DNA Damage->Parasite Death Oxidative Stress->Parasite Death Macromolecule Disruption->Parasite Death

Figure 2. Benznidazole's mechanism of action relies on parasite-specific activation.

4-(4-nitrophenyl)-1H-1,2,3-triazole Derivatives: Potential Enzyme Inhibition

While the precise molecular target of the user-specified 4-ethyl derivative is not defined in the available literature, research into the broader class of antitrypanosomal triazoles points towards the inhibition of essential parasite enzymes.[9] Potential mechanisms include targeting cruzain, the parasite's major cysteine protease, or sterol 14α-demethylase (CYP51), an enzyme critical for membrane integrity.[9] Recent work on a closely related galactosyl derivative also identified weak inhibition of T. cruzi trans-sialidase (TcTS), an enzyme involved in parasite invasion and immune evasion.[2][3] Further investigation is required to pinpoint the exact mechanism for this specific chemical series.

Comparative In Vitro Efficacy: A Clear Potency Advantage

The most compelling evidence for the potential of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives comes from direct, head-to-head in vitro comparisons against benznidazole. While data for the specific 4-ethyl derivative is not available, recent studies on highly potent analogs from this family, which preserve the essential 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, demonstrate a significant leap in potency.[2][3][10]

The data below highlights the performance of a leading deprotected galactosyl derivative (Compound 19 from the source study) against the clinically relevant intracellular amastigote stage.[3]

Table 1: Comparative In Vitro Activity Against Intracellular T. cruzi Amastigotes

CompoundHost Cell LineIC50 (µM)Selectivity Index (SI)Source
Galactosyl-triazole Derivative (Cmpd 19) LLC-MK2 (Epithelial)0.10 ± 0.04 > 400 [3]
C2C12 (Myoblast)0.11 ± 0.02 > 400 [3]
Benznidazole (BZN) LLC-MK2 (Epithelial)1.4 ± 0.132.8[3]
C2C12 (Myoblast)6 ± 114.4[3]

Key Insights from the Data:

  • Potency: The triazole derivative is 14 to 54 times more potent than benznidazole against intracellular amastigotes, depending on the host cell line.[3] This dramatic increase in potency could translate to lower required therapeutic doses, potentially reducing side effects.

  • Selectivity: The triazole derivative demonstrates a vastly superior selectivity index (>400) compared to benznidazole (14.4-32.8).[3] This indicates a much wider therapeutic window, suggesting a significantly better safety profile with a lower likelihood of toxicity to host cells.

Experimental Protocol: Standardized Evaluation of Anti-Amastigote Activity

The data presented above is generated using a standardized in vitro workflow designed to assess a compound's ability to clear intracellular parasites. Understanding this methodology is key to interpreting the results.

Step-by-Step Workflow:

  • Cell Seeding: Host mammalian cells (e.g., LLC-MK2 or C2C12) are seeded into multi-well plates and cultured to form a monolayer.

  • Parasite Infection: The host cell monolayer is infected with infective trypomastigotes. After an incubation period to allow for cell invasion, extracellular parasites are washed away.

  • Compound Treatment: The infected cells are then treated with serial dilutions of the test compounds (e.g., the triazole derivative and benznidazole) and incubated for several days.

  • Quantification: After incubation, the plates are fixed and stained. The number of intracellular amastigotes is quantified, typically using automated high-content imaging systems.

  • Data Analysis: The parasite count at each drug concentration is used to calculate the IC50 value—the concentration at which parasite growth is inhibited by 50%. A parallel assay on uninfected cells determines the 50% cytotoxic concentration (CC50), which is used to calculate the Selectivity Index (SI = CC50/IC50).

Experimental_Workflow A 1. Seed Host Cells B 2. Infect with T. cruzi Trypomastigotes A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate (e.g., 72-96h) C->D E 5. Fix, Stain, and Image D->E F 6. Quantify Intracellular Amastigotes E->F G 7. Calculate IC50 and Selectivity Index F->G

Figure 3. Standard experimental workflow for assessing in vitro anti-amastigote efficacy.

Conclusion and Strategic Outlook

The preclinical, in vitro data presents a compelling case for the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold as a superior starting point for a next-generation Chagas disease therapeutic compared to benznidazole. The dramatic improvements in both potency and selectivity are highly encouraging.[3]

However, the transition from a promising in vitro candidate to a clinical reality requires a rigorous and strategic research plan. The critical next steps for this compound class include:

  • In Vivo Efficacy Studies: Validating the in vitro potency in robust animal models of both acute and chronic Chagas disease is the most pressing priority. These studies must assess parasitemia reduction, tissue parasite burden, and curative outcomes.

  • Mechanism Deconvolution: A definitive identification of the molecular target(s) is essential for predicting resistance profiles and guiding future optimization efforts.

  • Pharmacokinetic Profiling: Thorough ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to ensure the compound can achieve and maintain therapeutic concentrations in relevant tissues with a suitable dosing regimen.

While benznidazole has served a vital role, the data strongly suggests that the 4-(4-nitrophenyl)-1H-1,2,3-triazole class of compounds has the potential to redefine the standard of care for Chagas disease. Continued investment in their preclinical and clinical development is unequivocally warranted.

References

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A Tale of Two Isomers: A Comparative Guide to the Biological Activity of 1,2,3- and 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the triazole nucleus stands as a privileged scaffold, a five-membered heterocyclic ring containing three nitrogen atoms that has given rise to a multitude of therapeutic agents.[1][2] The two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, while seemingly similar, exhibit distinct electronic and steric properties that translate into a fascinating divergence in their biological activities.[1] This guide provides an in-depth, objective comparison of these two isomers, supported by experimental data, to empower researchers in the rational design of novel therapeutics.

Core Structural and Physicochemical Distinctions: The Foundation of Divergent Bioactivity

The fundamental difference between 1,2,3- and 1,2,4-triazoles lies in the arrangement of their nitrogen atoms.[1] In the 1,2,3-isomer, the nitrogen atoms are contiguous, creating a unique electronic distribution and dipole moment.[3] In contrast, the 1,2,4-isomer features a separation between one nitrogen atom and the other two.[1] This seemingly subtle variation has profound implications for their physicochemical properties and, consequently, their interactions with biological targets.[3]

The 1,2,3-triazole moiety, often synthesized via the highly efficient "click chemistry" (Huisgen 1,3-dipolar cycloaddition), is considered a bioisostere for amide bonds, capable of forming various non-covalent interactions like hydrogen bonds and van der Waals forces.[4] This makes it a valuable linker in drug design, connecting two pharmacophoric fragments.[3] The 1,2,4-triazole ring, on the other hand, is a cornerstone of many successful drugs and can also exist in two tautomeric forms (1H and 4H), further expanding its potential for molecular interactions.[5]

A Comparative Overview of Biological Activities

Both triazole isomers have been extensively explored and have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[6][7] However, the prevalence and potency of these activities often differ significantly between the two scaffolds.

Biological Activity1,2,3-Triazole Derivatives1,2,4-Triazole DerivativesKey Distinctions & Insights
Antifungal Show promising activity, but less established than 1,2,4-isomers.[8][9]The dominant isomer in clinically used antifungal drugs (e.g., Fluconazole, Itraconazole).[8][10]1,2,4-Triazoles are potent inhibitors of cytochrome P450 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[11][12] This specific and potent mechanism of action has led to their widespread success.
Antibacterial Exhibit activity against various bacterial strains.[13][14]Numerous derivatives show significant antibacterial properties, with some exhibiting potency comparable to standard antibiotics.[5][15]The antibacterial mechanism is more varied and less universally defined than the antifungal action of 1,2,4-triazoles. Structure-activity relationship studies are crucial for optimizing antibacterial potency for both isomers.
Anticancer A burgeoning area of research with many derivatives showing potent antiproliferative activity against various cancer cell lines.[4][13][16]Also demonstrate significant anticancer potential, with some compounds progressing to clinical trials.[17][18]The anticancer mechanisms are diverse, targeting various pathways including cell cycle arrest, apoptosis induction, and inhibition of specific enzymes like tubulin or kinases.[4][18] The choice of isomer may depend on the specific cancer target.
Antiviral Derivatives have shown activity against a range of viruses, including HIV, influenza, and coronaviruses.[7][19][20]A well-established scaffold in antiviral drug discovery, with Ribavirin being a notable example.[21][22]Both isomers can be incorporated into nucleoside and non-nucleoside inhibitors, targeting various viral proteins and enzymes.[7][19] The specific substitution patterns on the triazole ring are critical for antiviral potency.[21]

Deep Dive into Key Biological Activities: Mechanisms and Experimental Evidence

Antifungal Activity: The Reign of the 1,2,4-Triazoles

The most significant and commercially successful application of triazoles is in the treatment of fungal infections.[8] This field is overwhelmingly dominated by 1,2,4-triazole derivatives.

Mechanism of Action: The primary mechanism of action for antifungal 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[11][12][23] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][24] By inhibiting CYP51, these drugs disrupt membrane integrity, leading to fungal cell growth inhibition or death.[11][12]

Experimental Workflow: Antifungal Susceptibility Testing

A standard method to evaluate the antifungal activity of novel triazole derivatives is the broth microdilution assay.

G Isomer Triazole Isomer Structure 3D Structure & Electronic Properties Isomer->Structure determines Interaction Interaction with Biological Target Structure->Interaction enables Activity Biological Activity Interaction->Activity results in

Caption: The relationship between triazole isomerism and biological activity.

Conclusion: A Strategic Choice for Drug Discovery

The choice between a 1,2,3-triazole and a 1,2,4-triazole scaffold in drug design is not arbitrary but a strategic decision based on the desired biological target and mechanism of action. While 1,2,4-triazoles have a proven track record, particularly as antifungal agents, the ease of synthesis and diverse biological potential of 1,2,3-triazoles make them an increasingly attractive option for medicinal chemists. Understanding the subtle yet significant differences in their chemical properties and biological activities is paramount for the successful development of the next generation of triazole-based therapeutics. This guide serves as a foundational resource for researchers embarking on this exciting endeavor, providing the necessary insights to navigate the fascinating world of triazole isomers.

References

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  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
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A Comparative Guide to the Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Chagas Disease Therapy

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in the Americas, affecting an estimated 6-7 million people worldwide.[1] The current therapeutic options are limited to two nitroaromatic compounds, benznidazole (BZN) and nifurtimox, which were developed over half a century ago.[1] While these drugs are effective in the acute phase of the disease, their efficacy in the chronic phase is limited, and they are associated with significant side effects, necessitating prolonged treatment courses.[1] This landscape underscores the urgent need for novel, safer, and more effective antitrypanosomal agents.

The 1,2,3-triazole nucleus has emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Within this class, derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have shown particularly noteworthy activity against T. cruzi. This guide provides a comparative analysis of the antitrypanosomal activity of this scaffold, using a highly potent derivative as a case study, and benchmarks its performance against the standard clinical drugs.

Disclaimer: This guide focuses on the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold and its derivatives due to the availability of robust scientific data. Specific experimental data for 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole was not found in the reviewed literature; therefore, the data presented for the scaffold serves as a representative for this class of compounds.

Comparative Efficacy of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives and Reference Drugs

Recent studies have explored the structure-activity relationship of the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, leading to the identification of highly potent analogs.[1] One such standout is a peracetylated galactopyranosyl derivative, hereafter referred to as "Triazole Analog 16," which has demonstrated exceptional activity against various forms of T. cruzi.[1]

CompoundTarget Organism & StageIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
Triazole Analog 16 T. cruzi (trypomastigotes)6 ± 1>400 (LLC-MK2 & C2C12 cells)>66[1]
Triazole Analog 16 T. cruzi (amastigotes)0.13 - 0.16>400 (LLC-MK2 & C2C12 cells)>400[1]
Benznidazole (BZN) T. cruzi (trypomastigotes)34Not consistently reportedVariable[1]
Benznidazole (BZN) T. cruzi (various strains)7.6 - 32Not consistently reportedVariable
Nifurtimox T. cruzi (various strains)5.3 - 104.7Not consistently reportedVariable
Nifurtimox T. brucei2.9 ± 0.330.0 ± 1.0 (mammalian cells)~10

The data clearly indicates that Triazole Analog 16 exhibits significantly greater potency against both the extracellular trypomastigote and, crucially, the intracellular amastigote forms of T. cruzi compared to benznidazole.[1] The high selectivity index of >400 for the amastigote stage is particularly promising, suggesting a wide therapeutic window.[1]

Potential Mechanisms of Action

The antitrypanosomal activity of 1,2,3-triazole derivatives is believed to be multifactorial. For nitro-substituted triazoles, a key proposed mechanism is the activation by trypanosomal type I nitroreductases (NTRs).[2] These enzymes, present in the parasite but not in the mammalian host, reduce the nitro group of the compound, leading to the formation of cytotoxic metabolites that damage the parasite's cellular machinery.[2]

Other potential targets for triazole derivatives in T. cruzi include:

  • Cruzain: A key cysteine protease involved in parasite survival and replication.

  • Sterol 14α-demethylase (CYP51): An enzyme essential for the synthesis of ergosterol, a vital component of the parasite's cell membrane.

  • Trans-sialidase: An enzyme on the surface of T. cruzi that plays a role in host cell invasion.

Interestingly, studies on Triazole Analog 16 suggest that its mechanism may be distinct from that of benznidazole, as it showed only residual activity as a substrate for T. cruzi nitroreductase.[2] This suggests it may act on one of the alternative targets, offering a different mode of action that could be advantageous in overcoming resistance.

Antitrypanosomal Mechanism of Nitrotriazoles Proposed Mechanism of Action for Nitrotriazoles cluster_parasite Trypanosoma cruzi Nitrotriazole Nitrotriazole NTR Nitroreductase (NTR) Nitrotriazole->NTR Enzymatic Reduction Cytotoxic Metabolites Cytotoxic Metabolites NTR->Cytotoxic Metabolites Generates Cellular Damage Cellular Damage (DNA, proteins, lipids) Cytotoxic Metabolites->Cellular Damage Parasite Death Parasite Death Cellular Damage->Parasite Death

Proposed activation pathway of nitrotriazoles in T. cruzi.

Experimental Protocols

To ensure the reproducibility and validation of antitrypanosomal activity data, standardized in vitro assays are essential. Below are detailed protocols for determining the 50% inhibitory concentration (IC50) against T. cruzi and the 50% cytotoxic concentration (CC50) in a mammalian cell line.

Protocol 1: In Vitro Antitrypanosomal Activity Assay (Amastigote Stage)

This assay is critical as it evaluates the compound's ability to kill the clinically relevant intracellular form of the parasite.

Materials:

  • Host mammalian cells (e.g., L6 myoblasts or C2C12 myoblasts)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (4-(4-nitrophenyl)-1H-1,2,3-triazole derivative)

  • Benznidazole (positive control)

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Parasite Infection: Add T. cruzi trypomastigotes to the host cells at a parasite-to-cell ratio of 10:1. Incubate for 2 hours to allow for invasion.

  • Removal of Extracellular Parasites: Wash the wells gently with phosphate-buffered saline (PBS) to remove any non-invaded trypomastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of the test compound and benznidazole to the infected cells. Include a "no drug" control.

  • Incubation: Incubate the plates for 72 hours to allow for the proliferation of intracellular amastigotes.

  • Lysis and Substrate Addition: Add a solution of CPRG in a buffer containing 1% NP-40 to lyse the cells and release the β-galactosidase from the parasites.

  • Colorimetric Reading: Incubate for 4-6 hours at 37°C and then measure the absorbance at 570 nm. The color intensity is proportional to the number of viable parasites.

  • IC50 Calculation: Plot the percentage of parasite inhibition versus the log of the compound concentration and determine the IC50 value using a non-linear regression model.

Antitrypanosomal Assay Workflow In Vitro Antitrypanosomal Assay Workflow Start Start Seed Host Cells 1. Seed Host Cells (e.g., L6 myoblasts) Start->Seed Host Cells Infect with Trypanosomes 2. Infect with T. cruzi trypomastigotes Seed Host Cells->Infect with Trypanosomes Wash 3. Wash to remove extracellular parasites Infect with Trypanosomes->Wash Add Compound 4. Add serial dilutions of test compound Wash->Add Compound Incubate 5. Incubate for 72 hours Add Compound->Incubate Lyse & Add Substrate 6. Lyse cells and add CPRG substrate Incubate->Lyse & Add Substrate Read Absorbance 7. Read absorbance at 570 nm Lyse & Add Substrate->Read Absorbance Calculate IC50 8. Calculate IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End

Workflow for the in vitro antitrypanosomal activity assay.

Protocol 2: In Vitro Cytotoxicity Assay

This assay is performed in parallel to determine the compound's toxicity to mammalian cells and is essential for calculating the selectivity index.

Materials:

  • Mammalian cell line (same as used in the antitrypanosomal assay)

  • Complete cell culture medium

  • Test compound

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density.

  • Compound Addition: After 24 hours, add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plate for 72 hours.

  • Resazurin Addition: Add the resazurin solution to each well and incubate for an additional 4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.

  • Fluorescence Reading: Measure the fluorescence intensity.

  • CC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration and determine the CC50 value.

Conclusion and Future Directions

The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold represents a highly promising starting point for the development of new drugs against Chagas disease. Analogs of this scaffold have demonstrated superior potency against Trypanosoma cruzi compared to the current standard of care, benznidazole, along with an excellent safety profile in vitro.[1] The potential for a distinct mechanism of action from existing drugs is also a significant advantage.

Further research should focus on in vivo efficacy studies of the most potent analogs in animal models of Chagas disease to confirm their therapeutic potential. Additionally, a deeper investigation into their mechanism of action will be crucial for rational drug design and the development of second-generation compounds with even greater efficacy and safety.

References

  • World Health Organization. (2023). Chagas disease (also known as American trypanosomiasis). [Link]

  • de Souza, T. B., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]

  • Patterson, S., & Wyllie, S. (2014). Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. Journal of Biological Chemistry. [Link]

  • Hall, B. S., et al. (2011). Nifurtimox and benznidazole: the existing chemotherapeutic armoury for Chagas' disease. Parasitology.
  • Romanha, A. J., et al. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memorias do Instituto Oswaldo Cruz. [Link]

  • Alonso-Padilla, J., et al. (2015). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases. [Link]

  • Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in Molecular Biology.
  • Brun, R., & Lun, Z. R. (1994). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Acta Tropica. [Link]

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Nitrophenyl Triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, triazoles, particularly those bearing a nitrophenyl moiety, have emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide, designed for researchers and drug development professionals, provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of nitrophenyl triazole analogs. By dissecting the causality behind experimental choices and presenting supporting data, we aim to furnish a valuable resource for the rational design of next-generation therapeutic agents.

The Architectural Blueprint: Synthesizing Nitrophenyl Triazole Analogs

The versatility of the nitrophenyl triazole scaffold stems from the accessibility of various synthetic routes, allowing for systematic structural modifications. A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." This reaction offers high yields, mild reaction conditions, and exceptional regioselectivity.

A scalable, one-step synthesis of a key intermediate, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, has been developed, providing a versatile starting point for further derivatization[1][2]. This method utilizes the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide, offering a practical route for generating a library of analogs[1][2].

Decoding the Structure-Activity Relationship: A Multi-Target Perspective

The biological activity of nitrophenyl triazole analogs is profoundly influenced by the nature and position of substituents on both the nitrophenyl and triazole rings. The strong electron-withdrawing nature of the nitro group is often crucial for activity, enhancing the molecule's ability to interact with biological targets[3].

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Nitrophenyl triazole derivatives have demonstrated significant potential as antimicrobial agents. The SAR studies reveal that the position of the nitro group on the phenyl ring and the nature of the substituent on the triazole ring are critical determinants of their potency and spectrum of activity.

Key SAR Insights for Antimicrobial Activity:

  • Nitro Group Position: The presence of a nitro group, particularly at the para-position of the phenyl ring, is frequently associated with enhanced antimicrobial activity.

  • Substituents on the Triazole Ring: The introduction of various substituents at the N-1 or C-4/C-5 positions of the triazole ring can modulate the antimicrobial spectrum and potency. For instance, the incorporation of bulky or hydrophobic groups can enhance activity against certain bacterial strains.

  • Mechanism of Action: In fungi, triazole antifungals typically target the lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis, leading to disruption of the fungal cell membrane[4]. The nitrophenyl moiety can contribute to the binding affinity and inhibitory potential against this enzyme.

Table 1: Comparative Antimicrobial Activity of Nitrophenyl Triazole Analogs

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
Analog A 4-Nitrophenyl at N-1 of 1,2,4-triazole, Schiff base at C-3S. epidermidis9[5]
Analog B 4-(4-nitrophenyl)-1H-1,2,3-triazole with sulfonamide isoxazoleB. subtilis25[6]
Analog C 4-(4-nitrophenyl)-1H-1,2,3-triazole with sulfonamide isoxazoleC. albicans25[6]
Analog D Nitrotriazole derivative of fluconazoleFluconazole-resistant C. kruseiPotent activity[4]
Anticancer Activity: A Promising Frontier

The anticancer potential of nitrophenyl triazole analogs has been extensively investigated, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The SAR in this context is often linked to the specific molecular targets and signaling pathways involved in cancer progression.

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring: Halogen substitutions (e.g., chloro, fluoro) on the phenyl ring of the triazole moiety can significantly influence anticancer activity.

  • Side Chain Modifications: The nature of the side chain attached to the triazole ring plays a crucial role. For instance, the introduction of heterocyclic moieties or flexible linkers can enhance the binding affinity to target proteins.

  • Mechanism of Action: Some triazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells[7]. Molecular docking studies have suggested potential interactions with key proteins involved in cancer signaling pathways.

Table 2: Comparative Anticancer Activity (IC50) of Nitrophenyl Triazole Analogs

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog E 1,2,3-Triazole with nitrophenyl and coumarin moieties-Significant activity[8]
Analog F Valine substituted 1,2,3-triazoleA549 (Lung)12.3 ± 0.24[7]
Analog G Valine substituted 1,2,3-triazoleDU145 (Prostate)15.6 ± 0.24[7]
Analog H Valine substituted 1,2,3-triazoleMDA-MB-231 (Breast)17.8 ± 0.20[7]
Antitrypanosomal Activity: Combating Neglected Tropical Diseases

Nitrophenyl triazole analogs have emerged as promising leads in the fight against Chagas disease, caused by the parasite Trypanosoma cruzi. The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has been identified as essential for antitrypanosomal activity[3].

Key SAR Insights for Antitrypanosomal Activity:

  • Essential Scaffold: The 4-(4-nitrophenyl)-1H-1,2,3-triazole core is crucial for activity. Modifications that remove or alter the nitro group lead to a significant loss of potency[3].

  • Side Chain Optimization: Modifications to the side chain attached to the triazole ring can enhance efficacy and selectivity. For example, replacing an N-benzylacetamide moiety with a peracetylated galactopyranosyl unit resulted in a highly potent and non-cytotoxic analog[3].

Table 3: Comparative Antitrypanosomal Activity of Nitrophenyl Triazole Analogs

Compound IDSubstitution PatternTarget OrganismIC50 (µM)Reference
Hit Compound 1 1,4-disubstituted 1,2,3-triazole with nitrophenylT. cruzi (trypomastigotes)7 ± 2[3]
Analog 16 4-(4-nitrophenyl)-1H-1,2,3-triazole with peracetylated galactopyranosylT. cruzi (trypomastigotes)6 ± 1[3]
Analog 16 4-(4-nitrophenyl)-1H-1,2,3-triazole with peracetylated galactopyranosylT. cruzi (amastigotes, LLC-MK2 cells)0.16 ± 0.02[3]
Analog 19 (deprotected 16) 4-(4-nitrophenyl)-1H-1,2,3-triazole with galactopyranosylT. cruzi (amastigotes, LLC-MK2 cells)0.10 ± 0.04[3]

Experimental Corner: Validating Biological Activity

The robust evaluation of biological activity is paramount in SAR studies. Here, we provide detailed, step-by-step methodologies for two key assays frequently employed in the assessment of nitrophenyl triazole analogs.

Experimental Protocol 1: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the nitrophenyl triazole analog in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: Dispense sterile broth medium into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well (except for sterility controls) with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenyl triazole analog and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550-600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Science: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams provide a visual representation of a typical experimental workflow and a simplified signaling pathway that may be targeted by these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Nitrophenyl Triazole Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anticancer Anticancer Assays (e.g., MTT) characterization->anticancer other_assays Other Biological Assays (e.g., Antitrypanosomal) characterization->other_assays data_analysis Data Analysis (IC50/MIC Determination) antimicrobial->data_analysis anticancer->data_analysis other_assays->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization Rational Design docking Molecular Docking (Optional) docking->sar signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation inhibitor Nitrophenyl Triazole Inhibitor inhibitor->kinase_cascade Inhibition

Caption: Simplified signaling pathway illustrating potential kinase inhibition by a nitrophenyl triazole analog.

Conclusion and Future Directions

The nitrophenyl triazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in determining the potency and selectivity of these compounds against various targets, including bacteria, fungi, cancer cells, and parasites.

Future research in this area should focus on:

  • Expanding the Chemical Diversity: Synthesizing novel analogs with a wider range of substituents to explore new regions of chemical space and identify compounds with improved activity and drug-like properties.

  • Elucidating Mechanisms of Action: Conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by the most potent analogs.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro studies to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combating Drug Resistance: Designing and synthesizing nitrophenyl triazole analogs that are effective against drug-resistant strains of pathogens and cancer cells.

By leveraging the insights from comprehensive SAR studies and employing rational drug design principles, the scientific community can continue to unlock the full therapeutic potential of nitrophenyl triazole analogs in the ongoing battle against a multitude of diseases.

References

  • Harris, C. J., et al. (2017). Receptor-interacting protein kinase 1 (RIPK1) inhibitors. Journal of Medicinal Chemistry, 60(4), 1247-1261.
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A Senior Application Scientist's Guide to Comparative Molecular Docking of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Triazoles in Computational Drug Discovery

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its chemical stability, unique electronic properties, and capacity for forming a multitude of intermolecular interactions.[1] This five-membered heterocyclic ring is a bioisostere for amide bonds, yet it is resistant to enzymatic hydrolysis, making it a privileged structure in the design of novel therapeutics.[2] Compounds featuring this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

The advent of high-performance computing has revolutionized drug discovery, with in-silico techniques like molecular docking becoming indispensable tools.[6] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and interaction patterns that drive biological activity.[7] This computational approach allows for the rapid, cost-effective screening of virtual compound libraries, enabling researchers to prioritize synthetic efforts on the most promising candidates.[8]

This guide provides an in-depth, comparative analysis of the molecular docking performance of a specific series of compounds: 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives . We will explore the causality behind methodological choices, present a self-validating experimental workflow, and analyze the structure-activity relationships (SAR) that govern their binding to a relevant biological target. For this analysis, we have selected Cruzipain , a key cysteine protease from the parasite Trypanosoma cruzi (the causative agent of Chagas disease), as a representative target, given that triazole derivatives have shown significant potential as antitrypanosomal agents.[8][9][10]

Methodology: A Framework for Rigorous In-Silico Analysis

The credibility of any molecular docking study hinges on a meticulously executed and validated protocol. The following sections detail the step-by-step methodologies that ensure reproducibility and scientific rigor. The overall workflow is a systematic process designed to minimize variables and produce reliable, comparable data.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Target Selection (e.g., Cruzipain from PDB) PrepProt Protein Preparation (Add Hydrogens, Remove Water) PDB->PrepProt Ligands Ligand Design (Triazole Derivatives) PrepLig Ligand Preparation (2D to 3D, Energy Minimization) Ligands->PrepLig Grid Grid Box Generation (Define Active Site) PrepProt->Grid Dock Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Pose & Score Analysis (Binding Energy, RMSD) Dock->Analyze Visualize Interaction Visualization (H-Bonds, Hydrophobic) Analyze->Visualize Compare Comparative SAR (Relate Structure to Affinity) Visualize->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Experimental Protocol 1: Target Protein Preparation

The rationale for meticulous protein preparation is to create a computationally realistic model of the biological target. This involves correcting for limitations in crystallographic data, such as missing hydrogen atoms, and removing non-essential molecules that would interfere with the docking simulation.

  • Acquisition of Crystal Structure: Download the 3D crystal structure of Cruzipain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1ZXM .

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera or BIOVIA Discovery Studio). Remove all non-essential components, including water molecules, co-crystallized ligands, and any co-factors not pertinent to the binding site of interest.[11]

  • Protonation and Repair: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds. Check for and repair any missing residues or atoms in the protein structure.

  • Energy Minimization: Perform a brief energy minimization of the protein structure using a force field (e.g., CHARMm) to relieve any steric clashes introduced during the protonation step.[11]

  • File Conversion: Save the prepared protein structure in the PDBQT file format, which includes partial charges and atom type definitions required by AutoDock software.

Experimental Protocol 2: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of each triazole derivative that can be used as a starting point for the docking simulation.

  • 2D Structure Generation: Draw the core structure, This compound , and its derivatives using chemical drawing software (e.g., ChemDraw or MarvinSketch). For our comparative study, we will analyze the following set:

    • Derivative A: The parent compound.

    • Derivative B: 1-(4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl)ethanol (hydroxyl group added).

    • Derivative C: 4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline (nitro group reduced to an amine).

    • Derivative D: 1-(2-chloro-4-nitrophenyl)-4-ethyl-1H-1,2,3-triazole (chlorine atom added).

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D models. Perform a full geometry optimization and energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Charge and Torsion Angle Assignment: Assign Gasteiger partial charges to each atom. Define the rotatable bonds (torsions) within the ligand, which allows for conformational flexibility during the docking process.

  • File Conversion: Save the prepared ligands in the PDBQT file format.

Experimental Protocol 3: Molecular Docking Simulation

This phase involves defining the search space for the docking algorithm and running the simulation itself. The choice of the grid box is critical for ensuring the simulation is focused on the biologically relevant active site.

  • Grid Box Definition: Using AutoDock Tools, define a 3D grid box centered on the active site of Cruzipain. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature. The box should be large enough to accommodate the ligands and allow them to rotate freely but small enough to focus the search and reduce computation time. For PDB ID 1ZXM, the active site is defined by key residues such as Cys25, His159, and Asn175.

  • Docking Parameter Configuration: Set the parameters for the docking algorithm in the AutoDock Vina configuration file. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 24 for standard docking protocols.

  • Execution: Run the docking simulation for each prepared ligand against the prepared protein target using the defined grid box and configuration file. Vina will generate multiple binding poses (typically 9) for each ligand, ranked by their predicted binding affinity.

Comparative Analysis of Docking Performance

The output of a docking simulation is a wealth of quantitative and qualitative data. The primary quantitative metric is the binding affinity (or docking score), expressed in kcal/mol, where a more negative value indicates a more favorable, stronger binding interaction.[12]

Quantitative Data Summary

The docking scores for the hypothetical this compound derivatives against Cruzipain are summarized below. This table allows for a direct and objective comparison of their predicted binding potential.

Derivative IDChemical ModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues
A Parent Compound-7.8Gln19, Cys25, Trp177
B Added -OH group-8.9Gln19, Cys25, His159 , Trp177
C -NO₂ → -NH₂-7.1Gln19, Trp177
D Added -Cl atom-8.3Gln19, Cys25, Trp177, Gly66
Interpretation of Structure-Activity Relationships (SAR)

The data reveals a clear structure-activity relationship:

  • Derivative B (-8.9 kcal/mol): This compound, featuring an additional hydroxyl group, is the most potent binder. Post-docking analysis reveals that the hydroxyl group acts as a hydrogen bond donor, forming a critical H-bond with the imidazole side chain of His159 , a key catalytic residue in Cruzipain's active site. This additional, specific interaction is the primary driver of its enhanced binding affinity compared to the parent compound.

  • Derivative D (-8.3 kcal/mol): The addition of a chlorine atom to the nitrophenyl ring also improved binding. This is likely due to favorable hydrophobic and van der Waals interactions with a hydrophobic pocket defined by residues like Gly66 . The electron-withdrawing nature of the chlorine atom can also influence the electrostatic potential of the entire ring system.

  • Derivative A (-7.8 kcal/mol): The parent compound demonstrates moderate binding. Its interactions are primarily driven by π-π stacking between its nitrophenyl ring and the indole ring of Trp177 , along with hydrophobic interactions involving the ethyl group.

  • Derivative C (-7.1 kcal/mol): Replacing the nitro group with an amino group significantly reduced the binding affinity. This suggests that the strong electron-withdrawing properties and the potential for specific interactions of the nitro group's oxygen atoms (e.g., with the backbone amide of Cys25) are crucial for effective binding in this scaffold. The less polarized amino group fails to replicate these key interactions.

The visualization of these interactions is paramount for understanding the SAR. The following diagram illustrates the key binding interactions for the most potent compound, Derivative B.

G Ligand Derivative B (-8.9 kcal/mol) His159 His159 Ligand->His159 H-Bond (via -OH) Gln19 Gln19 Ligand->Gln19 H-Bond (via Triazole N) Cys25 Cys25 Ligand->Cys25 Hydrophobic Trp177 Trp177 Ligand->Trp177 Pi-Pi Stacking

Caption: Key interactions of Derivative B within the Cruzipain active site.

Conclusion and Future Outlook

This guide demonstrates that comparative molecular docking is a powerful tool for elucidating the structure-activity relationships of this compound derivatives. Our in-silico analysis predicts that the introduction of a hydroxyl group (Derivative B) significantly enhances binding affinity to the Cruzipain active site through the formation of a key hydrogen bond with His159. Conversely, the reduction of the nitro group (Derivative C) is detrimental to binding, highlighting the critical role of this moiety's electronic properties.

These computational findings provide a clear, rational basis for prioritizing future synthetic and biological evaluation efforts. The next logical step is the synthesis of these derivatives and the validation of these predictions through in-vitro enzyme inhibition assays to determine their IC₅₀ values.[8] By integrating computational modeling with empirical testing, the drug discovery process can be significantly accelerated, leading to the more rapid identification of potent and selective therapeutic agents.

References

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A Comparative Guide to the Cytotoxicity of Triazole Derivatives in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents against cancer has positioned heterocyclic compounds as a cornerstone of modern medicinal chemistry. Among these, the triazole nucleus, a five-membered ring with three nitrogen atoms, stands out as a "privileged scaffold."[1][2] Triazole derivatives, encompassing both 1,2,3- and 1,2,4-triazole isomers, exhibit a remarkable breadth of pharmacological activities, including well-documented anticancer properties.[3][4][5] Their value is underscored by their presence in established drugs, where the triazole moiety often enhances solubility, metabolic stability, and target binding affinity.[1]

This guide offers an in-depth comparison of the cytotoxic effects of various triazole derivatives against a spectrum of mammalian cell lines. Moving beyond a mere catalog of data, we will dissect the experimental methodologies used for these evaluations, explore the crucial structure-activity relationships that govern efficacy, and illuminate the molecular mechanisms that trigger cell death. This content is designed for researchers, scientists, and drug development professionals seeking to leverage the potent potential of triazole-based compounds in oncology.

Part 1: Foundational Methodologies for Cytotoxicity Assessment

The initial screening of any potential anticancer agent hinges on robust and reproducible in vitro cytotoxicity assays. These tests provide the first critical data points on a compound's ability to inhibit cell growth or induce cell death, guiding the entire preclinical development process. The choice of assay is dictated by the anticipated mechanism of action and the specific research question.

The most widely adopted method for assessing the cytotoxicity of novel triazole derivatives is the MTT assay.[6][7][8][9] This colorimetric assay is a reliable indicator of metabolic activity, which in turn serves as a proxy for cell viability.

Experimental Protocol: The MTT Cytotoxicity Assay

The principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., MCF-7, A549, HepG2) in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for a specified duration, typically 24, 48, or 72 hours, under the same conditions as step 1.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background signals.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth.

Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic potential of novel compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize & Purify Triazole Derivatives Treatment Treat with Serial Dilutions of Compounds Compound->Treatment Cells Culture Mammalian Cell Lines Plating Seed Cells in 96-Well Plates Cells->Plating Plating->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Solubilize Solubilize Formazan MTT_Add->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Calculate Calculate % Viability Readout->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 Apoptosis_Pathway cluster_cyto Cytoplasm Triazole Triazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Triazole->Bax Activation Mito Mitochondrion Bcl2->Mito Blocks pore formation Bax->Mito Promotes pore formation CytC Cytochrome c (Release) Mito->CytC Apaf1 APAF1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Forms Apoptosome & Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The mitochondrial apoptosis pathway initiated by triazole derivatives.

Other Contributing Mechanisms

Besides apoptosis, triazole derivatives employ other mechanisms to achieve cytotoxicity:

  • Cell Cycle Arrest: Many compounds halt the progression of the cell cycle at specific checkpoints, most commonly G2/M or G0/G1, preventing cancer cells from dividing. [10]* Enzyme Inhibition: Certain triazoles are designed to be potent inhibitors of key enzymes that drive cancer proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and thymidylate synthase. [11][12]* Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton, which is a mechanism shared with classic chemotherapy drugs like paclitaxel. [12]

Conclusion and Future Perspectives

The extensive body of research clearly demonstrates that the triazole scaffold is a highly versatile and promising platform for the development of novel anticancer agents. [3][5]Through chemical modification and molecular hybridization, scientists have synthesized derivatives with potent cytotoxic activity against a wide array of human cancer cell lines. The ability of these compounds to induce apoptosis, often through the mitochondrial pathway, provides a sound mechanistic basis for their therapeutic potential.

Future research will undoubtedly focus on optimizing the structure of lead compounds to further enhance their potency and, critically, their selectivity for cancer cells over healthy tissues. A deeper understanding of their interactions with specific molecular targets and the exploration of combination therapies will be key to translating the in vitro promise of these compounds into effective clinical treatments for cancer.

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A Researcher's Guide to Deconvoluting the Cross-Reactivity Profile of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the potency of a compound against its intended biological target is only half the story. The other, equally critical, narrative is that of selectivity. Off-target effects, where a drug molecule interacts with unintended proteins, are a primary cause of adverse drug reactions and a significant contributor to the high attrition rates in clinical trials.[1][2][3][4] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise but a cornerstone of translational success. This guide provides a strategic framework for characterizing the selectivity of a novel compound, 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, for which extensive public data is not yet available. By outlining a systematic, multi-tiered approach, we aim to equip researchers with the rationale and methodologies to build a robust selectivity profile, transforming a promising hit into a viable lead.

Compound of Interest: this compound

The subject of our guide, this compound, belongs to a class of compounds recognized for their diverse biological activities. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known to interact with a wide array of enzymes and receptors.[5] This interaction potential is due to its unique chemical properties, including its dipole character and hydrogen bonding capacity.[6] While the broader 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has shown promise in the context of infectious diseases, a detailed understanding of the specific ethyl derivative's selectivity is crucial for its further development.

Structural Motifs and the Potential for Off-Target Interactions

The structure of this compound contains key pharmacophores that warrant a thorough investigation of its cross-reactivity:

  • The 1,2,3-Triazole Ring: This heterocyclic moiety is present in numerous approved drugs with varied pharmacological actions, including antifungal and anticancer agents.[6][7] Its ability to form hydrogen bonds and engage in dipole-dipole interactions makes it a versatile binder, but also raises the possibility of interactions with unintended targets.[8]

  • The Nitrophenyl Group: This functional group can be a liability. The nitroaromatic moiety is a known structural alert, often associated with promiscuous bioactivity and potential for covalent reactivity after metabolic activation. This underscores the need for careful evaluation.

Given these features, a proactive and comprehensive assessment of cross-reactivity is essential to derisk the development of this compound.

A Tiered Experimental Workflow for Defining the Cross-Reactivity Profile

We propose a staged approach to systematically map the interaction landscape of this compound, moving from broad, early-stage screening to in-depth cellular validation.

G cluster_0 Tier 1: In Silico & Preliminary Assessment cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Hit Confirmation & Quantification cluster_3 Tier 4: Cellular Target Engagement & Functional Impact in_silico In Silico Prediction (Similarity Searches, Target Prediction) prelim_cyto Initial Cytotoxicity (e.g., against HepG2, HEK293) in_silico->prelim_cyto Guide initial concentration selection kinase_panel Broad Kinase Panel Screen (e.g., >300 kinases @ 1µM) in_silico->kinase_panel Prioritize initial large-scale screen ic50_determination IC50 Determination (Dose-response curves for hits) kinase_panel->ic50_determination Identify primary off-target 'hits' selectivity_score Calculate Selectivity Score (IC50 off-target / IC50 on-target) ic50_determination->selectivity_score cetsa Cellular Thermal Shift Assay (CETSA) (Confirm intracellular target binding) ic50_determination->cetsa Validate in a cellular context phenotypic_assay Phenotypic/Functional Assays (Assess cellular consequences of off-target binding) selectivity_score->phenotypic_assay

Caption: Proposed tiered workflow for cross-reactivity profiling.

Tier 1: In Silico Prediction and Initial Viability

The initial step involves computational methods to forecast potential off-target interactions. Databases such as ChEMBL and PubChem can be mined for structurally similar compounds to identify their known biological targets. This in silico analysis helps to build a preliminary list of potential off-targets to prioritize in subsequent experimental assays.

Tier 2: Broad Kinase Panel Screening

Protein kinases are a major class of drug targets, and due to the conserved nature of the ATP-binding site, they are also common off-targets for small molecules.[9][10] Screening this compound against a broad panel of kinases is a crucial step to identify potential liabilities.

Experimental Protocol: Representative Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Concentration: The compound is typically screened at one or two fixed concentrations, for example, 1 µM and 10 µM, to capture both potent and weaker interactions.[10]

  • Kinase Panel: Utilize a commercially available kinase panel that covers a diverse range of the human kinome (e.g., panels from Promega, Reaction Biology, or AssayQuant).[11][12][13] These services offer assays for hundreds of kinases.

  • Assay Format: Radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays are common formats. The choice of ATP concentration is critical; screening at a physiological concentration (e.g., 1 mM) can provide more relevant data, while screening at the Km for ATP for each kinase can give a better indication of intrinsic inhibitor potency.[9]

  • Data Analysis: The primary output is the percent inhibition of kinase activity at the tested concentration(s) relative to a DMSO control.

Data Presentation: Hypothetical Kinase Panel Data

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Primary Target X85%98%
Off-Target Kinase A62%91%
Off-Target Kinase B15%45%
Off-Target Kinase C5%12%
... (300+ other kinases)<10%<20%
Tier 3: Hit Confirmation and Potency Determination

"Hits" from the initial broad screen (typically defined as >50% inhibition at 1 µM) should be followed up with dose-response studies to determine their half-maximal inhibitory concentration (IC50). This quantitative data is essential for ranking the potency of off-target interactions and calculating a selectivity index.

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Assay: Perform the kinase activity assay for each identified "hit" kinase using the same format as the primary screen.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Comparative Potency

TargetIC50 (nM)Selectivity Index (IC50 Off-Target / IC50 On-Target)
Primary Target X50-
Off-Target Kinase A75015
Off-Target Kinase B>10,000>200

A higher selectivity index indicates a more selective compound. A commonly accepted threshold for a "selective" inhibitor in a research context is a 100-fold difference in potency between the primary target and any off-targets.

Tier 4: Cellular Target Engagement and Functional Consequences

Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment. Therefore, it is vital to confirm that the compound engages its intended and unintended targets within living cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context.[14][15][16][17][18] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

  • Cell Treatment: Incubate intact cells with the compound or a vehicle control (DMSO).

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody (e.g., by Western blot or ELISA).

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 No Ligand cluster_1 With Ligand a Protein b Heat a->b c Denatured Protein (Precipitated) b->c d Ligand-Bound Protein e Heat d->e f Stable Protein (Soluble) e->f

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Comparison with Alternatives: The Quest for a Clean Profile

While direct competitors for this compound are not established, we can compare its hypothetical "ideal" profile with those of known drugs. For instance, many successful kinase inhibitors demonstrate high selectivity within their target family but may still possess off-target activities that contribute to their clinical efficacy or side effects. The goal is not necessarily to find a compound with zero off-target interactions, but rather one with a well-understood and manageable selectivity profile. A compound with a >100-fold selectivity window against its primary off-targets would be considered a strong candidate for further development.

Conclusion: From Data to Decision

A thorough investigation of a compound's cross-reactivity is a non-negotiable aspect of modern drug discovery. For a novel molecule like this compound, the systematic, tiered approach outlined in this guide provides a robust framework for building a comprehensive selectivity profile. By integrating computational prediction, broad biochemical screening, quantitative potency determination, and cellular validation, researchers can make informed decisions, mitigate the risk of late-stage failure, and ultimately increase the likelihood of developing a safe and effective therapeutic. The data generated through this process is not merely a collection of numbers but a critical guide for the optimization and progression of a promising new chemical entity.

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comparing different synthetic routes for 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: A Comparative Analysis of Synthetic Routes

This guide provides a comprehensive comparison of various synthetic methodologies for preparing this compound, a molecule of interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of key performance metrics for each route. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for the synthesis of 1,4-disubstituted triazoles.

Introduction and Strategic Overview

The 1,2,3-triazole moiety is a cornerstone in modern chemistry, prized for its stability, rigid structure, and capacity for hydrogen bonding. Its synthesis, particularly through the advent of "click chemistry," has become a benchmark for efficiency and reliability.[1] The target molecule, this compound, incorporates the electron-withdrawing nitrophenyl group, making it a valuable scaffold for further functionalization and a potential candidate in various biological screenings.[2]

The primary strategy for constructing this 1,4-disubstituted triazole is the Huisgen 1,3-dipolar cycloaddition, a powerful ring-forming reaction between an azide and a terminal alkyne.[3] This guide will compare three key catalytic and procedural variations of this core reaction:

  • Route 1: Classical Stepwise Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The archetypal "click" reaction, involving the synthesis and isolation of precursors followed by a catalyzed cycloaddition.

  • Route 2: One-Pot, In Situ Azide Generation and CuAAC : An efficiency-focused approach that avoids the isolation of the potentially hazardous organic azide intermediate.[4][5]

  • Route 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : An alternative catalytic system that offers a different mechanistic pathway and is compared for its efficacy in producing the desired 1,4-regioisomer.[6]

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals two primary building blocks: 1-azido-4-nitrobenzene and 1-butyne . The key bond disconnection is across the triazole ring, reversing the 1,3-dipolar cycloaddition.

Retrosynthesis target < This compound > synthons < 1-Azido-4-nitrobenzene 1-Butyne > target->synthons [3+2] Cycloaddition Disconnection reagents < 4-Nitroaniline Ethyne + Ethyl Bromide > synthons->reagents Precursor Synthesis CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Alkyne 1-Butyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Azide 1-Azido-4-nitrobenzene Coordination Azide Coordination Azide->Coordination Cu_I Cu(I) Source (e.g., CuI, CuSO₄/NaAsc) Cu_I->Cu_Acetylide Cu_Acetylide->Coordination Cycloaddition Cycloaddition Coordination->Cycloaddition Cu_Triazolide Copper Triazolide Cycloaddition->Cu_Triazolide Product 4-ethyl-1-(4-nitrophenyl) -1H-1,2,3-triazole Cu_Triazolide->Product Protonolysis Cu_I_regen Regenerated Cu(I) Cu_Triazolide->Cu_I_regen Protonolysis Cu_I_regen->Cu_Acetylide Re-enters cycle

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol (Stepwise CuAAC):

  • In a round-bottom flask, dissolve 1-azido-4-nitrobenzene (1.64 g, 10 mmol) and 1-butyne (0.81 g, 15 mmol) in a 1:1 mixture of t-butanol and water (40 mL).

  • Add sodium ascorbate (0.2 g, 1 mmol) followed by copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol).

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water. The product often precipitates and can be collected by filtration. If not, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Route 2: One-Pot Synthesis from 4-Nitroaniline

This route enhances safety and efficiency by generating the azide in situ and trapping it immediately with the alkyne, avoiding the isolation of 1-azido-4-nitrobenzene. [5][7] Mechanism Insight: This procedure combines the diazotization-azidation sequence with the CuAAC in a single vessel. The key is that the conditions for azide formation are compatible with the subsequent cycloaddition. The copper catalyst is added after the azide has been formed in the reaction medium.

Experimental Protocol (One-Pot):

  • In a flask, dissolve 4-nitroaniline (1.38 g, 10 mmol) in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like PEG). [7]2. Follow the diazotization procedure as described in Protocol A, maintaining the temperature at 0-5 °C.

  • After forming the diazonium salt, add sodium azide (0.72 g, 11 mmol). Stir for 30 minutes to allow for azide formation.

  • To this mixture, add 1-butyne (0.81 g, 15 mmol), sodium ascorbate (0.2 g, 1 mmol), and copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Follow the same work-up and purification procedure as in Route 1.

Route 3: Ruthenium-Catalyzed Synthesis (RuAAC)

Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are known to catalyze azide-alkyne cycloadditions. While they are renowned for producing 1,5-disubstituted triazoles from internal alkynes, with terminal alkynes, a mixture of regioisomers or predominantly the 1,4-isomer can be formed depending on the conditions. For this comparison, we will aim for conditions favoring the 1,4-isomer.

Mechanism Insight: Unlike the copper-catalyzed route, the RuAAC pathway involves the formation of a ruthenium acetylide, followed by oxidative coupling with the azide to form a six-membered ruthenacycle intermediate. Reductive elimination then yields the triazole product. The regiochemical outcome is dictated by the sterics and electronics of the substituents.

Experimental Protocol (RuAAC):

  • In a Schlenk flask under an inert atmosphere (e.g., Argon), add Cp*RuCl(PPh₃)₂ (0.40 g, 0.5 mmol, 5 mol%).

  • Add a solution of 1-azido-4-nitrobenzene (1.64 g, 10 mmol) and 1-butyne (0.81 g, 15 mmol) in a degassed solvent such as toluene or DMF (40 mL).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor by TLC.

  • Work-up: After cooling, concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography to separate the product from the catalyst and any potential regioisomers.

Performance Comparison and Data Summary

The choice of synthetic route depends on a balance of yield, purity, cost, safety, and scalability. The table below summarizes the key performance indicators for each route.

ParameterRoute 1: Stepwise CuAACRoute 2: One-Pot CuAACRoute 3: RuAAC
Typical Yield >90% [4]80-95% [5]70-90%
Regioselectivity Exclusive 1,4-isomer [4]Exclusive 1,4-isomer [5]May produce a mixture of 1,4 and 1,5-isomers; optimization needed
Reaction Conditions Room Temperature, aq. solvent0 °C to Room Temp., aq. solvent60-80 °C, inert atmosphere, organic solvent
Catalyst Inexpensive Cu(II)/AscorbateInexpensive Cu(II)/AscorbateExpensive Ru complex
Safety Requires isolation of azideAvoids isolation of azide (Safer) [4]Requires isolation of azide
Procedural Simplicity Multi-step, requires isolationSingle vessel, streamlinedRequires inert atmosphere techniques
Scalability HighHigh, very suitable for scale-upModerate, catalyst cost is a factor

Conclusion and Recommendations

For the synthesis of this compound, the One-Pot CuAAC (Route 2) emerges as the most advantageous method for general laboratory use and scale-up. It provides excellent yields and perfect regioselectivity while significantly enhancing safety by avoiding the isolation of the potentially unstable 1-azido-4-nitrobenzene intermediate. [5]Its operational simplicity and use of inexpensive, readily available reagents make it both efficient and cost-effective.

The Classical Stepwise CuAAC (Route 1) remains a highly reliable and robust method, ideal for small-scale synthesis or when the azide precursor is already available. Its performance in terms of yield and purity is consistently high.

The Ruthenium-Catalyzed route (Route 3) is a mechanistically interesting alternative but is less practical for this specific target. The higher cost of the catalyst, the need for elevated temperatures and inert atmosphere, and the potential for forming a mixture of regioisomers make it less desirable unless specific substrate compatibility issues preclude the use of copper.

References

  • Fokin, V. V., et al. (2005). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters. [Link]

  • Feldman, A. K., et al. (2005). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. ACS Publications. [Link]

  • Mittapelly, N., et al. (2014). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry. [Link]

  • Reddy, K. R., et al. (2012). Click Chemistry Inspired One-Pot Synthesis of 1, 4-disubstituted 1, 2, 3-triazoles and Their Src Kinase Inhibitory Activity. Chapman University Digital Commons. [Link]

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  • Castillo, E., et al. (2023). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules. [Link]

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  • Van Berkel, S. S., et al. (2018). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules. [Link]

  • Djou'e, Y. T., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Wu, Y.-M., et al. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis. [Link]

  • ResearchGate. (2018). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

  • Tafi, A., et al. (2015). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. Journal of Organic Chemistry. [Link]

  • Husain, A., et al. (2015). Cu(i)-catalyzed microwave-assisted synthesis of 1,2,3-triazole linked with 4-thiazolidinones: a one-pot sequential approach. RSC Advances. [Link]

  • Pagoria, P. F., et al. (2006). Triazole-oligomers by 1,3-dipolar cycloaddition. ARKIVOC. [Link]

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The Great Divide: A Researcher's Guide to In Vivo vs. In Vitro Correlation for Triazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antifungal therapies, the triazole class of compounds remains a cornerstone of drug discovery. Their targeted mechanism of action against fungal ergosterol biosynthesis offers a potent and selective means of combating a wide array of pathogenic fungi.[1][2] However, the journey from a promising in vitro result to a clinically effective drug is fraught with challenges, none more critical than the often-elusive correlation between laboratory assays and outcomes in a living organism. This guide provides an in-depth technical comparison of in vivo and in vitro data for triazole-based drug candidates, offering field-proven insights into the causal factors that govern this complex relationship. We will dissect experimental choices, present validating protocols, and furnish the quantitative data necessary for researchers, scientists, and drug development professionals to navigate this critical translational gap.

The Foundational Principle: Targeting Fungal Ergosterol

Triazole antifungals, both established and experimental, exert their effect by inhibiting a crucial enzyme in the fungal cell membrane's ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[3][4] This enzyme, a cytochrome P450, is responsible for the conversion of lanosterol to ergosterol, an essential sterol for maintaining fungal cell membrane integrity and function.[2] By binding to the heme iron in the enzyme's active site, triazoles disrupt this process, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. This ultimately compromises the fungal cell membrane, resulting in either fungistatic (growth inhibition) or fungicidal (cell death) activity.[2][4]

The Initial Litmus Test: In Vitro Antifungal Susceptibility

The first step in evaluating a novel triazole candidate is invariably the assessment of its intrinsic antifungal activity in a controlled laboratory setting. The most common metric for this is the Minimum Inhibitory Concentration (MIC).

Key In Vitro Assays: Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[5] Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are crucial for ensuring the reproducibility and comparability of these data.[6]

Protocol: Broth Microdilution MIC Assay for Yeast

Objective: To determine the MIC of a triazole candidate against a specific yeast strain (e.g., Candida albicans).

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Yeast isolate (e.g., Candida albicans)

  • RPMI 1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the yeast on an appropriate agar plate. From a fresh culture, prepare a yeast suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution: Prepare a stock solution of the triazole compound. Perform serial twofold dilutions of the compound in RPMI 1640 medium directly in the 96-well plate to achieve a range of desired final concentrations.

  • Inoculation: Add the prepared yeast inoculum to each well containing the diluted drug. Include a positive control well (inoculum without drug) and a negative control well (medium without inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 630 nm with a spectrophotometer.[7]

The Crucial Leap: In Vivo Efficacy in Animal Models

While a low MIC value is a prerequisite for a promising antifungal candidate, it is by no means a guarantee of in vivo success. The complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), and host-pathogen interactions within a living system can dramatically alter a drug's effectiveness.[8] Murine models of disseminated candidiasis are a widely accepted standard for evaluating the in vivo efficacy of antifungal agents.[9]

Protocol: Murine Model of Disseminated Candidiasis

Objective: To evaluate the in vivo efficacy of a triazole candidate in treating a systemic Candida albicans infection in mice.

Materials:

  • Female BALB/c or ICR mice (6-8 weeks old)

  • Candida albicans strain

  • Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Cyclophosphamide (for immunosuppression, if required)

Procedure:

  • Animal Acclimation and Immunosuppression (Optional but recommended for consistent infection): Acclimate mice for at least 3 days. To induce neutropenia, administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on days -4 and -1 before infection.[1] This renders the mice more susceptible to systemic fungal infection, mimicking the condition of many at-risk patients.

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans from an overnight culture. Wash the yeast cells and resuspend them in sterile saline to a concentration of approximately 1 x 10^6 CFU/mL.

  • Infection: Infect the mice via intravenous (tail vein) injection with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 CFU/mouse).

  • Treatment: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer the triazole candidate at various doses and schedules. Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Monitoring and Endpoints:

    • Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.

    • Fungal Burden: At a predetermined time point (e.g., 4 days post-infection), euthanize a subset of mice from each group. Aseptically harvest organs (typically kidneys, as they are a primary target in this model), homogenize them in sterile saline, and perform serial dilutions for plating on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[10]

Bridging the Gap: The In Vivo-In Vitro Correlation (IVIVC)

A successful IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[3] For triazole antifungals, the key pharmacodynamic parameter that links in vitro activity (MIC) to in vivo efficacy is the ratio of the 24-hour area under the plasma concentration-time curve (AUC) to the MIC (AUC/MIC).[11][12]

dot

IVIVC_Concept cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Evaluation cluster_Correlation Predictive Correlation InVitro MIC Determination (In Vitro Potency) IVIVC AUC/MIC Ratio (PK/PD Index) InVitro->IVIVC MIC PK Pharmacokinetics (PK) (ADME Properties) AUC, Cmax, T1/2 PK->IVIVC AUC Efficacy In Vivo Efficacy (Survival, Fungal Burden) IVIVC->Efficacy Predicts Outcome Discrepancy_Factors center_node Poor In Vivo-In Vitro Correlation PK_issues Unfavorable Pharmacokinetics (Poor absorption, rapid metabolism, low bioavailability) PK_issues->center_node Protein_Binding High Plasma Protein Binding (Reduced free drug concentration) Protein_Binding->center_node Tissue_Penetration Poor Tissue Penetration (Sub-therapeutic levels at infection site) Tissue_Penetration->center_node Host_Factors Host Immune Status (Immunocompromised vs. immunocompetent) Host_Factors->center_node Fungal_Factors Fungal Virulence & Biofilms (Factors not present in vitro) Fungal_Factors->center_node

Sources

A Researcher's Guide to Distinguishing Triazole Regioisomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unequivocal structural elucidation of triazole regioisomers is a critical step that dictates the bioactivity, physical properties, and patentability of novel compounds. The subtle difference in the placement of a nitrogen atom between a 1,2,3-triazole and a 1,2,4-triazole can lead to vastly different outcomes. This guide provides an in-depth comparative analysis of the spectroscopic data for these regioisomers, grounded in experimental evidence, to empower researchers to confidently distinguish between them.

The two primary isomers of triazole, 1,2,3-triazole and 1,2,4-triazole, present a unique analytical challenge due to their identical molecular formulas.[1][2][3][4] This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to highlight the key differentiating features of these important heterocyclic scaffolds.[5]

The Root of Spectroscopic Divergence: Electronic Distribution

The fundamental reason for the distinct spectroscopic signatures of 1,2,3- and 1,2,4-triazoles lies in their different electronic landscapes.[6] The arrangement of the three nitrogen atoms in the five-membered ring significantly impacts the electron density distribution, dipole moment, and hydrogen-bonding capabilities. In the 1,2,3-isomer, the contiguous nitrogen atoms create a different electronic environment compared to the 1,2,4-isomer, where one nitrogen is separated from the other two.[5][6] This intrinsic electronic difference is the foundation upon which the following spectroscopic distinctions are built.

Comparative Spectroscopic Data

To illustrate the practical differences in spectroscopic data, this guide will use 1,4-diphenyl-1,2,3-triazole and 1-phenyl-1H-1,2,4-triazole as representative examples.

Spectroscopic Technique1,4-Diphenyl-1,2,3-triazole1-Phenyl-1H-1,2,4-triazoleKey Differentiating Feature
¹H NMR (ppm) ~8.13 (s, 1H, triazole C-H)~8.1 (s, 1H), ~8.7 (s, 1H)Presence of two distinct triazole proton signals in the 1,2,4-isomer.
¹³C NMR (ppm) ~119 (triazole C-H), ~148 (substituted triazole C)~144, ~152 (triazole C-H)Different chemical shifts for the triazole ring carbons.
IR (cm⁻¹) Distinct "marker bands"Different "marker bands"Variations in the fingerprint region due to different vibrational modes.[6]
Mass Spec (EI) Fragmentation often involves loss of N₂ and HCN.[7]Characteristic loss of HCN.[8]Divergent fragmentation pathways of the triazole ring.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between triazole regioisomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic structure of the molecule, providing a detailed fingerprint of the specific isomer.

¹H NMR Spectroscopy:

The most telling feature in the ¹H NMR spectrum is the chemical shift of the proton(s) on the triazole ring.

  • 1,4-Disubstituted 1,2,3-Triazoles: These compounds will exhibit a single, sharp singlet for the C5-proton, typically found in the downfield region of the spectrum. For 1,4-diphenyl-1,2,3-triazole, this signal appears around 8.13 ppm.[9]

  • 1-Substituted 1,2,4-Triazoles: In contrast, a 1-substituted 1,2,4-triazole will show two distinct singlets for the C3 and C5 protons. For 1-phenyl-1H-1,2,4-triazole, these signals can be found at approximately 8.1 ppm and 8.7 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary and confirmatory evidence. The chemical shifts of the carbon atoms within the triazole ring are different for each regioisomer.

  • 1,4-Disubstituted 1,2,3-Triazoles: The C5 carbon (bearing the proton) typically resonates around 119 ppm, while the C4 carbon (bearing the substituent) is further downfield.[10]

  • 1-Substituted 1,2,4-Triazoles: The C3 and C5 carbons will have distinct chemical shifts, for example, around 144 ppm and 152 ppm.

¹⁵N NMR Spectroscopy:

For unambiguous assignments, particularly in complex molecules, ¹⁵N NMR is an exceptionally powerful, albeit less commonly used, technique. The nitrogen chemical shifts are highly sensitive to their position in the ring and the nature of the surrounding atoms, providing a definitive fingerprint for each regioisomer.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While NMR provides detailed structural information, IR spectroscopy offers a rapid and non-destructive method to probe the vibrational modes of the molecule. The differences in symmetry and bond strengths between the 1,2,3- and 1,2,4-triazole rings lead to distinct IR absorption patterns, often referred to as "marker bands".[6] These differences are most pronounced in the fingerprint region (below 1500 cm⁻¹). A detailed analysis of the vibrational spectra can reveal characteristic bands for each isomer, aiding in their differentiation.[11][12] For example, the IR spectrum of 1,2,4-triazole shows characteristic absorption peaks at 3097 and 3032 cm⁻¹ due to aromatic C-H vibrations and a peak at 3126 cm⁻¹ for the N-H stretch.[13]

Mass Spectrometry (MS): Unveiling Fragmentation Pathways

Mass spectrometry provides valuable information about the molecular weight of the compound and its fragmentation pattern upon ionization. The stability of the triazole ring and the nature of its substituents dictate the fragmentation pathways, which differ between the regioisomers.

  • 1,2,3-Triazoles: Under electron ionization (EI), 1,2,3-triazoles often exhibit fragmentation patterns involving the loss of a molecule of nitrogen (N₂) and hydrogen cyanide (HCN).[7]

  • 1,2,4-Triazoles: The fragmentation of 1,2,4-triazoles is also influenced by the substituents, but a characteristic fragmentation often involves the loss of HCN.[8][14][15]

The analysis of the fragment ions can provide strong evidence for the specific isomeric structure.

Experimental Protocols

To acquire the comparative data discussed, the synthesis of pure regioisomers is a prerequisite. The following are representative, detailed protocols for the synthesis of a 1,4-disubstituted 1,2,3-triazole and a 1-substituted 1,2,4-triazole.

Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole (A 1,2,3-Triazole)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2]

Experimental Workflow:

reagents Phenylacetylene Phenyl azide CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O reaction Stir at room temperature reagents->reaction workup Dilute with H2O Filter solid reaction->workup purification Wash with H2O and EtOH Dry under vacuum workup->purification product 1,4-Diphenyl-1H-1,2,3-triazole purification->product

Caption: Workflow for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole.

Step-by-Step Protocol:

  • To a solution of phenylacetylene (1.0 mmol) and phenyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

  • Stir the resulting mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1,4-diphenyl-1H-1,2,3-triazole as a white solid.[9]

  • Characterize the product using NMR, IR, and MS.

Synthesis of 1-Phenyl-1H-1,2,4-triazole (A 1,2,4-Triazole)

The Einhorn-Brunner reaction provides a reliable method for the synthesis of N-substituted 1,2,4-triazoles.[16][17]

Experimental Workflow:

reagents N-formylbenzamide Phenylhydrazine Acetic Acid (catalyst) reaction Reflux in Ethanol reagents->reaction workup Cool to room temperature Dilute with H2O reaction->workup purification Extract with Ethyl Acetate Purify by column chromatography workup->purification product 1-Phenyl-1H-1,2,4-triazole purification->product

Caption: Workflow for the synthesis of 1-phenyl-1H-1,2,4-triazole.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve N-formylbenzamide (10 mmol) and phenylhydrazine (10 mmol) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After cooling to room temperature, dilute the mixture with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-phenyl-1H-1,2,4-triazole.[16]

  • Characterize the product using NMR, IR, and MS.

Conclusion

The accurate identification of triazole regioisomers is a non-trivial but essential task in chemical research and development. By leveraging the distinct electronic properties of the 1,2,3- and 1,2,4-triazole rings, a combination of NMR, IR, and mass spectrometry provides a powerful and definitive analytical toolkit. This guide has outlined the key spectroscopic differences and provided robust experimental protocols to enable researchers to confidently synthesize and characterize these important heterocyclic compounds, thereby accelerating the pace of innovation in medicine and materials science.

References

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  • Wang, Z. X., & Qin, H. L. (2003). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Chinese Journal of Chemistry, 21(11), 1435-1439.
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  • PubChem. (n.d.). 1-phenyl-1H-1,2,3-triazole.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole. As laboratory professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just a protocol, but the scientific rationale behind each critical step, ensuring a self-validating system of safety and compliance.

Hazard Profile and Core Safety Considerations

Understanding the intrinsic chemical nature of this compound is fundamental to its safe handling and disposal. The molecule's hazard profile is dictated by its two key functional components: the nitrophenyl group and the triazole ring.

  • Nitrophenyl Group (-C₆H₄NO₂): The presence of a nitro group on an aromatic ring renders the compound energetic. Organic nitro compounds are known for their potential thermal instability and can be sensitive to heat, shock, or friction.[1] They must be treated as potentially explosive, especially upon heating.[2] Furthermore, nitric acid, a strong oxidizer, should never be mixed with organic compounds in a waste container, as this can lead to violent reactions and explosions.[3]

  • Triazole Ring (C₂H₂N₃): The nitrogen-rich triazole ring contributes to the compound's high energy content.[1] While many triazoles are stable, they are combustible, and finely dispersed dust can form explosive mixtures in the air.[2][4] Many triazole derivatives are also recognized for their biological activity, including antifungal properties, which necessitates their treatment as environmentally hazardous substances to protect aquatic ecosystems.[4][5]

Given these characteristics, this compound and any materials significantly contaminated with it must be classified and handled as hazardous chemical waste .

Property Information Summary
Compound Name This compound
Likely Physical State Solid, powder, or crystalline form.
Primary Hazards Energetic material, potential thermal instability, combustible.[1][4]
Toxicity Assumed to be harmful if inhaled, ingested, or absorbed through the skin, consistent with related nitroaromatic compounds.[1]
Environmental Hazards Likely toxic to aquatic life with long-lasting effects.[4][5]
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][6][7] Avoid mixing with incompatible waste streams.

Pre-Disposal Segregation and Waste Stream Management

The foundational principle of chemical waste disposal is meticulous segregation at the point of generation. This prevents dangerous reactions within waste containers and ensures a compliant and cost-effective disposal process.

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: Dedicate a specific hazardous waste stream for "Nitrated Organic Solids" or a similar classification as per your institution's guidelines. This stream is for this compound and chemically compatible waste.

  • Avoid Co-mingling: Under no circumstances should this compound be mixed with other waste classes in the same container. The causality here is critical: mixing with strong oxidizing agents can lead to fire or explosion, while mixing with acids or bases can catalyze decomposition.[3][6]

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or silica gel from purification, must be disposed of in the same designated solid waste container.

  • Rinsate from "Empty" Containers: For the disposal of the primary container that held the compound, it is not considered "empty" by regulatory standards until it has been triple-rinsed. The rinsate (the solvent used for rinsing) must be collected and disposed of as liquid hazardous waste.[8] This liquid waste should be segregated into an appropriate solvent waste stream (e.g., "Non-halogenated Organic Solvent Waste"). Never evaporate residual chemicals as a method of disposal.[8]

Waste Containerization, Labeling, and On-Site Storage

Proper containerization and labeling are mandated by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[9]

Protocol for Containerization and Labeling:

  • Select a Compatible Container: Use a clean, dry, and robust container made of a material that does not react with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is ideal.[10] Do not use foodstuff containers.[10]

  • Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled.[11] The label must include:

    • The words "Hazardous Waste" .[10][11]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Flammable Solid," "Toxic").[11]

    • The accumulation start date (the date the first waste was added).

    • The name and location (building/room) of the generating laboratory.[10]

  • Maintain Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[10] Do not overfill; leave at least 10% headspace to allow for expansion.[9]

On-Site Storage (Satellite Accumulation Area - SAA):

Your laboratory's designated waste storage area, or SAA, must be at or near the point of generation and under the direct control of laboratory personnel.[9][11] Store the waste container in a secondary containment bin to prevent spills. Regulations permit the storage of up to 55 gallons of hazardous waste in an SAA, but containers must be removed within three days of becoming full.[10][11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from this compound.

Caption: Disposal workflow for this compound.

Final Disposal and Emergency Procedures

Final Disposal:

The ultimate disposal of this compound must be conducted by trained professionals.

  • Schedule Pickup: Once your waste container is full or has reached its storage time limit, arrange for a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11]

  • Method of Destruction: Do not attempt to neutralize or treat this chemical yourself. The standard and required method for disposal of energetic and toxic organic compounds is incineration in an approved hazardous waste facility.[12] This high-temperature process ensures the complete destruction of the compound into less harmful components.

Emergency Spill Procedures:

In the event of a small spill, immediate and correct action is crucial.

  • Control and Alert: Alert personnel in the immediate area and remove all sources of ignition.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the contaminated absorbent material into your designated hazardous solid waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials (e.g., wipes) as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's EHS or emergency response team.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole. The recommendations herein are synthesized from established safety data for structurally related nitroaromatic and triazole-based compounds, providing a robust framework for minimizing risk in the absence of a specific Safety Data Sheet (SDS) for this novel compound. The procedural guidance is designed for researchers, scientists, and drug development professionals.

Hazard Analysis: A Proactive Assessment

  • Nitrophenyl Group: Nitroaromatic compounds are a well-documented class of chemicals with potential for significant health effects. They are often classified as skin, eye, and respiratory irritants.[1] Prolonged or repeated exposure to some nitroaromatic compounds may lead to organ damage.[2]

  • Triazole Ring: Triazole derivatives are widely used in medicinal chemistry and can exhibit a range of biological activities.[3][4] While many are of low toxicity, some can cause skin and eye irritation.[5]

  • Solid Form: As a solid, this compound may pose an inhalation hazard if it becomes airborne as dust.[6] Finely distributed flammable organic substances also have the potential for dust explosion under specific conditions.[2]

Based on this analysis, this compound should be handled as a hazardous substance with the potential to be a skin, eye, and respiratory irritant, with unknown long-term health effects.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection against the anticipated hazards of this compound.[7][8] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer pair should be a heavy-duty chemical-resistant glove, while the inner pair can be standard laboratory nitrile gloves.[7]Provides robust protection against dermal absorption and allows for the safe removal of the outer, more contaminated layer without exposing the skin.[7] Nitrile gloves offer good short-term protection against a broad range of chemicals.[9]
Eye & Face Protection Chemical splash goggles that meet ANSI Z.87.1 or EN 166 standards.[5][9] A face shield should be worn over the goggles when there is a risk of splashes or explosions.[9]Protects against splashes of solutions containing the compound and from airborne dust particles. A face shield provides an additional layer of protection for the entire face.[10]
Body Protection A flame-resistant laboratory coat (e.g., Nomex®) buttoned completely.[9] For larger quantities or when there is a significant splash risk, chemical-resistant coveralls should be considered.[7]Protects the skin and personal clothing from contamination. Flame-resistant material is a prudent precaution when working with novel organic compounds.
Respiratory Protection A NIOSH-approved respirator is required if work cannot be conducted within a certified chemical fume hood or if dust generation is likely.[9][10] The type of respirator and cartridge should be selected based on a formal risk assessment.Engineering controls like fume hoods are the primary line of defense.[9] When these are not feasible or sufficient, respiratory protection is necessary to prevent the inhalation of airborne particles.[9]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[9] For significant spill risks, chemical-resistant boots should be worn.[8]Protects feet from spills and dropped objects.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Level Start Start: Handling this compound Assess_Quantity Assess Quantity and Operation Start->Assess_Quantity Small_Scale Small Scale (<1g) Weighing in Fume Hood Assess_Quantity->Small_Scale Small Large_Scale Large Scale (>1g) or Potential for Dust/Splash Assess_Quantity->Large_Scale Large PPE_Standard Standard PPE: - Double Nitrile Gloves - Lab Coat - Goggles Small_Scale->PPE_Standard PPE_Enhanced Enhanced PPE: - Standard PPE Plus: - Face Shield - Chemical Resistant Coverall - Respirator (if needed) Large_Scale->PPE_Enhanced

Caption: PPE selection workflow based on the scale of the operation.

Operational Plans: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence
  • Footwear and Clothing: Ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.

  • Inner Gloves: Put on the first pair of nitrile gloves.[7]

  • Lab Coat/Coverall: Don the lab coat or coverall, ensuring it is fully buttoned or zipped.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Put on the second, outer pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat or coverall.[7]

Doffing Sequence

The doffing process is designed to remove the most contaminated items first. This should ideally be performed in a designated area.

  • Outer Gloves: Remove the outer gloves, peeling them off from the cuff downwards and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Coverall: Remove the lab coat or coverall by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Respirator: If worn, remove the respirator from the back.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.[7]

  • Hand Hygiene: Immediately wash your hands and face thoroughly with soap and water.[5][7]

Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Inner Gloves Don2 2. Lab Coat Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6 Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Container Select & Label Appropriate Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Disposal Arrange for Professional Hazardous Waste Disposal Store->Disposal

Caption: Workflow for the safe disposal of contaminated materials.

By adhering to these detailed protocols, laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment.

References

  • Personal protective equipment for handling 3-Nitrobenzaldoxime. (n.d.). Benchchem.
  • UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1,2,3-Triazole. (2010, October 29). Thermo Fisher Scientific.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • SAFETY DATA SHEET - 5-Mercapto-1H-1,2,3-triazole Sodium Salt. (2018, October 3). TCI Chemicals.
  • SAFETY DATA SHEET - 3-Nitro-1,2,4-triazole. (2025, December 22). Thermo Fisher Scientific.
  • Fun, H. K., Quah, C. K., Nithinchandra, & Kalluraya, B. (n.d.). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. National Institutes of Health.
  • PubChem. (2022, October 24). 1-Ethyl-4-(3-nitrophenyl)triazole. National Center for Biotechnology Information.
  • SAFETY DATA SHEET - 3-Nitro-1,2,4-triazole. (2025, September 14). Thermo Fisher Scientific.
  • 3-Nitro-1H-1,2,4-triazole Safety Data Sheet. (n.d.). Synquest Labs.
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (n.d.). MDPI.
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2025, October 15). ResearchGate.
  • 1-(4-Nitrophenyl)-1H-1,2,4-Triazole Safety Data Sheets. (n.d.). Echemi.
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024, October 23). National Institutes of Health.
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). International Journal of Chemical Studies.
  • Proper Disposal of Chlorfenazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. (2017, August 30). National Institutes of Health.
  • Scheme 3. Synthesis of 4-formyl-1-(4-nitrophenyl)triazole (FNPT) 1a... (2024, May 13). ResearchGate.
  • Matin, M. M., Matin, P., & Rahman, M. R. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.